molecular formula C11H10ClN B184714 2-Chloro-3,7-dimethylquinoline CAS No. 73863-46-4

2-Chloro-3,7-dimethylquinoline

Cat. No.: B184714
CAS No.: 73863-46-4
M. Wt: 191.65 g/mol
InChI Key: VRCFMOSCDFQGJA-UHFFFAOYSA-N
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Description

2-Chloro-3,7-dimethylquinoline is a useful research compound. Its molecular formula is C11H10ClN and its molecular weight is 191.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,7-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-3-4-9-6-8(2)11(12)13-10(9)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCFMOSCDFQGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357249
Record name 2-chloro-3,7-dimethylquinoline
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Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73863-46-4
Record name 2-chloro-3,7-dimethylquinoline
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Record name 73863-46-4
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Foundational & Exploratory

2-Chloro-3,7-dimethylquinoline molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-3,7-dimethylquinoline

Abstract: This document provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a member of the quinoline family, this molecule serves as a versatile building block for the development of more complex chemical entities with potential therapeutic applications. This guide details its core structural and physicochemical properties, explores established synthetic pathways with mechanistic insights, analyzes its chemical reactivity, and outlines methods for its analytical characterization. The content is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical intermediate.

Core Identification and Molecular Structure

The precise identification and structural understanding of a chemical compound are foundational to its application in research and development. This compound is systematically named and identified according to established chemical conventions.

IUPAC Name and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] This name explicitly defines the parent heterocycle as a quinoline, with substituents located at specific positions: a chloro group at position 2 and methyl groups at positions 3 and 7.

Key Identifiers

For unambiguous identification in databases and regulatory documents, several key identifiers are used.

IdentifierValueSource
CAS Number 73863-46-4[1][2][3]
Molecular Formula C₁₁H₁₀ClN[1][3]
Molecular Weight 191.66 g/mol [1]
InChI Key VRCFMOSCDFQGJA-UHFFFAOYSA-N[4]
Canonical SMILES Cc1ccc2cc(C)c(Cl)nc2c1[4]
Molecular Structure

The structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The numbering of the quinoline ring system dictates the substituent positions as illustrated below.

Caption: 2D structure of this compound with IUPAC numbering.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, purification, and application in synthetic protocols.

PropertyValueSource
Physical State Solid
Boiling Point 305.2 °C at 760 mmHg[3]
Density 1.188 g/cm³[3]
Flash Point 167 °C[3]
Predicted XlogP 3.9[4]

The high XlogP value suggests significant lipophilicity, indicating poor solubility in water but good solubility in nonpolar organic solvents.

Synthesis and Mechanistic Insights

The synthesis of 2-chloroquinoline derivatives is a well-established area of organic chemistry. A predominant method for producing related structures is the Vilsmeier-Haack reaction, which offers a direct route to 2-chloro-3-formylquinolines from substituted acetanilides.[5][6][7] This reaction exemplifies a powerful tool for constructing the quinoline scaffold with the desired chlorination pattern.

General Synthetic Approach: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphoryl chloride (POCl₃).[6] When applied to substituted acetanilides, the reaction proceeds via electrophilic aromatic substitution followed by cyclization and chlorination to yield the 2-chloroquinoline derivative. The POCl₃ serves as both a dehydrating agent to form the Vilsmeier reagent and the chlorine source for the final product.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Synthesis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Acetanilide Substituted Acetanilide Cyclization Cyclization & Dehydration Acetanilide->Cyclization + Vilsmeier Reagent Product This compound Cyclization->Product Chlorination cluster_reactions Nucleophilic Aromatic Substitution (SₙAr) at C2 Start This compound Node_Hydrolysis Hydrolysis (+ H₂O / H⁺) Start->Node_Hydrolysis Node_Amination Amination / Azidation (+ R₂NH / N₃⁻) Start->Node_Amination Node_Thiolation Thiolation (+ RSH) Start->Node_Thiolation Node_Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Start->Node_Coupling Product_Quinolone 3,7-Dimethylquinolin-2(1H)-one Node_Hydrolysis->Product_Quinolone Product_Substituted 2-Substituted Quinoline (e.g., Amino, Azido, Thioether) Node_Amination->Product_Substituted Node_Thiolation->Product_Substituted Product_Coupled 2-Aryl/Alkyl Quinoline Node_Coupling->Product_Coupled

Sources

Physical and chemical properties of 2-Chloro-3,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-3,7-dimethylquinoline: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated heterocyclic compound belonging to the quinoline family. Quinolines, which consist of a benzene ring fused to a pyridine ring, are a foundational scaffold in medicinal chemistry and materials science. The presence of a reactive chlorine atom at the 2-position, combined with the specific substitution pattern of the methyl groups, makes this compound a valuable and versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its known and predicted properties, reactivity, synthesis, and safe handling protocols, tailored for researchers and scientists in drug development and chemical synthesis.

Part 1: Physicochemical and Structural Properties

The fundamental identity and physical characteristics of a compound are critical for its application in experimental work. While experimentally verified data for this compound is not extensively published, a combination of data from supplier specifications and computational predictions allows for a reliable profile.

Structural and Molecular Identifiers

The structure consists of a quinoline core with methyl groups at positions 3 and 7, and a chlorine atom at the 2-position.

  • IUPAC Name: this compound

  • SMILES: Cc1ccc2cc(C)c(Cl)nc2c1

  • InChI Key: VRCFMOSCDFQGJA-UHFFFAOYSA-N

Physicochemical Data

The following table summarizes the key physicochemical properties. It is important to note that some physical properties, such as boiling and melting points, are predicted values and should be used as estimates pending experimental verification. Discrepancies in predicted values from different sources highlight the importance of empirical determination.

PropertyValueSource(s)
CAS Number 73863-46-4[1][2]
Molecular Formula C₁₁H₁₀ClN[1]
Molecular Weight 191.66 g/mol [1]
Physical Form Solid
Boiling Point ~299.25 - 305.2 °C (Predicted)[2][3]
Density ~1.12 - 1.19 g/cm³ (Predicted)[2][3]
Flash Point ~131.5 - 167 °C (Predicted)[2][3]
XLogP3-AA 3.9[4][5]

Part 2: Spectroscopic Characterization (A Predictive Approach)

Expected Spectroscopic Data

  • ¹H NMR: The spectrum should display distinct signals corresponding to the aromatic protons and the two methyl groups. The aromatic protons on the benzene and pyridine rings would appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns dictated by their positions. The two methyl groups would appear as singlets in the upfield region (δ 2.0-3.0 ppm).

  • ¹³C NMR: The spectrum would show 11 distinct carbon signals. The carbons of the quinoline core would resonate in the aromatic region (δ 120-150 ppm), with the carbon bearing the chlorine atom (C2) being significantly influenced. The two methyl carbons would appear at the high-field end of the spectrum.

  • Infrared (IR) Spectroscopy: Key absorption bands would include C=C and C=N stretching vibrations for the quinoline ring (approx. 1500-1650 cm⁻¹), C-H stretching for the aromatic and methyl groups (approx. 2900-3100 cm⁻¹), and a characteristic C-Cl stretching vibration (approx. 600-800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should exhibit a distinct molecular ion peak (M⁺) at m/z 191. An isotopic peak (M+2) at m/z 193 with an intensity of approximately one-third of the M⁺ peak is expected, which is characteristic of the presence of a single chlorine atom.

Protocol for Spectroscopic Analysis

  • Sample Preparation: Dissolve an accurately weighed sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR, prepare a KBr pellet or use a thin film method. For MS, dissolve a small amount in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Obtain the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Interpretation:

    • Correlate the observed chemical shifts, integration values, and splitting patterns in the NMR spectra to the molecular structure.

    • Assign the major absorption bands in the IR spectrum to the corresponding functional groups.

    • Confirm the molecular weight and the presence of chlorine from the mass spectrum's molecular ion and isotopic pattern.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems primarily from the reactivity of the chlorine atom at the 2-position of the quinoline ring. This position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the ring nitrogen.

This reactivity allows it to serve as a versatile building block for constructing more elaborate molecules. For instance, it is a known reactant for the synthesis of 2-(1H-1,2,4-triazol-1-yl)quinolines, demonstrating its utility in creating linkages with other heterocyclic systems.[8] The general reactivity of 2-chloroquinolines with nucleophiles like amines, thiols, and alcohols is well-documented, making this compound a key intermediate for generating libraries of substituted quinolines for biological screening.

G cluster_0 Nucleophilic Aromatic Substitution (SₙAr) Reactant This compound Product 2-Substituted-3,7-dimethylquinoline Reactant->Product Base Nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-SH, R-OH, Azoles Nucleophile->Product Byproduct HCl

Caption: Key SₙAr reactivity of this compound.

Part 4: Synthesis Protocol

The synthesis of 2-chloro-quinoline derivatives is often achieved via the Vilsmeier-Haack reaction.[9][10] This reaction utilizes phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) to formylate and cyclize an appropriate acetanilide precursor. The following is a plausible, detailed protocol for the synthesis of this compound.

Workflow for Synthesis

G cluster_workflow Synthesis Workflow node_style node_style A 1. Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) B 2. Add Acetanilide Precursor (N-(3-methylphenyl)acetamide) A->B C 3. Heat Reaction Mixture (e.g., 80-90°C for 7-10h) B->C D 4. Quench with Ice Water C->D E 5. Isolate Crude Product (Filtration) D->E F 6. Purify Product (Recrystallization) E->F

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a condenser, add N,N-dimethylformamide (DMF, 3 equivalents) and cool the flask in an ice bath to 0°C.

  • Addition of POCl₃: Add phosphoryl chloride (POCl₃, ~5-10 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature remains low. Stir for 20-30 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of Acetanilide: Add the starting material, N-(3-methylphenyl)acetamide (1 equivalent), to the reaction mixture.

  • Reaction Heating: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 80-90°C for 7-10 hours.[9] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and DMF.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or an ethyl acetate/petroleum ether mixture) to yield the purified this compound.[11]

Part 5: Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.

GHS Hazard Information

  • Hazard Statements:

    • H302: Harmful if swallowed.[12]

    • H318: Causes serious eye damage.[12]

  • Signal Word: Danger[12]

Safe Handling Protocol

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and prevent dust formation. Collect the spilled solid using non-sparking tools and place it in a suitable container for disposal.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This may involve removal to a licensed chemical destruction plant.[12]

Part 6: Applications in Research and Drug Discovery

The true value of this compound lies in its application as a molecular scaffold and synthetic intermediate. The quinoline core is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.

Compounds incorporating the quinoline ring system have demonstrated activities including anticancer, antimalarial, anti-inflammatory, antibacterial, and anti-HIV properties.[13] Therefore, this compound provides a readily modifiable template for drug discovery programs. Researchers can leverage the reactive chloro group to introduce a diverse range of functional groups and build libraries of novel quinoline derivatives. These libraries can then be screened for potential therapeutic activity, making this compound a valuable starting point in the quest for new medicines.

References

  • This compound (73863-46-4). Chemchart. [Link]

  • 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline | C12H11Cl2N | CID 17039788. PubChem. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • This compound (C11H10ClN). PubChemLite. [Link]

  • CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate. [Link]

  • 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde | C12H10ClNO | CID 788657. PubChem. [Link]

  • 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. National Institutes of Health (NIH). [Link]

Sources

The 2-Chloroquinoline Core: A Comprehensive Technical Guide to its Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of molecular design. Its presence in a multitude of natural products and synthetic pharmaceuticals underscores its privileged status.[1] Among its many derivatives, the 2-chloroquinoline core stands out as a particularly versatile and reactive intermediate, offering a gateway to a vast chemical space.[2][3] This technical guide provides an in-depth exploration of the fundamental reactivity of the 2-chloroquinoline structure, moving beyond simple reaction lists to explain the causality behind its chemical behavior and provide actionable, field-proven insights for its application in synthesis.

The Electronic Landscape of 2-Chloroquinoline: A Foundation for Reactivity

The reactivity of the 2-chloroquinoline core is intrinsically linked to its electronic architecture. The fusion of an electron-rich benzene ring with an electron-deficient pyridine ring creates a unique electronic environment. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect (-I and -R), which significantly influences the reactivity of the entire heterocyclic system.[4]

Computational studies, such as those employing Density Functional Theory (DFT), reveal that the C2 and C4 positions of the quinoline ring are the most electron-deficient.[4] This is a direct consequence of the nitrogen atom's influence. The chlorine atom at the C2 position, therefore, is attached to a highly electrophilic carbon, making it an excellent leaving group in nucleophilic substitution reactions. Molecular Electrostatic Potential (MEP) maps visually confirm this, highlighting the electron-poor nature of the region around the C2 position, predisposing it to attack by nucleophiles.[4]

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The most prominent and widely utilized reaction of the 2-chloroquinoline core is Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the C2 position makes it highly susceptible to attack by a diverse range of nucleophiles, including amines, alcohols, thiols, and carbanions.[2][3][5]

Mechanism of SNAr on 2-Chloroquinoline

The SNAr reaction on 2-chloroquinoline proceeds through a two-step addition-elimination mechanism.[6][7]

  • Nucleophilic Attack: A nucleophile attacks the electrophilic C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.

  • Leaving Group Expulsion: The chloride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted quinoline product.

The stability of the Meisenheimer complex is a key factor in the facility of this reaction. The negative charge is delocalized onto the electronegative nitrogen atom, which effectively stabilizes the intermediate and lowers the activation energy of the reaction.[8]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution on 2-chloroquinoline.

Common Nucleophiles and Representative Protocols

The versatility of the SNAr reaction on 2-chloroquinoline is demonstrated by the wide array of nucleophiles that can be employed.

Nucleophile TypeExampleProductTypical ConditionsYield Range
Nitrogen Aniline2-(Phenylamino)quinolineEtOH, reflux, catalytic HClGood to Excellent
Morpholine2-(Morpholino)quinolineDMF, K₂CO₃, heatHigh
1,2,4-Triazole2-(1H-1,2,4-triazol-1-yl)quinolineNeutral, acidic, or basic conditionsVariable
Oxygen Sodium Methoxide2-MethoxyquinolineMethanol, refluxHigh
Water (Hydrolysis)Quinolin-2(1H)-oneFormic acid, toluene, 80°C91%[5]
Sulfur Sodium Sulfide2-MercaptoquinolineDMF, room temperatureGood
Thiophenol2-(Phenylthio)quinolineBase, solventGood to Excellent

Experimental Protocol: Synthesis of Quinolin-2(1H)-one via Hydrolysis [5]

  • To a solution of 2-chloroquinoline (1.0 mmol) in toluene (5 mL) in a sealed tube, add formic acid (8.0 equiv).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford quinolin-2(1H)-one.

Metal-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

The 2-chloroquinoline core is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are indispensable tools for the construction of complex molecular architectures.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C2 position of the quinoline and a boronic acid or ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [9]

  • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloroquinoline (1.0 equiv), the desired arylboronic acid (1.3 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Add an anhydrous solvent (e.g., THF or dioxane).

  • Stir the reaction mixture at 90-120°C for 8-12 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Suzuki_Workflow start Reaction Setup 2-Chloroquinoline Arylboronic Acid Pd Catalyst, Base solvent Add Anhydrous Solvent (e.g., THF, Dioxane) start->solvent heat Heat and Stir (90-120°C, 8-12h) solvent->heat workup Work-up Filter, Wash, Dry heat->workup purify Purification Column Chromatography workup->purify product 2-Arylquinoline purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 2-chloroquinoline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the synthesis of a wide range of 2-aminoquinoline derivatives.[10][11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [10][12]

  • In a glovebox or under an inert atmosphere, charge a vial with 2-chloroquinoline (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., BrettPhos Pd G4, 5 mol%), a phosphine ligand (e.g., BrettPhos, 5 mol%), and a base (e.g., K₃PO₄, 1.4 equiv).

  • Add an anhydrous solvent (e.g., t-BuOH).

  • Seal the vial and heat the reaction mixture to 100°C with stirring for the required time (typically several hours to days).

  • After cooling, partition the mixture between an organic solvent (e.g., DCM) and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the C2 position of the quinoline and a terminal alkyne, yielding 2-alkynylquinolines.[13][14] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[15]

Experimental Protocol: Pd/C-Catalyzed Sonogashira Coupling in Water [13]

  • To a mixture of 2-chloroquinoline (1.0 mmol), the terminal alkyne (1.2 mmol), Pd/C (5 mol%), CuI (10 mol%), and PPh₃ (20 mol%) in water (5 mL), add a base (e.g., Et₃N, 3.0 mmol).

  • Heat the reaction mixture at 80°C for the specified time.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of 2-chloroquinoline with an alkene to form a substituted alkene, creating a new C-C bond at the C2 position.[16][17][18]

Experimental Protocol: General Procedure for the Heck Reaction [16]

  • In a flask, combine 2-chloroquinoline (1.0 mmol), the alkene (1.2 mmol), a palladium catalyst (e.g., a borapalladacycle, 0.05 mol%), and a base (e.g., n-Bu₃N, 2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL).

  • Heat the reaction mixture under an inert atmosphere at 140°C.

  • After the reaction is complete, cool the mixture and perform an extractive work-up with an organic solvent and water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Electrophilic Aromatic Substitution: Reactivity of the Benzene Ring

While the pyridine ring of 2-chloroquinoline is deactivated towards electrophilic attack, the fused benzene ring can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, sulfonation, and halogenation.[19][20] The chloro and the heterocyclic part of the molecule act as directing groups. The nitrogen-containing ring is deactivating, and the chlorine atom is deactivating but ortho-, para-directing. The outcome of electrophilic substitution will depend on the reaction conditions, with substitution generally favoring the 5- and 8-positions.

General Considerations for EAS on 2-Chloroquinoline:

  • Nitration: Typically carried out with a mixture of concentrated nitric acid and sulfuric acid.[21][22]

  • Sulfonation: Achieved using fuming sulfuric acid (H₂SO₄/SO₃).[22]

  • Halogenation: Requires a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) for chlorination or bromination.[22]

Sources

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Dimethylquinoline Derivatives

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its rigid structure and the presence of a nitrogen atom provide unique electronic and steric properties, making it an ideal framework for interacting with a multitude of biological targets. This inherent versatility has led to its designation as a "privileged structure," a concept that describes molecular frameworks capable of binding to diverse receptors with high affinity.[3] Consequently, quinoline and its derivatives are found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6][7]

Among the vast library of quinoline analogs, dimethylquinoline derivatives have emerged as a particularly promising subclass. The addition of methyl groups can significantly influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins, often enhancing its therapeutic potential. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of dimethylquinoline derivatives, aimed at researchers, scientists, and drug development professionals.

Part 1: Synthetic Strategies for Dimethylquinoline Derivatives

The biological evaluation of any compound class begins with its synthesis. The construction of the quinoline core is well-established, with several named reactions providing versatile routes to a wide array of derivatives. The choice of a specific synthetic pathway is dictated by the desired substitution pattern on both the benzene and pyridine rings.

Common Synthetic Methodologies:

  • Skraup Synthesis: This is one of the oldest and most direct methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[8][9] It is particularly useful for synthesizing simple, unsubstituted or alkyl-substituted quinolines. The harsh reaction conditions (strong acid, high temperature), however, can limit its applicability for substrates with sensitive functional groups.

  • Doebner-von Miller Reaction: A more flexible variation, this reaction uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones under acidic conditions. It allows for a greater variety of substitution patterns on the pyridine ring.

  • Combes Synthesis: This acid-catalyzed reaction between an aniline and a β-diketone is effective for preparing 2,4-disubstituted quinolines.[8]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[8] It offers a straightforward approach to polysubstituted quinolines with high regioselectivity.[10]

The synthesis of specific dimethylquinoline derivatives often employs these classical methods. For instance, 2,6-dimethylquinoline can be prepared from p-toluidine using modifications of the Skraup or Doebner-von Miller reactions.[2][9] Further functionalization can be achieved through subsequent reactions on the quinoline core or by starting with appropriately substituted precursors.[11]

G cluster_synthesis General Synthetic Workflow Aniline Aniline / Substituted Aniline QuinolineCore Dimethylquinoline Core Aniline->QuinolineCore Carbonyl α,β-Unsaturated Carbonyl (or precursor like Glycerol) Carbonyl->QuinolineCore Acid Acid Catalyst (e.g., H₂SO₄) Acid->QuinolineCore Cyclization & Dehydration Oxidant Oxidizing Agent (e.g., Nitrobenzene, Arsenic Oxide) Oxidant->QuinolineCore Aromatization Functionalization Further Functionalization (e.g., Halogenation, Nitration) QuinolineCore->Functionalization FinalProduct Bioactive Derivative Functionalization->FinalProduct

Caption: Generalized workflow for the synthesis of dimethylquinoline derivatives.

Part 2: Anticancer Activities

The development of novel anticancer agents is a primary focus of quinoline chemistry. Dimethylquinoline derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, often exhibiting greater selectivity and lower toxicity than existing chemotherapeutics.[12][13][14]

Mechanisms of Action

The anticancer effects of dimethylquinoline derivatives are multifaceted, involving the modulation of several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

  • PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in many cancers. Certain indolo[2,3-b]quinoline derivatives, such as 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), have been shown to inhibit the proliferation of colorectal cancer cells by downregulating the phosphorylation of key proteins in this pathway.[15] This inhibition leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[15]

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Promotes DMQ Dimethylquinoline Derivative (e.g., MMNC) DMQ->PI3K Inhibits DMQ->AKT Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by dimethylquinoline derivatives.

  • Induction of Apoptosis: Many derivatives trigger programmed cell death. For example, certain quinoline compounds activate the p53 tumor suppressor protein, leading to an increased expression of the pro-apoptotic protein Bax and subsequent caspase activation.[16]

  • Enzyme Inhibition: Substituted 2-arylquinolines have been found to act as regulators of lysine-specific demethylase (KDM) proteins, which are involved in epigenetic regulation and are often dysregulated in cancer.[12] Molecular docking studies have shown a strong correlation between the binding affinity of these derivatives to KDM proteins and their cytotoxic activity.[12]

Structure-Activity Relationship (SAR) Insights
  • Lipophilicity: A clear correlation has been observed between the lipophilicity (expressed as cLogP) of quinoline derivatives and their cytotoxic effects. Generally, higher lipophilicity leads to better anticancer activity, likely due to improved cell membrane penetration.[12]

  • Substitution Position: The nature and position of substituents are critical. For instance, a large, bulky alkoxy group at the C-7 position and an amino side chain at the C-4 position have been identified as beneficial for antiproliferative activity.[16] Similarly, C-6 substituted 2-phenylquinolines show significant activity against prostate (PC3) and cervical (HeLa) cancer cells.[12]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative dimethylquinoline derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
MMNC Indolo[2,3-b]quinolineHCT116 (Colon)0.33[15]
Quinoline 13 2-ArylquinolineHeLa (Cervical)8.3[12]
Quinoline 12 2-ArylquinolinePC3 (Prostate)31.37[12]
Compound 10g 4-AminoquinolineMultiple Lines< 1.0[16]
Compound 91b1 QuinolineAGS (Gastric)< 2.17 µg/mL[17]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized method for assessing the in vitro cytotoxicity of dimethylquinoline derivatives.

  • Cell Culture: Plate human cancer cells (e.g., HCT116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the dimethylquinoline derivative in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours. The duration is optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Part 3: Antimicrobial Activities

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[18] Quinoline derivatives have long been recognized for their antimicrobial properties, and dimethyl-substituted analogs are being explored as potent agents against a variety of pathogens.[18][19]

Spectrum of Activity and Mechanisms

Dimethylquinoline derivatives have demonstrated broad-spectrum activity.

  • Antibacterial Activity: These compounds are particularly effective against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[19] The mechanism of action for some derivatives involves the inhibition of FtsZ, a key protein in bacterial cell division. By disrupting FtsZ polymerization and its GTPase activity, the compounds prevent proper cell division, leading to bacterial cell death.[18] Other derivatives function as inhibitors of the peptide deformylase (PDF) enzyme, which is essential for bacterial protein maturation.[20]

  • Antifungal Activity: Potent activity has been reported against fungal strains such as Aspergillus flavus, Aspergillus niger, and Candida albicans.[18][20]

G cluster_workflow Antimicrobial Mechanism: Inhibition of Cell Division DMQ Dimethylquinoline Derivative FtsZ_Polymer FtsZ Polymerization DMQ->FtsZ_Polymer Inhibits FtsZ_Monomer FtsZ Monomers FtsZ_Monomer->FtsZ_Polymer Z_Ring Z-Ring Formation FtsZ_Polymer->Z_Ring Septum Septum Formation Z_Ring->Septum CellDeath Cell Death Z_Ring->CellDeath Inhibition leads to CellDivision Bacterial Cell Division Septum->CellDivision

Caption: Inhibition of bacterial cell division via FtsZ polymerization disruption.

Quantitative Data: Minimum Inhibitory Concentration (MIC)
Compound ClassTarget OrganismMIC (µg/mL)Reference
IndolizinoquinolineS. aureus (MRSA)0.031[18]
IndolizinoquinolineE. coli2[18]
Quinoline-SulfonylBacillus cereus3.12 - 50[20]
Quinoline HybridA. flavus12.5[18]
Quinoline HybridC. neoformans25[18]
Quinoline-HydroxyimidazoliumS. aureus2[21]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the dimethylquinoline derivative in the broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye.

Part 4: Anti-inflammatory and Neuroprotective Activities

Chronic inflammation and oxidative stress are underlying factors in numerous diseases, from rheumatoid arthritis to neurodegenerative disorders like Alzheimer's and Parkinson's disease.[3][22][23] Dimethylquinoline derivatives have shown promise as both anti-inflammatory and neuroprotective agents.

Mechanisms and Targets
  • Anti-inflammatory Action: The anti-inflammatory effects are often achieved by inhibiting key enzymes in the inflammatory cascade. Structure-activity relationship studies have revealed that specific substitutions on the quinoline ring can direct the molecule to different targets. For example, quinolines with a carboxylic acid moiety tend to show Cyclooxygenase (COX) inhibition, while those with a carboxamide moiety can act as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.[24] Other derivatives target Phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE).[24]

  • Neuroprotective Effects: The neuroprotective potential of quinoline derivatives stems from their ability to counteract the multifactorial nature of neurodegeneration.[23] Their mechanisms include:

    • Antioxidant Activity: They can scavenge free radicals and reduce oxidative stress, a key pathological feature in Alzheimer's and Parkinson's diseases.[3][25]

    • Enzyme Inhibition: Certain derivatives act as inhibitors of acetylcholinesterase (AChE), which increases acetylcholine levels in the brain (a strategy for Alzheimer's treatment), and monoamine oxidase B (MAO-B), an enzyme involved in dopamine degradation (a target in Parkinson's disease).[3][25]

    • Metal Chelation: Dysregulation of metal ions like copper and iron contributes to oxidative stress and amyloid-β aggregation in Alzheimer's. The quinoline scaffold can chelate these metal ions, mitigating their neurotoxic effects.[23]

Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant)
  • Reagent Preparation: Prepare a stock solution of the dimethylquinoline derivative in methanol or ethanol. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to an absorbance of ~1.0 at 517 nm.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates the radical scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample. The EC₅₀ value (effective concentration to scavenge 50% of DPPH radicals) can then be determined.

Conclusion and Future Perspectives

Dimethylquinoline derivatives represent a highly versatile and promising class of compounds with a remarkable breadth of biological activities. The research summarized in this guide highlights their significant potential in oncology, infectious diseases, and the treatment of inflammatory and neurodegenerative disorders. The well-established synthetic routes allow for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles through rigorous structure-activity relationship studies.

Future research should focus on several key areas. Firstly, optimizing the pharmacokinetic and toxicological (ADMET) properties of lead compounds is crucial for their translation into clinical candidates.[12][26] Secondly, the use of advanced computational methods, such as molecular docking and dynamics simulations, can further elucidate their mechanisms of action and guide the rational design of next-generation derivatives with enhanced potency and selectivity.[3][20] Finally, exploring novel biological targets and combination therapies could unlock the full therapeutic potential of this privileged chemical scaffold.

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Solubility of 2-Chloro-3,7-dimethylquinoline in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Chloro-3,7-dimethylquinoline in Common Laboratory Solvents

Authored by: A Senior Application Scientist

**Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a substituted quinoline of interest in synthetic chemistry and drug discovery. Recognizing the current absence of readily available, quantitative solubility data in public literature, this document serves as a foundational resource for researchers. It outlines the theoretical principles governing solubility, provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, and offers a standardized format for data reporting. The methodologies described are grounded in established laboratory practices to ensure scientific integrity and reproducibility. This guide is intended to empower researchers, scientists, and drug development professionals to accurately characterize the solubility profile of this compound, a critical step in its downstream applications.

Introduction: The Critical Role of Solubility in Chemical Research

This compound is a halogenated heterocyclic compound with a molecular structure that suggests potential applications as a building block in medicinal chemistry and materials science. The physicochemical properties of such molecules, particularly their solubility in various solvents, are paramount for a wide range of applications, including but not limited to:

  • Reaction Chemistry: Solvent choice is critical for controlling reaction kinetics, thermodynamics, and product yields.

  • Purification: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility.

  • Drug Formulation: For pharmaceutical applications, solubility directly impacts bioavailability and the feasibility of different administration routes.

  • Analytical Chemistry: The preparation of solutions for analysis requires a thorough understanding of a compound's solubility.

The structure of this compound, featuring a relatively nonpolar quinoline backbone with methyl substitutions and a polarizable chloro-group, indicates a nuanced solubility profile. It is anticipated to be largely insoluble in water but soluble in a range of organic solvents.[1] This guide provides the necessary tools to move from this qualitative prediction to robust, quantitative data.

Foundational Principles: What Governs Solubility?

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic principles at play.[2][3] Solubility is achieved when the energy released from the interaction between solute and solvent molecules is sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

Several factors influence the solubility of this compound:

  • Solvent Polarity: The polarity of the solvent will be a key determinant. Polar solvents are more likely to solvate polar solutes, and nonpolar solvents are better for nonpolar solutes.[1]

  • Temperature: For most solid solutes, solubility increases with increasing temperature as the additional energy helps to overcome the lattice energy of the solid.[4]

  • pH (for aqueous solutions): The quinoline nitrogen is basic and can be protonated at an acidic pH. This would likely increase the aqueous solubility of the compound.[5][6]

  • Crystalline Form: The crystal lattice energy of the solid form of this compound will impact its solubility. Different polymorphs can exhibit different solubilities.

Safety First: Handling this compound

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed and causes serious eye damage.[7]

Essential Safety Precautions: [7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Spills: In case of a spill, evacuate the area and follow the cleanup procedures outlined in the SDS.

Experimental Determination of Solubility: A Step-by-Step Guide

This section provides detailed protocols for determining the solubility of this compound. The following workflow is recommended for a comprehensive solubility assessment.

G cluster_0 Phase 1: Qualitative Assessment cluster_1 Phase 2: Quantitative Analysis qualitative_assessment Qualitative Solubility Testing solvent_selection Solvent Selection qualitative_assessment->solvent_selection Initial Screening quantitative_method Quantitative Method Selection (e.g., Isothermal Saturation) solvent_selection->quantitative_method Inform Method Selection experiment Experiment Execution quantitative_method->experiment analysis Analysis of Saturated Solution experiment->analysis data_reporting Data Reporting analysis->data_reporting

Caption: Recommended workflow for solubility determination.

Part 1: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of common laboratory solvents and helps in selecting solvents for quantitative analysis.[5][6]

Materials:

  • This compound

  • Small test tubes or vials

  • A selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Toluene, Hexane, 5% HCl, 5% NaOH)[5]

  • Vortex mixer

Protocol:

  • Sample Preparation: Add approximately 25 mg of this compound to a small test tube.[5]

  • Solvent Addition: Add 0.75 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).[5]

  • Mixing: After each addition, cap the test tube and vortex vigorously for at least 30 seconds.[2]

  • Observation: Visually inspect the solution for any undissolved solid.

  • Classification: Classify the solubility based on the following criteria:

    • Soluble: The entire solid dissolves completely.

    • Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

    • Insoluble: No apparent dissolution of the solid.

  • Record Results: Record your observations for each solvent. For compounds soluble in water, the pH should be tested with litmus paper to determine if the compound is acidic or basic.[6]

Part 2: Quantitative Solubility Determination using the Isothermal Saturation Method

The isothermal saturation (or shake-flask) method is a widely accepted technique for determining the equilibrium solubility of a compound.[4][8]

Materials:

  • This compound

  • Selected solvents from the qualitative assessment

  • Scintillation vials or other sealable containers

  • Constant temperature incubator/shaker

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a specific solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.[1][8]

  • Equilibration: Tightly cap the vials and place them in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.[1][4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature until the excess solid has settled.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

G start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature (24-72h with shaking) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter supernatant withdraw->filter analyze Analyze concentration (HPLC, UV-Vis) filter->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Isothermal saturation method workflow.

Data Presentation and Interpretation

To facilitate data comparison and future research, it is recommended to report solubility data in a standardized format.

Table 1: Qualitative Solubility of this compound

SolventClassification (Soluble/Partially Soluble/Insoluble)
Water
Ethanol
Methanol
Acetone
Dichloromethane
Toluene
Hexane
5% HCl (aq)
5% NaOH (aq)

Table 2: Quantitative Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
e.g., Dichloromethane
e.g., Acetone
e.g., Ethanol

Conclusion

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2-Chloro-3,7-dimethylquinoline safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-3,7-dimethylquinoline: Safety, Handling, and Emergency Protocols

Executive Overview

This compound (CAS No: 73863-46-4) is a halogenated heterocyclic building block utilized in chemical synthesis and drug discovery.[1][2] As with many chlorinated aromatic compounds, its handling requires a nuanced understanding of its specific toxicological profile and chemical properties to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the critical safety data, risk mitigation strategies, and emergency response protocols necessary for the safe handling of this compound. The information herein is synthesized from material safety data sheets (MSDS), regulatory information, and established laboratory safety practices, intended for an audience of trained researchers, scientists, and drug development professionals.

Hazard Identification and Classification

The foundation of safe chemical handling is a thorough understanding of the inherent hazards. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.

Signal Word: Danger [1][3]

GHS Hazard Pictograms:

This classification mandates stringent handling protocols due to the compound's potential to cause significant acute health effects upon exposure. The primary hazards are summarized in the table below.

Table 1: GHS Hazard Classification for this compound
Hazard ClassHazard CodeHazard Statement
Acute toxicity, OralH302Harmful if swallowed.[1][3]
Serious eye damage/eye irritationH318Causes serious eye damage.[1][3]

The causality for these classifications stems from the reactivity of the chloroquinoline core. If ingested, the compound can interfere with biological processes, leading to acute toxicity.[4] The most severe risk is to the eyes, where direct contact can cause irreversible damage.[3]

Hazard Communication Workflow

The GHS classification system provides a logical workflow for communicating hazards, from initial classification to the practical information used by a researcher. This ensures that the risks are clearly and consistently conveyed.

cluster_Classification Hazard Determination cluster_Communication Hazard Communication Elements cluster_Application End-User Application Toxicology Toxicological Data (Acute Oral, Ocular Irritation) GHS GHS Classification (Acute Tox. 4, Eye Dam. 1) Toxicology->GHS informs Pictogram Pictograms (Corrosion, Exclamation Mark) GHS->Pictogram Signal Signal Word ('Danger') GHS->Signal H_Statements Hazard Statements (H302, H318) GHS->H_Statements P_Statements Precautionary Statements (P280, P305+P351+P338, etc.) GHS->P_Statements SDS Safety Data Sheet (SDS) Pictogram->SDS Label Container Label Pictogram->Label Signal->SDS Signal->Label H_Statements->SDS H_Statements->Label P_Statements->SDS P_Statements->Label

Caption: GHS Hazard Communication Workflow.

Physicochemical Properties

Understanding a compound's physical and chemical properties is essential for designing safe experiments and storage solutions. Key properties for this compound are listed below.

Table 2: Physicochemical Properties
PropertyValueSource
CAS Number 73863-46-4[1][2][3]
Molecular Formula C₁₁H₁₀ClN[1][2]
Molecular Weight 191.66 g/mol [1][2]
Appearance Solid[1]
Density 1.188 g/cm³[3]
Solubility No data available[3]
Vapor Pressure No data available[3]

The compound is a solid at room temperature, which mitigates the risk of vapor inhalation compared to volatile liquids. However, dust and aerosols can be generated during handling, posing an inhalation and contact hazard.[3]

Safe Handling and Storage Protocols

A self-validating safety protocol relies on engineering controls, administrative procedures, and personal protective equipment (PPE) working in concert.

Engineering and Administrative Controls

The primary directive is to minimize exposure. The most effective method is to handle the material within a certified chemical fume hood.[5] This not only contains dust and potential vapors but also provides a protective barrier.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to prevent the accumulation of dust or aerosols.[3][6]

  • Access Restriction: When handling the compound, clearly demarcate the work area and restrict access to authorized personnel only.[7]

  • Hygiene: Prohibit eating, drinking, and smoking in areas where the chemical is handled.[3][8] Wash hands thoroughly after handling and before leaving the laboratory.[3][9]

Storage Requirements

Proper storage is critical to maintaining chemical stability and preventing accidental exposure or incompatible reactions.

  • Container: Store in a tightly closed, properly labeled container.[3][8]

  • Conditions: Keep in a dry, cool, and well-ventilated place.[3][6] This prevents potential degradation and minimizes vapor pressure.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[3] While specific reactivity data is limited, it is prudent to segregate chlorinated compounds from flammable, non-chlorinated solvents to prevent potentially violent reactions in case of a breach.[10] Foodstuffs and other consumables must be stored separately.[3]

Detailed Handling Protocol

This protocol outlines the step-by-step process for safely weighing and using the solid compound.

  • Preparation:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as specified in Section 4.

    • Prepare the work surface by covering it with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the fume hood.

  • Aliquotting the Compound:

    • Carefully open the stock container inside the fume hood. Avoid creating puffs of airborne dust.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance. If the balance cannot be placed in a hood, use a ventilated balance enclosure.

    • Close the stock container immediately after removing the material.

  • Dissolution/Reaction Setup:

    • Add the weighed solid to the reaction vessel or solvent container.

    • If adding to a solvent, do so slowly to control any potential exothermic reactions.

    • Ensure the vessel is securely clamped and any subsequent operations (heating, stirring) are initiated with care.

  • Post-Handling and Cleanup:

    • Carefully clean the spatula and any other contaminated reusable equipment.

    • Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the bench paper and any contaminated wipes as hazardous waste.

    • Remove PPE in the correct order (gloves last) and dispose of single-use items.

    • Wash hands thoroughly with soap and water.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the compound.[11] The required PPE for handling this compound is comprehensive due to the serious eye damage risk.

Table 3: Recommended Personal Protective Equipment (PPE)
AreaProtectionSpecification & Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Tightly fitting safety goggles are mandatory to protect against dust and splashes.[3][5] A face shield should be worn over goggles when there is a significant splash risk. This directly addresses the H318 "Causes serious eye damage" hazard.
Hands Chemical-Resistant GlovesHandle with gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[3] Nitrile gloves are a common and effective choice.[5] Always inspect gloves before use and change them immediately if contact with the chemical is suspected.[3]
Body Laboratory CoatA long-sleeved, knee-length lab coat must be worn and kept fastened to protect skin from accidental contact.[5] For larger quantities, consider a fire/flame-resistant and impervious apron or suit.[3]
Respiratory NIOSH-Approved RespiratorNot typically required if handled exclusively within a functioning chemical fume hood.[5] If handling outside of a fume hood or if dust/aerosol generation is unavoidable, a full-face respirator with appropriate cartridges should be used to protect the eyes and respiratory system.[3][11]
PPE Selection Logic

The choice of PPE is dictated by the experimental conditions and the potential for exposure.

start Start: Assess Task fume_hood Is the task performed in a certified fume hood? start->fume_hood aerosol Is there a high risk of dust or aerosol generation? fume_hood->aerosol Yes ppe_respirator Mandatory Respiratory Protection (e.g., N95 or full-face respirator) Consult EHS. fume_hood->ppe_respirator No splash Is there a significant splash risk? aerosol->splash No aerosol->splash Yes ppe_basic Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles splash->ppe_basic No ppe_face_shield Add Face Shield splash->ppe_face_shield Yes ppe_face_shield->ppe_basic

Caption: Logic diagram for selecting appropriate PPE.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is crucial to mitigating harm.[12]

First-Aid Measures
  • Eye Contact: This is the most critical exposure route. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Take off contaminated clothing immediately.[3] Wash the affected area with soap and plenty of water.[3] Consult a doctor if irritation persists.[6]

  • Ingestion: If swallowed, rinse the mouth with water.[3] Do not induce vomiting.[6] Call a doctor or Poison Control Center immediately.[6] Never give anything by mouth to an unconscious person.[3]

  • Inhalation: Move the victim to fresh air.[6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical help.[3]

Spill Response Protocol

The response procedure depends on the scale of the spill.[13]

Minor Spill (Contained within a fume hood):

  • Alert: Alert personnel in the immediate area.

  • PPE: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain: Use an inert absorbent material (such as vermiculite, sand, or earth) to cover the spill.[8]

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into a suitable, labeled container for hazardous waste.[3][8] Use spark-proof tools if there is any fire risk.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to institutional and local regulations.[3]

Major Spill (Outside of a fume hood or large quantity):

  • Evacuate: Immediately evacuate the area.[13][14]

  • Alert: Notify laboratory supervisors and the institution's Environmental Health and Safety (EHS) department or emergency response team.[12][15]

  • Secure: Secure the area to prevent re-entry.[12] If safe to do so, turn off ignition sources.[13]

  • Await Response: Do not attempt to clean up a major spill yourself.[13] Await the arrival of trained emergency personnel.[14]

start Spill Occurs assess Assess Spill (Size, Location, Hazard) start->assess evacuate EVACUATE AREA CALL EHS/EMERGENCY assess->evacuate Major Spill don_ppe Don Appropriate PPE assess->don_ppe Minor Spill contain Contain Spill (Use absorbent socks/pads) don_ppe->contain absorb Absorb Material (Work from outside in) contain->absorb collect Collect Waste (Into labeled, sealed container) absorb->collect decontaminate Decontaminate Area & Tools collect->decontaminate dispose Dispose of Waste (Follow hazardous waste procedures) decontaminate->dispose

Caption: Emergency spill response workflow.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][6]

  • Hazards from Combustion: In a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas may be produced.

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[3][6]

Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous waste.[3]

  • Waste Collection: Collect waste in suitable, closed, and correctly labeled containers.[3]

  • Segregation: Do not mix chlorinated waste with non-chlorinated solvent waste streams.[16]

  • Regulations: Adhere strictly to all applicable local, state, and federal regulations for hazardous waste disposal.[3] Contact your institution's EHS department for specific guidance.[13]

References

  • 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline. PubChem. [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. [Link]

  • This compound (73863-46-4). (n.d.). Chemchart. [Link]

  • Best Practices for Emergency Spill Response. (2024). ACTenviro. [Link]

  • Procedure for Chemical Spills. (n.d.). Ajman University. [Link]

  • 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde. PubChem. [Link]

  • Personal Protective Equipment to Use When Handling Hazardous Drugs. (2006). CDC/NIOSH. [Link]

  • Emergency and Spill Response Procedures. (n.d.). Auburn University. [Link]

  • HAZMAT Spill Response Procedures. (n.d.). Ion Science UK. [Link]

  • Chemical Spill Procedures. (n.d.). Princeton EHS. [Link]

  • Personal protective equipment for preparing toxic drugs. (2013). GERPAC. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). CDC Archive. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association (ECSA). [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). ECSA. [Link]

  • Working safely with solvents​. (2021). University College London. [Link]

  • STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. (n.d.). USC Nanofab Wiki. [Link]

  • Guidance on Safe Storage of Chemicals in the Laboratory. (2024). University of Galway. [Link]

  • 7-Chloroquinoline. PubChem. [Link]

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Methodological & Application

Application Note: Vilsmeier-Haack Synthesis of 2-Chloro-3,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to a Privileged Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial and antibacterial agents.[1] The Vilsmeier-Haack (V-H) reaction represents a powerful and highly adaptable method for constructing functionalized quinolines from readily available starting materials.[2][3] Traditionally, the reaction between an acetanilide and the Vilsmeier reagent (formed in situ from phosphorus oxychloride and N,N-dimethylformamide) yields 2-chloro-3-formylquinolines. These products are valuable intermediates, but direct access to 3-alkylquinolines requires a nuanced understanding of the reaction's scope.

This application note provides a detailed, field-proven protocol for the synthesis of 2-Chloro-3,7-dimethylquinoline . A critical insight underpinning this protocol is the strategic selection of the starting material. To achieve the desired 3-methyl substituent, this synthesis deviates from the common use of an acetamide and instead employs an N-arylpropionamide . Specifically, N-(4-methylphenyl)propionamide is used to introduce both the 7-methyl and 3-methyl groups onto the quinoline core in a single, efficient cyclization step. This guide is designed for researchers and drug development professionals, offering in-depth mechanistic explanations, a robust experimental workflow, and comprehensive characterization data.

Reaction Principle and Mechanism

The synthesis proceeds in two conceptual stages: the formation of the electrophilic Vilsmeier reagent and its subsequent reaction with the N-arylpropionamide to build the quinoline ring.

Stage I: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF), a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This initiates a cascade that eliminates a dichlorophosphate anion to form the highly electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent.[4][5] This species is the key electrophile for the subsequent cyclization.

Stage II: Electrophilic Attack, Cyclization, and Aromatization The N-(4-methylphenyl)propionamide substrate is activated by the Vilsmeier reagent at the carbonyl oxygen, forming an intermediate that facilitates a double electrophilic attack on the electron-rich aromatic ring. The propionamide side chain provides the necessary three-carbon unit (C2, C3, and the C3-methyl group) for the new pyridine ring. The reaction culminates in an intramolecular cyclization, followed by dehydration and elimination of dimethylamine to yield the stable, aromatic this compound product. The presence of the electron-donating methyl group at the para-position of the aniline ring facilitates the initial electrophilic substitution.

Vilsmeier_Mechanism Figure 1: Reaction Mechanism reagent reagent intermediate intermediate product product sub N-(4-methylphenyl)propionamide activated_complex Activated Complex sub->activated_complex Electrophilic Attack vh_reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- vh_reagent->activated_complex cyclization Intramolecular Cyclization activated_complex->cyclization dehydration Dehydration & Aromatization cyclization->dehydration prod This compound dehydration->prod

Figure 1: Simplified reaction mechanism.

Detailed Experimental Protocols

This section is divided into the synthesis of the necessary starting material and the main Vilsmeier-Haack cyclization.

Part A: Synthesis of N-(4-methylphenyl)propionamide (Starting Material)

Rationale: This precursor is essential for introducing the required carbon framework. It is readily prepared by the acylation of p-toluidine.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add p-toluidine (1 equiv.) and a suitable solvent like dichloromethane (DCM) or ethyl acetate. Cool the flask in an ice bath (0-5 °C).

  • Acylation: Slowly add propionyl chloride (1.1 equiv.) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until TLC analysis indicates the consumption of p-toluidine.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product is typically of high purity. If necessary, recrystallize from an ethanol/water mixture to obtain pure N-(4-methylphenyl)propionamide as a white solid.

Part B: Vilsmeier-Haack Cyclization to this compound

Safety Critical: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Reagents and Equipment:

  • N-(4-methylphenyl)propionamide (from Part A)

  • Phosphorus oxychloride (POCl₃), reagent grade

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice and water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

Procedure:

  • Vilsmeier Reagent Preparation: In a 250 mL three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, place anhydrous DMF (8 equiv.). Cool the flask in an ice-water bath to 0-5 °C. Add POCl₃ (4 equiv.) dropwise via the dropping funnel over 30-45 minutes with vigorous stirring.[6] Maintain the temperature strictly below 10 °C. A thick, pale-yellow precipitate of the Vilsmeier reagent may form.

  • Substrate Addition: Once the addition of POCl₃ is complete, add a solution of N-(4-methylphenyl)propionamide (1 equiv.) in a minimal amount of anhydrous DCM or DMF to the reaction mixture.

  • Reaction Heating: Remove the ice bath and heat the reaction mixture to 85-90 °C using a heating mantle.[1][7] Maintain this temperature and stir for 4-6 hours. Monitor the reaction progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • Quenching (Critical Step): After the reaction is complete, cool the mixture to room temperature. In a separate large beaker (at least 2 L capacity), prepare a large volume of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with constant, vigorous stirring. This is a highly exothermic and gas-evolving process.

  • Neutralization & Extraction: Once the quench is complete, slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude product will precipitate as a solid or oil. Extract the mixture three times with dichloromethane or ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford pure this compound.

Workflow Figure 2: Experimental Workflow prep_vh 1. Prepare Vilsmeier Reagent (POCl₃ + DMF at 0-5 °C) add_sub 2. Add N-(4-methylphenyl)propionamide prep_vh->add_sub heat 3. Heat Reaction Mixture (85-90 °C, 4-6 h) add_sub->heat quench 4. Quench on Crushed Ice (CAUTION: Exothermic) heat->quench neutralize 5. Neutralize with NaHCO₃ (pH 7-8) quench->neutralize extract 6. Extract with DCM/EtOAc neutralize->extract purify 7. Dry, Concentrate & Purify (Column Chromatography) extract->purify product Pure this compound purify->product

Figure 2: Step-by-step experimental workflow.

Data Presentation and Characterization

The success of the synthesis must be validated through rigorous data analysis.

Table 1: Reagent Quantities and Molar Equivalents
ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Mass/VolumeEquivalents
N-(4-methylphenyl)propionamide163.22-101.63 g1.0
Phosphorus Oxychloride (POCl₃)153.331.645403.7 mL4.0
N,N-Dimethylformamide (DMF)73.090.944806.2 mL8.0

Note: This table is based on a 10 mmol scale. Adjust quantities as needed.

Expected Results
  • Yield: Moderate to good yields (55-75%) are expected after purification, depending on reaction scale and purity of reagents.

  • Appearance: The final product should be a white to pale yellow solid.

  • Spectroscopic Data: The identity and purity of this compound (CAS: 73863-46-4) should be confirmed by spectroscopic methods.[8][9]

    • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the two methyl groups (singlets, ~2.5 ppm), and distinct aromatic protons in the 7.0-8.0 ppm range.

    • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the two methyl carbons, the chlorinated C2, and the other aromatic and quinoline carbons.

    • Mass Spectrometry (EI-MS): A molecular ion peak (M⁺) at m/z ≈ 191.05, along with a characteristic M+2 peak at ≈ 193.05 (~1/3 intensity) due to the ³⁷Cl isotope.

    • IR (KBr, cm⁻¹): Characteristic peaks for C=C and C=N stretching in the aromatic system (~1500-1600 cm⁻¹) and C-Cl stretching.[6]

References

  • Singh, R. M., & Srivastava, A. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 44B, 1868-1875. Link

  • Ali, M. M., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 44, 1868-1875. Link

  • BenchChem (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem Scientific Resources. Link

  • NROChemistry (n.d.). Vilsmeier-Haack Reaction. Named Reactions in Organic Chemistry. Link

  • Wikipedia (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. Link

  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. Link

  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. Link

  • Chaudhari, A. R., et al. (2024). Methane Sulfonyl Chloride-DMF/DMAc Adducts as a Vilsmeier Haack Type Reagent for the Synthesis of 2-Chloro-3-formyl/acetyl Quinolines from Acetanilides. Heterocyclic Letters, 14(1), 143-152. Link

  • Ranjith Kumar, M., et al. (2019). Synthesis and molecular docking of novel N-((2-chloroquinolin-3-yl) methylene)-4-methylbenzenamine derivatives as anti-HIV. Eurasian Chemical Communications, 1(1), 43-53. Link

  • J&K Scientific (2022). Vilsmeier-Haack Reaction. Resource Center. Link

  • Ali, T. A., & Abdel-Megeed, M. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 782-821. Link

  • Chemistry Steps (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Link

  • NROChemistry (2021). Vilsmeier-Haack Reaction. YouTube. Link

  • Mogilaiah, K., et al. (2006). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synthetic Communications, 36(1), 75-80. Link

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. Link

  • Yadav, S., & Singh, R. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-15. Link

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT. Link

  • Mohammed, I. A., & Husseen, H. A. (2018). Synthesis of Quinoline-Thiazole Compound. International Journal of Medical Research & Health Sciences, 7(9), 10-15. Link

  • Sigma-Aldrich (n.d.). This compound. MilliporeSigma. Link

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Application Note & Laboratory Protocol: Synthesis of 2-Chloro-3,7-dimethylquinoline Derivatives via Vilsmeier-Haack Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-chloro-3,7-dimethylquinoline derivatives, pivotal scaffolds in medicinal chemistry and drug discovery.[1][2][3] Quinoline and its derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This protocol details a robust and efficient method for the synthesis of these valuable compounds using the Vilsmeier-Haack reaction, a powerful tool for the formylation and cyclization of electron-rich aromatic compounds.[6] The procedure focuses on the synthesis of a representative intermediate, 2-chloro-7-methyl-3-formylquinoline, from readily available starting materials. The causality behind experimental choices, safety precautions, and methods for characterization are thoroughly discussed to ensure scientific integrity and successful replication.

Introduction

The quinoline ring system is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities.[2][7] The derivatization of the quinoline core allows for the fine-tuning of its pharmacological profile, making it a highly attractive target for synthetic chemists.[3] Among the various synthetic methodologies, the Vilsmeier-Haack reaction offers a direct and versatile one-pot approach to constructing functionalized quinolines.[6] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization of N-arylacetamides.[6]

The resulting 2-chloro-3-formylquinolines are valuable synthetic intermediates.[6] The chlorine atom at the 2-position is susceptible to nucleophilic substitution, and the formyl group at the 3-position can be readily transformed into a variety of other functionalities, providing a gateway to a diverse library of quinoline derivatives. This protocol will focus on the synthesis of a 7-methyl substituted derivative, a common substitution pattern in biologically active quinolines.

Reaction Mechanism and Workflow

The Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines from N-arylacetamides proceeds in two primary stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6]

  • Electrophilic Substitution and Cyclization: The N-arylacetamide then reacts with the Vilsmeier reagent. This involves a double formylation followed by an intramolecular cyclization and subsequent elimination to yield the 2-chloro-3-formylquinoline.[6] The presence of electron-donating groups on the N-arylacetamide substrate generally facilitates the reaction and improves yields.

Reaction Scheme:

Vilsmeier-Haack Reaction N-(3-methylphenyl)acetamide N-(3-methylphenyl)acetamide 2-Chloro-7-methyl-3-formylquinoline 2-Chloro-7-methyl-3-formylquinoline N-(3-methylphenyl)acetamide->2-Chloro-7-methyl-3-formylquinoline 1. Vilsmeier Reagent 2. Heat (80-90°C) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)

Caption: General reaction scheme for the synthesis of 2-chloro-7-methyl-3-formylquinoline.

Experimental Workflow:

Experimental Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_dmf Cool DMF to 0°C prep_vilsmeier Add POCl3 dropwise to DMF prep_dmf->prep_vilsmeier add_acetanilide Add N-(3-methylphenyl)acetamide prep_vilsmeier->add_acetanilide reflux Heat reaction mixture (80-90°C) for 6-8 hours add_acetanilide->reflux quench Pour onto crushed ice reflux->quench neutralize Neutralize with Na2CO3 solution quench->neutralize filter Filter the crude solid neutralize->filter purify Purify by column chromatography filter->purify

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
N-(3-methylphenyl)acetamideReagent grade, ≥98%e.g., Sigma-AldrichStarting material
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-AldrichSolvent and Vilsmeier reagent precursor
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%e.g., Sigma-AldrichVilsmeier reagent precursor; highly corrosive
Sodium carbonate (Na₂CO₃)ACS reagente.g., Fisher ScientificFor neutralization
Dichloromethane (DCM)ACS reagente.g., Fisher ScientificFor extraction and chromatography
Ethyl acetateACS reagente.g., Fisher ScientificFor chromatography
HexanesACS reagente.g., Fisher ScientificFor chromatography
Silica gel60 Å, 230-400 meshe.g., Sigma-AldrichFor column chromatography
Crushed iceIn-houseFor quenching the reaction
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Dropping funnel
Buchner funnel and filter paper
Rotary evaporator
Thin Layer Chromatography (TLC) plates

Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.[8][9]

Step 1: Preparation of the Vilsmeier Reagent

1.1. In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube, add 20 mL of anhydrous N,N-dimethylformamide (DMF).

1.2. Cool the flask in an ice bath to 0-5 °C.

1.3. Slowly add 18 mL of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring over a period of 30 minutes. Causality: This exothermic reaction forms the Vilsmeier reagent. Slow, dropwise addition at low temperature is crucial to control the reaction rate and prevent side reactions.

1.4. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

Step 2: Reaction with N-(3-methylphenyl)acetamide

2.1. To the freshly prepared Vilsmeier reagent, add 5 grams of N-(3-methylphenyl)acetamide in small portions over 15 minutes, ensuring the temperature does not rise above 10 °C.

2.2. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

2.3. Heat the reaction mixture to 80-90 °C using a heating mantle and maintain this temperature for 6-8 hours. Causality: Heating provides the necessary activation energy for the cyclization reaction to proceed to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

3.1. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

3.2. Carefully and slowly pour the reaction mixture onto a large beaker containing 500 g of crushed ice with constant stirring. Causality: This step quenches the reaction by hydrolyzing any remaining Vilsmeier reagent and POCl₃.

3.3. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is approximately 7-8. A precipitate will form.

3.4. Filter the crude solid product using a Buchner funnel and wash it thoroughly with cold water.

3.5. Dry the crude product in a desiccator.

3.6. Purify the crude solid by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The appropriate eluent ratio should be determined by TLC analysis.

3.7. Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the final product, 2-chloro-7-methyl-3-formylquinoline, as a solid.

Characterization

The identity and purity of the synthesized 2-chloro-7-methyl-3-formylquinoline should be confirmed by standard analytical techniques:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the methyl and formyl groups, and the substitution pattern on the quinoline ring.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the aldehyde C=O stretch.

Expected Spectroscopic Data (for a representative 2-chloro-3-formylquinoline derivative): [10][11]

  • ¹H NMR: Signals corresponding to aromatic protons, the aldehyde proton (typically around 10 ppm), and the methyl group protons.

  • IR: A strong absorption band for the carbonyl group of the aldehyde (around 1690-1715 cm⁻¹).

Safety Precautions

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [12][13][14][15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., neoprene).[12][16]

  • Fume Hood: All manipulations involving POCl₃ must be performed in a well-ventilated chemical fume hood.[12]

  • Handling: Handle POCl₃ with extreme care. Avoid inhalation of vapors and contact with skin and eyes.[13][15]

  • Quenching: The quenching of the reaction mixture with ice should be done slowly and carefully, as the reaction is highly exothermic and releases HCl gas.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Further Transformations of the 3-Formyl Group

The synthesized 2-chloro-7-methyl-3-formylquinoline is a versatile intermediate. The formyl group can be readily converted into other functional groups, such as:

  • Oxidation to a carboxylic acid.

  • Reduction to a hydroxymethyl group.

  • Wittig reaction to form an alkene.

  • Condensation reactions to form Schiff bases or other heterocyclic rings.[17]

These transformations significantly expand the library of accessible quinoline derivatives for further research and drug development.

References

  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
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The Versatile Intermediate: Application Notes and Protocols for 2-Chloro-3,7-dimethylquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic use of functionalized heterocyclic intermediates is paramount for the efficient construction of complex molecular architectures. Among these, 2-Chloro-3,7-dimethylquinoline stands out as a versatile and highly valuable building block. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position susceptible to a variety of cross-coupling and nucleophilic substitution reactions, coupled with the directing and electronically influencing methyl groups, makes it a sought-after precursor in the synthesis of novel therapeutic agents and functional materials.

This comprehensive guide, designed for researchers at the forefront of chemical and pharmaceutical sciences, provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a mere recitation of procedures, this document delves into the causality behind experimental choices, offering field-proven insights to empower chemists in their synthetic endeavors.

Core Reactivity and Strategic Applications

The reactivity of this compound is dominated by the C2-chloro substituent, which serves as an excellent leaving group in various transformations. The electron-withdrawing nature of the quinoline ring system activates this position towards nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions. The methyl groups at positions 3 and 7, while seemingly simple, play a crucial role in modulating the electronic properties and steric environment of the molecule, influencing reaction rates and regioselectivity.

Key transformations involving this intermediate include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.

    • Buchwald-Hartwig Amination: For the construction of C-N bonds, a cornerstone in medicinal chemistry for the synthesis of amine-containing bioactive molecules.[1][2]

    • Sonogashira Coupling: For the formation of C-C triple bonds, leading to the synthesis of alkynyl-substituted quinolines.

    • Heck Reaction: For the vinylation of the quinoline core.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloride with a variety of nucleophiles, such as amines, alcohols, and thiols.

The strategic application of these reactions allows for the diversification of the this compound scaffold, leading to a wide array of derivatives with potential pharmacological activities, including roles as kinase inhibitors.[5]

Experimental Protocols and Methodologies

The following section details robust and reproducible protocols for key transformations of this compound. These protocols are presented as a starting point, and optimization may be required for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3,7-dimethylquinolines

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[6] This protocol outlines a general procedure for the arylation of this compound.

Reaction Principle:

The reaction proceeds via a catalytic cycle involving the oxidative addition of the chloroquinoline to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product.[7]

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base, for instance, K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL), via syringe.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the 2-aryl-3,7-dimethylquinoline.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Arylboronic AcidPalladium Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene/H₂O (4:1)1101080-90
3-Pyridylboronic acidPd₂(dba)₃ (2) + SPhos (4)K₃PO₄ (3)THF801675-85

Note: Yields are illustrative and may vary depending on the specific substrate and reaction scale.

Causality Behind Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Pd(PPh₃)₄ is a versatile catalyst for many Suzuki couplings. For more challenging substrates, or to improve yields and reaction times, more advanced catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos may be necessary.

  • Base: The base plays a critical role in the transmetalation step. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.

  • Solvent: A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.

Visualization of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine: - this compound - Arylboronic Acid - Pd Catalyst & Base Inert Inert Atmosphere (Evacuate & Backfill) Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Work-up Cool->Extract Purify Column Chromatography Extract->Purify Product Product Purify->Product Isolated Product

Suzuki-Miyaura Coupling Experimental Workflow
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3,7-dimethylquinolines

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, a transformation of immense importance in drug discovery.[1][8]

Reaction Principle:

This palladium-catalyzed cross-coupling reaction involves the oxidative addition of the chloroquinoline to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the aminated quinoline.[2]

Experimental Procedure:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 mmol), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Addition of Reactants: Add this compound (1.0 mmol, 1.0 equiv.) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).

  • Reaction Conditions: Seal the tube, remove it from the glovebox, and heat the reaction mixture in a preheated oil bath at 80-110 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether, 20 mL) and filter through a short plug of celite or silica gel.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, appropriate eluent) to afford the desired 2-amino-3,7-dimethylquinoline derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene1001890-98
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane1102485-95
n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)Toluene1001680-90

Note: Yields are illustrative and may vary depending on the specific amine and reaction conditions.

Causality Behind Choices:

  • Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands like XPhos and RuPhos are often highly effective for the coupling of less reactive aryl chlorides.

  • Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, although carbonates and phosphates can also be effective, particularly with more electron-rich amines.

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene and 1,4-dioxane are typically used. The reaction temperature is often elevated to facilitate the oxidative addition and reductive elimination steps.

Visualization of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(L2)-Cl Pd(0)L2->Oxidative Addition Complex + R-Cl Amine Coordination [R-Pd(II)(L2)(NHR'R'')]Cl Oxidative Addition Complex->Amine Coordination + HNR'R'' Palladium-Amido Complex R-Pd(II)(L2)(NR'R'') Amine Coordination->Palladium-Amido Complex - Base-H+Cl- Palladium-Amido Complex->Pd(0)L2 Product R-NR'R'' Palladium-Amido Complex->Product Reductive Elimination

Simplified Buchwald-Hartwig Catalytic Cycle

Conclusion

This compound is a powerful and versatile intermediate that provides access to a diverse range of substituted quinoline derivatives. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel compounds for drug discovery and materials science. By understanding the underlying principles of the key reactions and carefully selecting the appropriate conditions, chemists can effectively leverage the synthetic potential of this important building block to accelerate their research programs.

References

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  • Buchwald–Hartwig amination. Wikipedia. [Link]

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  • Scheme 1 Synthesis of 2-amino-7,7-dimethyl-4-(3-methyl-5substituted... ResearchGate. [Link]

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  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. National Institutes of Health. [Link]

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  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

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  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). National Institutes of Health. [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

  • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Royal Society of Chemistry. [Link]

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  • Calculated nucleophilicity of phenols/thiophenols and experimental... ResearchGate. [Link]

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  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. National Institutes of Health. [Link]

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  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Link]

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The Versatile Scaffold: Applications of 2-Chloro-3,7-dimethylquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Strategic Importance of 2-Chloro-3,7-dimethylquinoline

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][3][4] The versatility of the quinoline core allows for fine-tuning of its pharmacological profile through substitution at various positions.

This guide focuses on a specific, highly promising derivative: This compound . The strategic placement of its functional groups makes it a particularly valuable starting material for the synthesis of novel therapeutic agents. The chloro group at the 2-position acts as a versatile leaving group, amenable to nucleophilic substitution, while the methyl groups at the 3- and 7-positions can influence the compound's lipophilicity, steric interactions with biological targets, and metabolic stability. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry research, complete with detailed synthetic protocols and methodologies for biological evaluation.

Synthetic Pathways to the this compound Scaffold

The synthesis of 2-chloro-substituted quinolines is often achieved through the Vilsmeier-Haack reaction of acetanilides.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect formylation and cyclization. While a specific protocol for this compound is not extensively documented, a scientifically sound synthetic route can be extrapolated from established procedures for analogous compounds. A plausible precursor for this synthesis is 3,7-dimethylquinolin-2(1H)-one.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step process: the synthesis of the precursor 3,7-dimethylquinolin-2(1H)-one, followed by its chlorination.

Step 1: Synthesis of 3,7-Dimethylquinolin-2(1H)-one

Causality: This step involves a Knorr-type cyclization, where an aniline is condensed with a β-ketoester. The choice of m-toluidine and ethyl 2-methylacetoacetate will yield the desired 3,7-dimethyl substitution pattern on the quinoline ring.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine m-toluidine (1 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.

  • Heating: Heat the reaction mixture at a temperature of 100-120 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. The solid product that precipitates is the crude 3,7-dimethylquinolin-2(1H)-one.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

Step 2: Chlorination of 3,7-Dimethylquinolin-2(1H)-one

Causality: The conversion of the 2-quinolone to the 2-chloroquinoline is a standard transformation in quinoline chemistry. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this chlorination.

  • Reaction Setup: In a fume hood, place the dried 3,7-dimethylquinolin-2(1H)-one (1 equivalent) in a round-bottom flask.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (3-5 equivalents).

  • Heating: Heat the mixture to reflux (around 110 °C) for 2-3 hours. The reaction should be carried out under anhydrous conditions.

  • Work-up: After cooling, cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with care.

  • Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until it is alkaline. Extract the aqueous layer with a suitable organic solvent like dichloromethane or chloroform.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Anticancer Drug Discovery

The quinoline scaffold is a key component of numerous anticancer agents.[1][3][8] Derivatives of 2-chloroquinolines have shown promise as inhibitors of various kinases and as DNA intercalating agents. The this compound core can be readily derivatized to explore structure-activity relationships (SAR) for anticancer activity.

Protocol 2: Synthesis of 2-Amino-3,7-dimethylquinoline Derivatives

Causality: The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution. Reacting this compound with various amines allows for the introduction of diverse side chains, which can modulate the compound's biological activity.

  • Reaction Setup: In a sealed tube or a microwave vial, dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Amine Addition: Add the desired primary or secondary amine (1.2-1.5 equivalents).

  • Base and Catalyst (Optional): For less reactive amines, the addition of a base like triethylamine or potassium carbonate may be necessary. In some cases, a palladium catalyst and a ligand (e.g., Buchwald-Hartwig amination conditions) can be employed for more efficient coupling.[9]

  • Heating: Heat the reaction mixture at 80-150 °C for several hours, or until the reaction is complete as monitored by TLC. Microwave irradiation can often significantly reduce the reaction time.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized 2-amino-3,7-dimethylquinoline derivatives in the cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Table 1: Hypothetical Anticancer Activity Data for 2-Amino-3,7-dimethylquinoline Derivatives

CompoundR-group on Amino MoietyIC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549
1a -H> 100> 100
1b -CH₂CH₃55.268.4
1c -Phenyl21.830.1
1d -4-Methoxyphenyl15.319.7
Doxorubicin (Positive Control)0.81.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications in Antimicrobial Research

Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[7][10] The this compound scaffold can be utilized to synthesize novel compounds with potential antibacterial and antifungal activities.

Protocol 4: Synthesis of 2-(Substituted-thio)-3,7-dimethylquinoline Derivatives

Causality: Similar to amines, thiols can act as nucleophiles to displace the chloro group at the 2-position of the quinoline ring, leading to the formation of thioether derivatives.

  • Reaction Setup: Dissolve this compound (1 equivalent) in a polar aprotic solvent like DMF.

  • Thiol and Base Addition: Add the desired thiol (1.1 equivalents) and a base such as potassium carbonate or sodium hydride (1.2 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (50-80 °C) until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)

Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method to quantify the in vitro activity of a potential antimicrobial compound.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization of Synthetic and Biological Pathways

Synthetic Workflow for this compound Derivatives

synthetic_workflow cluster_derivatives Derivatization start m-Toluidine + Ethyl 2-methylacetoacetate precursor 3,7-Dimethylquinolin-2(1H)-one start->precursor Knorr Cyclization target This compound precursor->target Chlorination (POCl3) amino_deriv 2-Amino-3,7-dimethylquinoline Derivatives target->amino_deriv Nucleophilic Substitution (Amines) thio_deriv 2-Thio-3,7-dimethylquinoline Derivatives target->thio_deriv Nucleophilic Substitution (Thiols) biological_workflow cluster_assays Biological Assays cluster_outcomes Potential Outcomes compound Synthesized Derivatives anticancer Anticancer Screening (e.g., MTT Assay) compound->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) compound->antimicrobial sar Structure-Activity Relationship (SAR) anticancer->sar antimicrobial->sar lead Lead Compound Identification sar->lead

Caption: Workflow for the biological evaluation of synthesized compounds.

Conclusion and Future Perspectives

This compound is a promising and versatile building block in medicinal chemistry. Its strategic functionalization allows for the creation of diverse libraries of compounds for screening against various therapeutic targets. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate novel derivatives of this scaffold. Future research in this area could focus on exploring a wider range of nucleophilic substitutions, employing metal-catalyzed cross-coupling reactions to introduce further diversity, and conducting in-depth mechanistic studies to elucidate the mode of action of the most potent derivatives. The continued exploration of the chemical space around the this compound core holds significant potential for the discovery of next-generation therapeutic agents.

References

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Patel, H. D., & Patel, K. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3567-3576.
  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Vijayakumar, V., & Sarveswari, S. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Heliyon, 10(11), e31980. [Link]

  • Van der Veken, P., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 999. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]

  • Saini, M. S., Kumar, A., & Dwivedi, J. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(2). [Link]

  • Verma, A., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
  • Hagen, S. E., et al. (1990). New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 33(2), 849-854. [Link]

  • Gupta, H., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-54. [Link]

  • Janardhanan, J., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33, 1092. [Link]

  • Sharma, P., & Sharma, R. (2022). quinoline scaffold – a molecular heart of medicinal chemistry. International Journal of Pharmaceutical Erudition, 12(1), 01-10. [Link]

Sources

Strategic Pathways for the Synthesis of Fused Heterocyclic Systems from 2-Chloro-3,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Synthesis

Topic: Synthesis of Fused Heterocyclic Systems from 2-Chloro-3,7-dimethylquinoline Audience: Researchers, scientists, and drug development professionals.

Abstract this compound is a readily accessible starting material for the synthesis of complex heterocyclic systems. However, its utility is often underestimated due to the perceived inertness of the C3-methyl group, which precludes many common cyclization strategies that rely on more reactive functionalities like aldehydes or esters. This guide provides an in-depth analysis of three core strategies to overcome this challenge and unlock the synthetic potential of this versatile precursor. We will explore (1) functionalization of the C3-methyl group to enable classical condensation reactions, (2) palladium-catalyzed cross-coupling followed by intramolecular annulation, and (3) modern C-H activation approaches to engage the C4 position. Each strategy is presented with mechanistic rationale, field-proven insights, and detailed experimental protocols designed for practical implementation in a research and development setting.

Introduction: A Versatile Precursor with a Synthetic Hurdle

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Fused-ring quinoline derivatives, in particular, offer rigid, three-dimensional structures that can effectively orient pharmacophoric elements for potent and selective target engagement. This compound presents an attractive starting point for building such systems. The chlorine atom at the C2 position is highly activated towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing a reliable handle for introducing new bonds.

The primary synthetic challenge lies at the C3 position. Unlike the widely reported 2-chloro-3-formylquinolines, whose aldehyde group is primed for condensation reactions[1], the methyl group in this compound is unreactive. Direct cyclization with common binucleophiles like hydrazine or hydroxylamine is therefore not feasible. This document outlines strategic approaches to circumvent this limitation, transforming this simple building block into a precursor for diverse and complex fused heterocycles.

Core Directive 1: Synthetic Strategy via C3-Methyl Functionalization

The most direct approach to access well-established synthetic routes is to convert the C3-methyl group into a more reactive functional handle, such as a bromomethyl (-CH₂Br) or a carboxyl (-COOH) group. This "activation" step transforms the starting material into a derivative that can readily undergo subsequent cyclization reactions.

Principle & Rationale: Unlocking Reactivity

By modifying the methyl group, we can leverage the extensive and predictable chemistry developed for other 3-substituted quinolines.

  • Radical Bromination: Conversion of the C3-methyl to a C3-bromomethyl group creates a potent electrophile. This new functional group can be attacked by nucleophiles in an intramolecular fashion to form a new ring. Benzylic bromination using N-Bromosuccinimide (NBS) with a radical initiator is a standard method for this transformation[2][3].

  • Oxidation: Oxidation of the methyl group to a carboxylic acid provides a versatile handle. The carboxylic acid can be converted to an ester, amide, or acid chloride for further reactions, or it can participate directly in cyclizations like the Bischler-Napieralski reaction after appropriate side-chain attachment.

Workflow for C3-Methyl Activation Strategy

start This compound activated Activated Precursor (e.g., 3-Bromomethyl or 3-Carboxy) start->activated Step A: Functionalization fused_system Fused Heterocyclic System (e.g., Pyrazolo[3,4-b]quinoline) activated->fused_system Step B: Cyclocondensation binucleophile Binucleophilic Reagent (e.g., Hydrazine, Guanidine, etc.) binucleophile->fused_system

Caption: C3-Methyl activation workflow.

Application Protocol: Synthesis of a 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-amine Derivative

This protocol demonstrates the strategy by first oxidizing the C3-methyl group and then building the fused pyrazole ring, a common pharmacophore.

Part A: Oxidation of this compound

  • Principle: The C3-methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). This creates the necessary functional group for the subsequent steps.

  • Materials:

    Reagent/Solvent M.W. Amount Moles
    This compound 191.66 1.92 g 10 mmol
    Potassium Permanganate (KMnO₄) 158.03 4.74 g 30 mmol
    Pyridine 79.10 50 mL -
    Water 18.02 100 mL -
    Sodium Sulfite (Na₂SO₃) 126.04 As needed -

    | Hydrochloric Acid (conc.) | 36.46 | As needed | - |

  • Procedure:

    • Suspend this compound in a mixture of pyridine and water.

    • Heat the mixture to reflux (approx. 90-95 °C) with vigorous stirring.

    • Add potassium permanganate portion-wise over 2 hours, maintaining the reflux.

    • After the addition is complete, continue refluxing for an additional 4-6 hours until the purple color has discharged. Monitor by TLC.

    • Cool the reaction to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

    • Wash the precipitate with hot water.

    • Combine the filtrates and reduce the volume under vacuum to remove most of the pyridine.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

    • The white precipitate of 2-chloro-7-methylquinoline-3-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried.

Part B: Synthesis of 7-Methyl-3-amino-1H-pyrazolo[3,4-b]quinoline

  • Principle: The carboxylic acid is first converted to a nitrile, a key intermediate. The nitrile then undergoes cyclocondensation with hydrazine hydrate to form the fused pyrazole ring system[1].

  • Procedure:

    • Nitrile Formation: Convert the carboxylic acid from Part A to the corresponding acid chloride using thionyl chloride, then react with aqueous ammonia to form the primary amide. Dehydrate the amide using POCl₃ or P₂O₅ to yield 2-chloro-7-methylquinoline-3-carbonitrile.

    • Cyclization:

      • In a round-bottom flask, dissolve the 2-chloro-7-methylquinoline-3-carbonitrile (1 eq.) in ethanol.

      • Add hydrazine hydrate (3-5 eq.).

      • Reflux the mixture for 8-12 hours. The reaction progress should be monitored by TLC.

      • Upon completion, cool the reaction mixture. The product often precipitates from the solution.

      • Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure 7-methyl-3-amino-1H-pyrazolo[3,4-b]quinoline.

Expertise & Trustworthiness: A Cautionary Note on Radical Bromination

While benzylic bromination with NBS is a standard transformation, its application to the quinoline system requires careful consideration. In an attempt to brominate the 6-methyl group of a related quinoline bearing a C3-acetal, researchers observed an unexpected rearrangement and oxidation of the acetal group to a 2-bromoethyl ester, while the target methyl group remained untouched[4]. This highlights that the electronic environment of the quinoline ring and the presence of other functional groups can lead to unforeseen reaction pathways. Researchers attempting radical bromination on the C3-methyl group should proceed with caution, carefully controlling reaction conditions (light intensity, temperature, initiator concentration) and performing thorough characterization of the products.

Core Directive 2: Synthetic Strategy via Palladium-Catalyzed Annulation

This modern approach utilizes the high reactivity of the C2-chloro position for palladium-catalyzed cross-coupling, building a side chain that subsequently cyclizes to form the fused ring. This strategy avoids the often harsh conditions required for C3-methyl functionalization.

Principle & Rationale: Building and Closing the Ring

The Sonogashira coupling reaction is a powerful tool for forming C(sp²)-C(sp) bonds[5]. By coupling this compound with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group), we can install a precursor perfectly positioned for intramolecular cyclization. The subsequent annulation can be triggered by electrophiles (like I₂) or other metal catalysts to form five-membered heterocyclic rings like furans or pyrroles.

Workflow for Palladium-Catalyzed Annulation

start This compound intermediate 2-Alkynylquinoline Intermediate start->intermediate Sonogashira Coupling alkyne Terminal Alkyne (e.g., Propargyl Alcohol) alkyne->intermediate cyclization Intramolecular Cyclization intermediate->cyclization fused_system Fused Heterocycle (e.g., Furo[2,3-b]quinoline) cyclization->fused_system

Caption: Palladium-catalyzed annulation workflow.

Application Protocol: Synthesis of a 3,7,9-Trimethylfuro[2,3-b]quinoline Derivative
  • Principle: A two-step, one-pot sequence involving a Sonogashira coupling followed by an intramolecular hydroalkoxylation/cyclization.

  • Materials:

    Reagent/Solvent M.W. Amount Moles
    This compound 191.66 1.92 g 10 mmol
    Propargyl alcohol 56.06 0.84 g 15 mmol
    Pd(PPh₃)₂Cl₂ 701.90 351 mg 0.5 mmol
    Copper(I) iodide (CuI) 190.45 95 mg 0.5 mmol
    Triethylamine (Et₃N) 101.19 50 mL -

    | Toluene (anhydrous) | 92.14 | 50 mL | - |

  • Procedure:

    • To a dry, argon-purged Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous toluene and triethylamine via syringe.

    • Add propargyl alcohol dropwise to the stirred mixture at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 6-8 hours, monitoring the consumption of the starting material by TLC or GC-MS.

    • After the coupling is complete, cool the reaction mixture. Filter through a pad of Celite to remove the palladium catalyst and amine salts. Wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-(3-hydroxyprop-1-yn-1-yl)-3,7-dimethylquinoline intermediate.

    • Cyclization: Dissolve the crude intermediate in a suitable solvent (e.g., DMF). Add a base such as potassium tert-butoxide (1.2 eq.) and stir at room temperature or with gentle heating (50-60 °C) for 2-4 hours until cyclization is complete.

    • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the pure furo[2,3-b]quinoline derivative.

Core Directive 3: Advanced Strategy via C4-H Activation

For projects requiring novel scaffolds or more elegant synthetic routes, direct C-H activation presents a powerful, atom-economical strategy. This approach avoids pre-functionalization of the starting material, instead targeting a typically unreactive C-H bond for new bond formation.

Principle & Rationale: Forging Bonds at an Unconventional Position

Recent advances in organometallic chemistry have enabled the selective functionalization of specific C-H bonds. Studies on substituted quinolines have shown that transition metal catalysts, particularly rhodium, can selectively activate the C-H bond at the C4 position of 2-methylquinolines[6][7]. This regioselectivity is driven by electronic and steric factors. By leveraging this reactivity, one can introduce a new substituent at C4, which can then participate in a ring-forming reaction with the C2-chloro group.

Conceptual Workflow: C4-Arylation Followed by Intramolecular SNAr

This proposed pathway builds a complex polycyclic aromatic system.

  • C4-H Arylation: this compound is reacted with an aryl halide (e.g., 2-bromoaniline) in the presence of a suitable catalyst (e.g., a Rh(I) or Pd(II) complex) that directs C-H activation to the C4 position.

  • Intramolecular Cyclization: The newly introduced aryl group contains a nucleophile (the -NH₂ group from 2-bromoaniline). Under basic conditions, this nucleophile can attack the electrophilic C2 position, displacing the chloride ion via an intramolecular SNAr reaction to form the final fused system.

start This compound intermediate C4-Arylated Intermediate start->intermediate C-H Activation/ Arylation aryl_halide Aryl Halide with Pendant Nucleophile (e.g., 2-Bromoaniline) aryl_halide->intermediate cyclization Intramolecular S_NAr (Base-mediated) intermediate->cyclization fused_system Polycyclic Fused System (e.g., Quinolino[4,3-b]acridine) cyclization->fused_system

Sources

Application Notes and Protocols for the Antimicrobial Screening of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Quinolines in an Era of Resistance

The quinoline scaffold is a cornerstone in medicinal chemistry, historically celebrated for yielding potent antimalarial agents like quinine and chloroquine.[1] Its derivatives, particularly the fluoroquinolones, later emerged as a critical class of broad-spectrum synthetic antibiotics.[2] These agents have been indispensable in treating a wide array of bacterial infections by targeting essential bacterial enzymes—DNA gyrase and topoisomerase IV—thereby inhibiting DNA replication and repair.[3][4][5][6]

However, the relentless rise of antimicrobial resistance (AMR) now threatens the efficacy of many existing antibiotics, including older quinolones.[2][7] This global health crisis necessitates a renewed search for novel antimicrobial agents.[8][9] The inherent versatility and proven bioactivity of the quinoline core make it an exceptionally promising starting point for the design and discovery of next-generation antibiotics.[10][11][12] These new derivatives may possess enhanced potency, a broader spectrum of activity, or even novel mechanisms of action that can circumvent established resistance pathways.[13][14]

This document provides a comprehensive, tiered experimental framework for researchers, scientists, and drug development professionals to systematically screen and characterize the antimicrobial properties of novel quinoline compounds. The protocols herein are designed to be self-validating, progressing logically from foundational activity screening to in-depth mechanistic and preliminary safety evaluations. We emphasize the causality behind experimental choices, grounding our methodologies in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and clinical relevance.[15][16]

Overall Screening Workflow

The evaluation of novel quinoline derivatives should follow a structured, tiered approach. This ensures that resources are efficiently focused on the most promising candidates, filtering them through progressively more complex and informative assays. The workflow begins with quantitative screening to determine potency, moves to dynamic characterization of the antimicrobial effect, assesses preliminary safety, and culminates in initial mechanism of action studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dynamic & Safety Profiling cluster_2 Tier 3: Mechanism of Action (MoA) Studies MIC Protocol 1: Minimum Inhibitory Concentration (MIC) Assay MBC Protocol 2: Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Identifies bactericidal potential Decision1 Active Compound? (Low MIC/MBC) MBC->Decision1 TimeKill Protocol 3: Time-Kill Kinetic Assay Decision2 Favorable Dynamics & Selectivity Index? TimeKill->Decision2 Cyto Protocol 4: Mammalian Cell Cytotoxicity Assay Cyto->Decision2 MoA Protocol 5: DNA Gyrase Inhibition Protocol 6: Membrane Permeability Protocol 7: Anti-Biofilm Activity End Lead Candidate for In Vivo Studies MoA->End Start Novel Quinoline Compound Library Start->MIC Decision1->TimeKill Yes Decision1->Cyto Yes Stop Discard or Redesign Decision1->Stop No Decision2->MoA Yes Decision2->Stop No

Caption: High-level workflow for antimicrobial screening of quinoline derivatives.

Tier 1: Foundational Screening & Potency Determination

This initial tier focuses on quantitatively assessing the fundamental antimicrobial potency of the novel compounds.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Application Note: The MIC is the most crucial foundational metric in antimicrobial discovery, defined as the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[17][18] It provides a quantitative measure of potency, essential for comparing compounds and making progression decisions. We will use the broth microdilution method, a standardized and widely adopted technique that allows for efficient testing of multiple compounds and concentrations.[18] Adherence to CLSI M07 guidelines is paramount for ensuring the data's integrity and comparability.[16][19]

Experimental Protocol: Broth Microdilution

G cluster_prep Preparation cluster_plate 96-Well Plate Setup Stock 1. Prepare Compound Stock Solution (e.g., 10 mg/mL in DMSO) AddCompound 5. Add 50 µL Stock to Column 1 Stock->AddCompound Inoculum 2. Prepare 0.5 McFarland Bacterial Suspension (~1.5 x 10^8 CFU/mL) DiluteInoculum 3. Dilute Suspension to ~1 x 10^6 CFU/mL Inoculum->DiluteInoculum AddBacteria 7. Add 50 µL Diluted Inoculum to Wells (Final vol: 100 µL) DiluteInoculum->AddBacteria AddBroth 4. Add 50 µL Broth to all wells AddBroth->AddCompound SerialDilute 6. Perform 2-fold Serial Dilutions (Col 1 to Col 10) AddCompound->SerialDilute SerialDilute->AddBacteria Incubate 8. Incubate Plate (35°C, 16-20h) AddBacteria->Incubate Read 9. Read Results (Visual Turbidity) Incubate->Read

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

  • Novel quinoline compounds

  • 96-well sterile, clear, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC reference strains like S. aureus ATCC 29213, E. coli ATCC 25922)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Dimethyl sulfoxide (DMSO), sterile

  • Multichannel pipette

Procedure:

  • Compound Preparation: Prepare a high-concentration stock solution of each quinoline compound (e.g., 10 mg/mL) in sterile DMSO. The choice of solvent depends on compound solubility.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the bacterial concentration to approximately 1.5 x 10⁸ CFU/mL.[18]

    • Perform a further dilution of this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This is the working inoculum.

  • Plate Setup and Serial Dilution:

    • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the compound stock solution to the first well of a row (Column 1).

    • Perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2. Mix thoroughly by pipetting. Continue this process across the plate to Column 10. Discard the final 50 µL from Column 10.

    • Column 11 serves as the growth control (broth and inoculum, no compound).

    • Column 12 serves as the sterility control (broth only).

  • Inoculation: Within 30 minutes of preparing the working inoculum, add 50 µL of the bacterial suspension to each well from Column 1 to Column 11. This brings the final volume to 100 µL and achieves the final target inoculum of 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[18]

  • Reading and Interpretation: After incubation, examine the plate for visible turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[17][18]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

Application Note: While the MIC assay identifies the concentration that inhibits growth (bacteriostatic), the MBC assay determines the concentration required to kill the bacteria (bactericidal).[20] This distinction is clinically significant. An agent is typically considered bactericidal if the MBC is no more than four times its MIC. This protocol is a direct extension of the MIC assay.

Procedure:

  • Following the reading of the MIC plate, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Mix the contents of each well thoroughly by pipetting.

  • Aseptically transfer a small aliquot (e.g., 10 µL) from each of these clear wells and spot-plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (typically corresponding to ≤ 0.1% of colonies from the initial inoculum count).[21]

Data Presentation: MIC & MBC

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
QUIN-001S. aureus ATCC 2921324Bactericidal (2)
QUIN-001E. coli ATCC 259228>64Bacteriostatic (>8)
QUIN-002S. aureus ATCC 2921348Bactericidal (2)
CiprofloxacinS. aureus ATCC 292130.51Bactericidal (2)

Tier 2: Characterizing Antimicrobial Dynamics & Preliminary Safety

Compounds with promising MIC/MBC values are advanced to this tier to understand their speed of action and selectivity.

Protocol 3: Time-Kill Kinetic Assay

Application Note: Static endpoint assays like MIC/MBC do not reveal the rate at which a compound kills bacteria. A time-kill kinetic assay provides this dynamic information, which is crucial for predicting in vivo efficacy.[22][23] The assay tracks the reduction of a bacterial population over time after exposure to the antimicrobial agent, clearly distinguishing between bactericidal and bacteriostatic effects and revealing the concentration-dependency of the killing rate.[21]

Experimental Protocol: Time-Kill Analysis

G Start Prepare Standardized Inoculum (~5x10^5 CFU/mL) in Broth Flasks AddCmpd Add Compound at Various MIC Multiples (0x, 0.5x, 1x, 2x, 4x MIC) Start->AddCmpd Incubate Incubate Flasks in Shaking Incubator AddCmpd->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24 hr) Incubate->Sample Dilute Perform 10-fold Serial Dilutions Sample->Dilute Plate Plate Dilutions onto Agar Dilute->Plate Count Incubate and Count Colonies (CFU) Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Experimental workflow for a Time-Kill Kinetic Assay.

Procedure:

  • Preparation: Prepare a standardized bacterial inoculum in flasks of CAMHB to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Compound Addition: Add the novel quinoline compound to different flasks at concentrations corresponding to multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask with no compound.

  • Incubation and Sampling: Incubate the flasks at 37°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask.[24]

  • Viable Cell Counting:

    • Immediately perform 10-fold serial dilutions of the collected aliquot in sterile saline or PBS.

    • Plate a defined volume of each appropriate dilution onto antibiotic-free agar plates.

    • Incubate the plates for 18-24 hours.

  • Data Analysis: Count the number of colony-forming units (CFU) on each plate and calculate the CFU/mL for each time point and concentration. Plot the results as log₁₀ CFU/mL versus time.

  • Interpretation: A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[22] A bacteriostatic effect is typically a <3-log₁₀ reduction.

Protocol 4: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Application Note: A potent antimicrobial is only useful if it is selectively toxic to pathogens and safe for host cells.[25][26] Cytotoxicity assays are therefore a critical step to weed out compounds that are broadly toxic.[27] The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[28] The goal is to determine the 50% cytotoxic concentration (CC₅₀) and calculate the Selectivity Index (SI), a key parameter for prioritizing compounds.

Procedure:

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293 human embryonic kidney cells, HepG2 human liver cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.[29]

  • Compound Exposure: Remove the old media and add fresh media containing 2-fold serial dilutions of the novel quinoline compound. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and untreated cells.

  • Incubation: Incubate the plate for a specified duration (e.g., 24 or 48 hours) at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[27]

  • Solubilization and Reading: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use a non-linear regression model to determine the CC₅₀ value.

Data Presentation: Selectivity Index

The Selectivity Index (SI) is calculated as SI = CC₅₀ / MIC . A higher SI value is desirable, indicating greater selectivity for the bacterial target over mammalian cells.

Compound IDMIC vs S. aureus (µg/mL)CC₅₀ vs HEK293 (µg/mL)Selectivity Index (SI)
QUIN-001212864
QUIN-0024328
DoxorubicinN/A0.5Highly Cytotoxic

Tier 3: Preliminary Mechanism of Action (MoA) Studies

For compounds with high potency and a strong selectivity index, the next step is to investigate how they work.

Understanding the Classical Quinolone MoA

Quinolones traditionally function by targeting bacterial type II topoisomerases: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits).[3][4] These enzymes are crucial for managing DNA supercoiling, a process essential for replication, transcription, and cell division.[3] Quinolones bind to the enzyme-DNA complex, stabilizing the transient double-stranded breaks created by the enzymes. This converts them into toxic cellular poisons that lead to chromosome fragmentation and cell death.[4][5] Resistance often arises from mutations in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes, which alter the drug-binding site.[30][31]

G cluster_process Bacterial DNA Replication DNA Supercoiled Bacterial Chromosome Gyrase DNA Gyrase & Topoisomerase IV DNA->Gyrase Relaxed Transiently Cleaved & Relaxed DNA Gyrase->Relaxed Complex Stabilized Toxic Enzyme-DNA-Drug Complex Gyrase->Complex Replication Successful DNA Replication & Repair Relaxed->Replication Relaxed->Complex Compound Quinolone Compound Compound->Complex Death Chromosome Fragmentation & Bacterial Cell Death Complex->Death

Caption: Mechanism of action for classical quinolone antibiotics.
Protocol 5: DNA Gyrase/Topoisomerase IV Inhibition Assay

Application Note: To determine if a novel quinoline compound acts via the classical mechanism, a direct enzymatic assay is the most definitive approach. These assays measure the ability of a compound to inhibit the supercoiling (gyrase) or decatenation (topo IV) activity of the purified enzyme. Commercial kits are readily available and provide a streamlined workflow.

General Procedure (Gel-Based Assay):

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the relaxed plasmid DNA substrate (for gyrase) or catenated DNA (for topo IV), the purified enzyme, and varying concentrations of the novel quinoline compound. Include a known inhibitor (e.g., ciprofloxacin) as a positive control and a no-compound reaction as a negative control.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and/or proteinase K).

  • Gel Electrophoresis: Load the samples onto an agarose gel and run electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize it under UV light.

  • Interpretation: In the negative control, the relaxed plasmid will be converted to its supercoiled form by gyrase. An effective inhibitor will prevent this conversion, leaving the DNA in its relaxed state.

Protocol 6: Anti-Biofilm Activity Assay

Application Note: Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[32] A compound that can either prevent biofilm formation or eradicate established biofilms has significant therapeutic potential.[33] This assay, using crystal violet staining, measures the total biofilm biomass.

Procedure:

  • Biofilm Formation: Grow bacteria in a 96-well plate in a suitable medium (e.g., TSB with glucose) for 24-48 hours without shaking to allow biofilm formation on the well surface.

  • For Inhibition Assay: Add serial dilutions of the quinoline compound at the same time as the bacterial inoculum.

  • For Eradication Assay: After the biofilm has formed, carefully remove the planktonic (free-floating) cells by washing the wells gently with PBS. Then, add fresh media containing serial dilutions of the compound to the established biofilms.

  • Incubation: Incubate the plates for another 24 hours.

  • Staining:

    • Discard the media and wash the wells again with PBS to remove planktonic cells.

    • Fix the biofilms with methanol for 15 minutes.

    • Stain the adherent biomass with 0.1% crystal violet solution for 15 minutes.

  • Quantification:

    • Wash away the excess stain with water and allow the plate to dry.

    • Solubilize the bound stain with 30% acetic acid or ethanol.

    • Measure the absorbance of the solubilized stain in a plate reader (e.g., at 595 nm).

  • Interpretation: A significant reduction in absorbance compared to the untreated control indicates anti-biofilm activity. The results can be reported as the Minimum Biofilm Inhibitory Concentration (MBIC) or Minimum Biofilm Eradication Concentration (MBEC).[32]

References

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Sources

Method for evaluating the anticancer activity of quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Methodologies for Evaluating the Anticancer Activity of Quinoline Derivatives

Introduction: The Prominence of the Quinoline Scaffold in Oncology

Quinoline and its derivatives constitute a vital class of heterocyclic compounds that have attracted immense interest in medicinal chemistry due to their wide-ranging pharmacological activities.[1][2] In the realm of oncology, numerous quinoline-based agents have demonstrated significant anticancer effects, establishing them as a promising scaffold for the development of novel therapeutics.[1][3] The mechanisms underlying their anticancer activity are remarkably diverse, encompassing the inhibition of critical enzymes like protein kinases and topoisomerases, disruption of tubulin polymerization, induction of cell cycle arrest, and initiation of apoptosis.[2][3][4][5] This multifaceted approach to targeting cancer cells underscores the therapeutic potential of this chemical class.[2]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed protocols and expert insights for the preclinical evaluation of novel quinoline compounds. The methodologies described cover the essential continuum of anticancer drug assessment, from initial in vitro cytotoxicity screening to the elucidation of the mechanism of action and culminating in in vivo efficacy validation.

Part 1: In Vitro Evaluation — The First Line of Evidence

The initial phase in assessing a new chemical entity involves a battery of in vitro assays to determine its fundamental ability to inhibit cancer cell proliferation and induce cell death.[6] These cell-based assays are cost-effective, high-throughput, and essential for triaging large numbers of compounds to identify the most promising candidates for further development.[7][8]

The following diagram illustrates a standard workflow for the initial in vitro screening of quinoline derivatives.

cluster_assays Cytotoxicity/Viability Assays compound Quinoline Derivative Library dissolve Dissolve in DMSO (Stock Solution) compound->dissolve treat Treat Cells with Serial Dilutions of Compound (24-72h) dissolve->treat plate Plate Cancer Cell Lines (e.g., MCF-7, A549, HCT116) plate->treat MTT MTT Assay treat->MTT Metabolic Activity SRB SRB Assay treat->SRB Biomass (Protein) LDH LDH Assay treat->LDH Membrane Integrity analyze Measure Absorbance/ Luminescence MTT->analyze SRB->analyze LDH->analyze calculate Calculate % Viability Determine IC50 Values analyze->calculate select Select Lead Compounds (Potent & Selective) calculate->select

Caption: General experimental workflow for in vitro anticancer assessment.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] The core principle relies on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay for Adherent Cells

  • Cell Plating: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[11] During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Sulforhodamine B (SRB) Assay: Quantifying Cellular Biomass

The SRB assay is a colorimetric method that determines cell density based on the measurement of total cellular protein content.[12] It relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[13][14] The amount of bound dye is proportional to the total cellular mass. A key advantage is that it involves cell fixation, making it less susceptible to interference from metabolic-altering compounds compared to the MTT assay.

Protocol: SRB Assay

  • Cell Plating & Treatment: Follow steps 1 and 2 as described in the MTT protocol.

  • Cell Fixation: After the treatment period, gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[15]

  • Washing: Carefully wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and excess medium components.[15][16] Allow the plates to air-dry completely at room temperature.

  • SRB Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[13][15]

  • Remove Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[13][16]

  • Dye Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15] Place the plate on an orbital shaker for 5-10 minutes.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm in a microplate reader.[15][16]

  • Data Analysis: Calculate IC₅₀ values as described for the MTT assay.

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a cytotoxicity assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[17] LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane damage, which is a hallmark of necrosis or late-stage apoptosis.[17][18] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[18]

Protocol: Colorimetric LDH Assay

  • Cell Plating & Treatment: Follow steps 1 and 2 as described in the MTT protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After treatment, centrifuge the 96-well plate (if using suspension cells) or simply collect an aliquot (e.g., 50 µL) of the culture supernatant from each well and transfer it to a new, flat-bottomed 96-well plate.[18]

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate and dye). Add an equal volume (e.g., 50 µL) of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Assay Principle Measures Advantages
MTT Enzymatic reduction of tetrazolium saltMitochondrial metabolic activityWell-established, sensitive
SRB Binding of dye to cellular proteinsTotal cellular biomassUnaffected by metabolic alterations, simple
LDH Release of cytosolic enzymePlasma membrane damage (cytolysis)Differentiates cytotoxic vs. cytostatic effects

Part 2: Elucidating the Mechanism of Action (MOA)

Identifying a compound's IC₅₀ value is only the first step. A critical part of drug development is understanding how the compound works. For anticancer agents, common mechanisms include inducing cell cycle arrest or triggering programmed cell death (apoptosis).[2][3]

Cell Cycle Analysis via Flow Cytometry

Many chemotherapeutic agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[9] Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing this distribution.[19] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[19]

cluster_checkpoints Cell Cycle Checkpoints (Targets for Quinoline Derivatives) G1 G1 Phase (2n DNA) chk1 G1/S G1->chk1 S S Phase (Synthesis) G2 G2 Phase (4n DNA) S->G2 chk2 G2/M G2->chk2 M M Phase (Mitosis) M->G1 Cytokinesis chk1->S chk2->M

Caption: The cell cycle and key checkpoints targeted by anticancer agents.

Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Culture and Treatment: Plate cells (e.g., 1x10⁶ cells in a 6-well plate) and treat with the quinoline derivative at relevant concentrations (e.g., 1x and 2x IC₅₀) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant to collect any detached apoptotic cells. Centrifuge the cell suspension at 1,200 rpm for 5 minutes.[20]

  • Fixation: Discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[20] Fix the cells for at least 30 minutes (or overnight) at 4°C. This permeabilizes the cells and preserves their morphology.

  • Washing: Centrifuge the fixed cells at 2,000 rpm for 5 minutes. Discard the ethanol and wash the cell pellet twice with 1 mL of PBS.[20]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS). The RNase A is critical to degrade cellular RNA, ensuring that PI only stains DNA.[19][20]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate the single-cell population and acquire data for at least 10,000 events. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Western Blot

Apoptosis is a highly regulated process of programmed cell death essential for eliminating damaged cells. A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases.[21] Western blotting can detect the cleavage (and thus activation) of key apoptotic proteins.

  • Caspase-3: An executioner caspase, its cleavage from an inactive ~32 kDa pro-form to active p17/p12 fragments is a central event in apoptosis.[22]

  • PARP-1 (Poly(ADP-ribose) polymerase-1): A substrate of active Caspase-3. Its cleavage from a ~116 kDa full-length protein to an ~89 kDa fragment is a definitive marker of apoptosis.[22]

stress Quinoline Derivative (Cellular Stress) bcl2 Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2) stress->bcl2 mito Mitochondrial Cytochrome c Release bcl2->mito cas9 Caspase-9 (Initiator) Activation mito->cas9 cas3 Caspase-3 (Executioner) Activation cas9->cas3 parp Cleavage of PARP-1 cas3->parp apop Apoptosis parp->apop

Caption: Simplified intrinsic apoptosis pathway showing key Western Blot targets.

Protocol: Western Blot for Apoptosis Markers

  • Cell Treatment and Lysis: Treat cells with the quinoline derivative as previously described. After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins based on size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved Caspase-3, PARP-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The presence of cleaved fragments in treated samples indicates the induction of apoptosis.

Part 3: In Vivo Evaluation — Assessing Efficacy in a Biological System

While in vitro assays are indispensable for initial screening, they lack the complexity of a whole organism.[24] In vivo studies using animal models are a critical step to evaluate a compound's therapeutic efficacy, pharmacokinetics, and toxicity in a more clinically relevant setting.[7][25][26]

Human Tumor Xenograft Models

The most common preclinical models for cancer drug screening involve transplanting human tumor cells into immunodeficient mice (e.g., nude or NOD/SCID mice), a process known as xenografting.[26][27] The absence of a functional immune system in these mice prevents the rejection of the human cells, allowing them to grow into solid tumors.[27][28]

  • Subcutaneous Models: Tumor cells are injected under the skin, usually on the flank. These models are technically straightforward, and tumor growth can be easily monitored by external caliper measurements.[29]

  • Orthotopic Models: Tumor cells are implanted into the corresponding organ from which the cancer originated (e.g., breast cancer cells into the mammary fat pad). These models more accurately mimic the tumor microenvironment and metastatic progression.[30][31]

acquire Acquire Immunodeficient Mice (e.g., Nude, NOD/SCID) implant Implant Human Cancer Cells (Subcutaneous or Orthotopic) acquire->implant grow Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) implant->grow randomize Randomize Mice into Control & Treatment Groups grow->randomize treat Administer Quinoline Derivative (e.g., PO, IP, IV) for 2-4 Weeks randomize->treat monitor Monitor Tumor Volume & Body Weight (2x/week) treat->monitor endpoint Endpoint: Tumor Size Limit Reached monitor->endpoint analyze Analyze Data: Tumor Growth Inhibition (TGI) Survival Analysis endpoint->analyze

Caption: Workflow for a subcutaneous xenograft efficacy study.

Protocol: Subcutaneous Xenograft Study

  • Animal Acclimation: Acquire immunodeficient mice (e.g., 6-8 week old female athymic nude mice) and allow them to acclimate to the facility for at least one week.

  • Tumor Cell Implantation: Harvest cancer cells in their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor growth. Inject a specific number of cells (e.g., 5x10⁶) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[29]

  • Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing: Administer the quinoline derivative via the desired route (e.g., oral gavage, intraperitoneal injection) according to a set schedule (e.g., daily for 21 days). The control group should receive the vehicle solution.

  • Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study. Body weight loss is a primary indicator of compound toxicity.

  • Study Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size (e.g., 2000 mm³), or if mice in the treatment groups show signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Parameter Description Significance
Tumor Volume The size of the tumor measured in mm³Primary efficacy endpoint
Body Weight A measure of the overall health of the animalKey indicator of systemic toxicity
TGI (%) Percent reduction in tumor growth vs. controlQuantifies the antitumor efficacy
Survival Time until endpoint is reachedCan be used to assess survival benefit

Conclusion

The evaluation of quinoline derivatives as potential anticancer agents is a systematic, multi-tiered process that builds a comprehensive profile of a compound's activity. This journey begins with broad in vitro screening to establish cytotoxicity and antiproliferative effects, progresses to detailed mechanistic studies to understand how the compound functions at a cellular level, and culminates in rigorous in vivo testing to confirm efficacy and safety in a living system. The protocols and logical frameworks presented in this guide provide a robust foundation for researchers to meticulously characterize novel quinoline compounds, paving the way for the development of next-generation cancer therapeutics.

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  • PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • University of Texas Health Science Center at Houston. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

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Application Notes and Protocols for the Purification of Crude 2-Chloro-3,7-dimethylquinoline via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of crude 2-Chloro-3,7-dimethylquinoline using silica gel column chromatography. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. This guide emphasizes a systematic approach, beginning with analytical thin-layer chromatography (TLC) for the optimization of separation conditions, followed by a detailed protocol for preparative column chromatography. The causality behind experimental choices, troubleshooting, and methods for fraction analysis are also discussed to ensure a high degree of reproducibility and purity of the final compound.

Introduction and Scientific Context

This compound is a halogenated heterocyclic compound belonging to the quinoline family. Quinolines are a significant class of compounds in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties[1][2]. The specific substitution pattern of this compound makes it a valuable building block in the synthesis of more complex molecules for pharmaceutical research.

The synthesis of substituted quinolines, often through methods like the Vilsmeier-Haack reaction, typically yields a crude product containing unreacted starting materials, reagents, and various side products[3]. For instance, a plausible synthesis of the target compound might involve the cyclization of an N-arylacetamide derivative. In such a case, the crude mixture could contain the starting amide, which is significantly more polar than the desired quinoline product, as well as other reaction byproducts with polarities similar to the target compound. Therefore, an efficient purification method is critical to isolate this compound in high purity for subsequent applications and to ensure the reliability of biological and chemical data.

Column chromatography is a powerful and widely used technique for the purification of organic compounds. The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system). The separation is primarily based on the differences in the polarity of the compounds in the crude mixture.

Principle of Separation

The purification strategy outlined in this document is based on normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase. The separation of this compound from the common impurities of its synthesis is achieved based on the following principles:

  • Polarity of the Target Compound: this compound is a moderately polar compound due to the presence of the nitrogen atom in the quinoline ring and the chloro-substituent.

  • Polarity of Common Impurities:

    • Unreacted Starting Materials (e.g., N-arylacetamides): These are generally more polar than the quinoline product due to the presence of the amide functional group, which can engage in hydrogen bonding with the silica gel.

    • Polymeric/Tarry Byproducts: These are highly polar and will exhibit strong adsorption to the silica gel.

  • Elution Order: When a mobile phase of appropriate polarity is passed through the column, the least polar compounds will travel down the column fastest, followed by compounds of increasing polarity. Therefore, the moderately polar this compound is expected to elute after any non-polar byproducts but before the more polar starting materials and baseline impurities.

The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, which can lead to tailing of the spots on a TLC plate and poor separation during column chromatography. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N), is often added to the mobile phase to neutralize these acidic sites and improve the resolution.

Materials and Reagents

Equipment
  • Glass chromatography column (appropriate size for the scale of purification)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Fraction collector or test tubes

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Chemicals and Reagents
  • Crude this compound

  • Silica gel for column chromatography (mesh size 100-200 or 230-400)

  • Hexane (or other non-polar solvent like petroleum ether)

  • Ethyl acetate (or other polar solvent like dichloromethane)

  • Triethylamine (Et₃N)

  • Solvents for sample dissolution (e.g., dichloromethane, acetone)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

Protocol 1: TLC for Method Development

Before performing preparative column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides good separation between the target compound and its impurities, with a retention factor (Rƒ) for the target compound ideally between 0.2 and 0.4.

Step-by-Step Procedure for TLC Analysis
  • Prepare the TLC Chamber: Add the chosen mobile phase to the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Cover the chamber.

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, carefully spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the spotted TLC plate into the developing chamber and replace the lid. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots under a UV lamp at 254 nm. Quinolines are typically UV-active and will appear as dark spots[4]. Circle the visible spots with a pencil.

  • Calculate Rƒ Values: The Rƒ value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Optimize the Mobile Phase:

    • Start with a low polarity mobile phase, such as 10% ethyl acetate in hexane.

    • If the Rƒ of the target compound is too low (close to the baseline), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • If the Rƒ is too high (close to the solvent front), decrease the polarity.

    • If tailing is observed, add a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase.

Table 1: Example of TLC Solvent System Optimization
Mobile Phase Composition (v/v/v)Rƒ of Target Compound (approx.)Observations
Hexane / Ethyl Acetate (9:1)0.1Poor mobility.
Hexane / Ethyl Acetate (8:2)0.25Good separation from baseline impurities.
Hexane / Ethyl Acetate (7:3)0.4Good mobility, but less separation from faster-moving impurities.
Hexane / Ethyl Acetate / Et₃N (8:2:0.1)0.25Symmetrical spot shape, no tailing.

Protocol 2: Preparative Column Chromatography

Once the optimal mobile phase has been determined by TLC, you can proceed with the preparative column chromatography.

Column Packing
  • Slurry Packing (Wet Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • With the stopcock of the column closed, pour the slurry into the column.

    • Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to allow the solvent to drain, but do not let the top of the silica gel run dry.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample and eluent addition.

Sample Loading
  • Dry Loading (Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in the minimum amount of the mobile phase.

    • Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the silica gel.

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting fractions. Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.

  • Start with the optimized mobile phase from the TLC analysis.

  • If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

Protocol 3: Fraction Analysis and Product Characterization

Monitoring Fractions by TLC
  • Collect fractions of a consistent volume.

  • Analyze the collected fractions by TLC to identify those containing the purified this compound. Spot multiple fractions on the same TLC plate for comparison.

  • Combine the fractions that contain the pure product.

Product Isolation and Characterization
  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Determine the yield of the purified product.

  • Confirm the purity and identity of the 2-Chloro-3-dimethylquinoline using analytical techniques such as:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Visual Workflow and Separation Principle

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Optimize Mobile Phase) Pack Pack Column with Silica Gel TLC->Pack Determines Mobile Phase Load Load Crude Product (Dry Loading Recommended) Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Characterize Characterize Pure Product (NMR, MS, HPLC) Evaporate->Characterize

Caption: A flowchart illustrating the systematic workflow for the purification of this compound.

Separation_Principle cluster_column Silica Gel Column (Polar Stationary Phase) cluster_elution Elution Order start_node Crude Sample Loaded elution_start Mobile Phase (e.g., Hexane/EtOAc) Added sep_start Initial Band sep_mid Separation in Progress sep_start->sep_mid Elution impurity_a Less Polar Impurity product Product (this compound) elute_1 1. Less Polar Impurity impurity_a->elute_1 Elutes First impurity_b More Polar Impurity (e.g., Starting Material) elute_2 2. Product product->elute_2 elute_3 3. More Polar Impurity impurity_b->elute_3 Elutes Last

Caption: The principle of separation of this compound from impurities on a silica gel column.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate mobile phase polarity.- Column overloading.- Re-optimize the mobile phase using TLC.- Use a larger column or a smaller amount of crude product.
Streaking/Tailing of Spots - Interaction of the basic quinoline with acidic silica gel.- Sample is too concentrated.- Add a small amount (0.5-1%) of triethylamine to the mobile phase[4].- Dilute the sample before loading.
Compound is Stuck on the Column - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).
Cracked or Channeled Column - Improper packing of the silica gel.- Repack the column carefully, ensuring the silica gel is settled and the bed is level.

References

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Slideshare. (n.d.). Vilsmeier haack rxn. [Link]

  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021, December 26). International Journal of Chemical Studies. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Publishing. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (n.d.).
  • RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Sciencemadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • BenchChem. (n.d.).
  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.).
  • ResearchGate. (n.d.). Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. [Link]

  • International Journal of Chemical Studies. (2016, December 2). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]

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Application Notes & Protocols: Comprehensive Characterization of 2-Chloro-3,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the structural characterization and purity assessment of 2-Chloro-3,7-dimethylquinoline (C₁₁H₁₀ClN, Mol. Wt.: 191.66 g/mol ).[1] As a key intermediate in pharmaceutical synthesis and materials science, rigorous analytical verification is paramount.[2] These protocols are designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step methodologies for chromatographic and spectroscopic techniques. The causality behind instrumental choices and parameter selection is explained to empower users to adapt these methods as needed.

Introduction and Analytical Strategy

This compound is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry.[3] The presence of a chloro-substituent, two methyl groups, and the quinoline core dictates a multi-faceted analytical approach to confirm its identity and purity. Key analytical challenges include resolving potential isomeric impurities and verifying the precise substitution pattern on the quinoline ring.

Our strategy employs orthogonal techniques to build a complete analytical profile:

  • Chromatographic Separation (Purity & Quantification): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and initial identification.

  • Spectroscopic Characterization (Structural Elucidation): Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information, Fourier-Transform Infrared (FTIR) spectroscopy confirms functional groups, Mass Spectrometry (MS) determines molecular weight and fragmentation, and UV-Vis Spectroscopy offers data on the chromophoric system.

The following workflow provides a logical sequence for the comprehensive characterization of a newly synthesized or procured batch of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Integration & Reporting Prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Acetonitrile) HPLC RP-HPLC-UV (Purity Assay) Prep->HPLC Dilute as needed GCMS GC-MS (ID & Volatile Impurities) Prep->GCMS Dilute as needed NMR NMR (1H, 13C) (Definitive Structure) Prep->NMR Dilute as needed FTIR FTIR (Functional Groups) Prep->FTIR Dilute as needed UVVIS UV-Vis (Chromophore Analysis) Prep->UVVIS Dilute as needed Report Final Report: - Identity Confirmed - Purity > 9x% - Spectral Data Archived HPLC->Report GCMS->Report NMR->Report FTIR->Report UVVIS->Report Fragmentation_Pathway M [C11H10ClN]+• m/z = 191, 193 F1 [C10H7ClN]+• m/z = 176, 178 M->F1 - •CH3 F2 [C11H10N]+ m/z = 156 M->F2 - •Cl F3 [C10H7N]+ m/z = 141 F2->F3 - •CH3

Sources

Application Notes & Protocols: Suzuki and Sonogashira Coupling Reactions for 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinoline Functionalization

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its derivatives are central to a wide array of pharmaceuticals, exhibiting antimalarial, antibacterial, and anticancer properties.[3] The ability to precisely and efficiently introduce diverse functional groups onto the quinoline core is paramount for modern drug discovery, as it allows for the systematic exploration of chemical space to enhance pharmacological profiles.[3][4] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have become indispensable tools for forging carbon-carbon bonds, enabling the modular assembly of complex molecular architectures from readily available precursors.[5][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Suzuki and Sonogashira coupling reactions to a key, yet challenging, substrate: 2-chloroquinoline. Due to the electron-deficient nature of the pyridine ring and the relative inertness of the C-Cl bond, specific catalytic systems and reaction conditions are required to achieve high efficiency and selectivity. We will delve into the mechanistic underpinnings of these reactions, provide field-proven protocols, and offer insights into experimental design and optimization.

Part 1: The Suzuki-Miyaura Coupling of 2-Chloroquinolines

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron reagent (typically a boronic acid or ester) and an organic halide or triflate.[7][8] It is celebrated for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[8]

Mechanistic Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps:[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloroquinoline, forming a Pd(II) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[8]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex from the boronic acid.[9][11]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[9][10]

Suzuki_Mechanism Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Quinoline-Pd(II)-Cl (L)₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Quinoline-Pd(II)-R' (L)₂ transmetalation->pd2_biaryl cl_out Cl⁻ transmetalation->cl_out reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 out1 2-Arylquinoline reductive_elimination->out1 in1 2-Chloroquinoline in1->oxidative_addition in2 [R'-B(OR)₃]⁻ in2->transmetalation base Base (e.g., K₂CO₃) + R'-B(OH)₂ base->in2

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Experimental Protocol: Suzuki Coupling of 2-Chloroquinoline with Phenylboronic Acid

This protocol provides a general method for the synthesis of 2-phenylquinoline. Optimization may be required for different boronic acids.

Materials & Reagents:

Reagent/MaterialM.W.AmountMoles (mmol)Equiv.
2-Chloroquinoline163.61164 mg1.01.0
Phenylboronic Acid121.93183 mg1.51.5
Pd(PPh₃)₄1155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane-4.0 mL--
Water (degassed)-1.0 mL--

Procedure:

  • Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloroquinoline (164 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: Under a positive flow of argon or nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. The use of degassed solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C in a preheated oil bath. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylquinoline.[7]

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ. For challenging substrates like 2-chloroquinolines, more advanced catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may offer improved yields and faster reaction times.[11]

  • Base: An inorganic base like K₂CO₃ is essential to activate the boronic acid for transmetalation.[7][11] Other bases such as Cs₂CO₃ or K₃PO₄ can be more effective in difficult couplings.

  • Solvent System: A mixture of an organic solvent (dioxane, toluene, or DMF) and water is typically used. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Part 2: The Sonogashira Coupling of 2-Chloroquinolines

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] It is widely used for synthesizing conjugated enynes and arylalkynes, which are valuable structures in pharmaceuticals and materials science.[14][15] The reaction is typically co-catalyzed by palladium and copper complexes.[16][17]

Mechanistic Overview: Dual Catalytic Cycles

The Sonogashira reaction mechanism is believed to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12][16]

  • Palladium Cycle: Similar to the Suzuki reaction, a Pd(0) species undergoes oxidative addition with the 2-chloroquinoline to form a Pd(II) intermediate.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide species. This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex, regenerating the copper(I) salt.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynylquinoline product and the Pd(0) catalyst.

It is also possible to perform the reaction under copper-free conditions, although this often requires different ligands or higher temperatures.[13] The copper-free variant avoids the potential side reaction of alkyne homocoupling (Glaser coupling).[13]

Sonogashira_Mechanism Figure 2: Dual Catalytic Cycles of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide Quinoline-Pd(II)-Cl (L)₂ pd0->pd2_halide Oxidative Addition pd2_alkyne Quinoline-Pd(II)-C≡CR' (L)₂ pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product 2-Alkynylquinoline cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide Alkyne Activation cu_acetylide->pd2_halide cu_acetylide->cu_halide regenerates chloroquinoline 2-Chloroquinoline alkyne R'-C≡C-H + Base Experimental_Workflow Figure 3: General Experimental Workflow A 1. Reagent Preparation (Weigh Substrates, Catalyst, Base) B 2. Inert Atmosphere Setup (Flame-dry glassware, Purge with Ar/N₂) A->B C 3. Solvent & Reagent Addition (Use degassed solvents) B->C D 4. Reaction Execution (Heat to specified temperature) C->D E 5. Reaction Monitoring (TLC, LC-MS) D->E E->D Continue heating F 6. Aqueous Workup (Quench, Extract with organic solvent) E->F Reaction complete G 7. Purification (Dry, Concentrate, Column Chromatography) F->G H 8. Product Characterization (NMR, MS) G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloro-3,7-dimethylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route, improve yields, and ensure the highest purity of your target compound. Our approach is structured in a practical question-and-answer format to directly address the issues you may encounter in the lab.

Section 1: Synthesis Strategy & Mechanism

Q: What is the most reliable and scalable method for synthesizing this compound?

A: The most robust and widely adopted method for this class of compounds is the Vilsmeier-Haack cyclization . This one-pot reaction utilizes a readily prepared starting material, N-(m-tolyl)acetamide, which undergoes cyclization in the presence of the Vilsmeier reagent (formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)).[1] This method is generally preferred over others, such as the Combes synthesis followed by a separate chlorination step, because it directly installs the chloro-substituent at the 2-position and is highly efficient for building the functionalized quinoline core.[2][3]

Q: Can you explain the underlying mechanism of the Vilsmeier-Haack cyclization for this specific synthesis?

A: Certainly. Understanding the mechanism is crucial for troubleshooting and optimization. The reaction proceeds in two primary stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃), a strong Lewis acid, activates the carbonyl oxygen of DMF. This is followed by the elimination of a phosphate species to form the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[1] This reagent is the key electrophile in the reaction.

  • Electrophilic Aromatic Substitution and Cyclization: The N-(m-tolyl)acetamide attacks the Vilsmeier reagent. The reaction involves a sequence of formylation events, intramolecular cyclization driven by the nucleophilic attack of the aromatic ring onto an iminium intermediate, and subsequent dehydration and chlorination to yield the stable, aromatic this compound. The methyl group at the meta-position of the acetanilide starting material directs the cyclization to form the 7-methylquinoline isomer.

The overall mechanism is depicted below.

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Cyclization of N-(m-tolyl)acetamide DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Electrophilic Attack & Intermediate Formation Vilsmeier_Reagent->Intermediate Reacts with Acetanilide N-(m-tolyl)acetamide Acetanilide->Intermediate + Vilsmeier Reagent Cyclization Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product Dehydration & Aromatization

Caption: Vilsmeier-Haack reaction mechanism for quinoline synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Problem / Observation Potential Cause & Guiding Questions Recommended Solution & Scientific Rationale
Low or No Product Yield 1. Ineffective Vilsmeier Reagent: Was the reagent formed correctly? Is your DMF anhydrous and your POCl₃ fresh? 2. Moisture Contamination: Was all glassware thoroughly oven-dried? The Vilsmeier reagent and POCl₃ are extremely sensitive to water and will be rapidly quenched. 3. Suboptimal Reagent Stoichiometry: What molar ratio of POCl₃ to acetanilide was used? Studies show that a significant excess of the Vilsmeier reagent is often required for high conversion. 4. Insufficient Thermal Energy: Was the reaction heated sufficiently and for long enough? Cyclization and aromatization are often the rate-limiting steps and require elevated temperatures (typically 80-100°C).[4][5]1. Reagent Quality: Use anhydrous DMF (≤0.005% water) and freshly opened or distilled POCl₃. Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to ice-cold DMF. A mild exotherm and formation of a solid/viscous liquid is indicative of successful formation. 2. Anhydrous Conditions: Oven-dry all glassware overnight and assemble the apparatus hot under an inert atmosphere (N₂ or Ar). 3. Optimize Stoichiometry: Start with a POCl₃:acetanilide molar ratio of at least 5:1. Some literature procedures on similar substrates report using up to 12 molar equivalents of POCl₃ for maximal yield. 4. Reaction Conditions: After the initial addition at 0-5°C, heat the reaction mixture to 80-90°C and monitor by TLC until the starting material is consumed (typically 6-10 hours).[5]
Formation of Dark Tar or Polymeric Byproducts 1. Excessive Temperature: Was the reaction temperature too high or was heating too rapid? Overheating can lead to uncontrolled polymerization and degradation of the starting material and product.[6] 2. Impure Starting Material: Is your N-(m-tolyl)acetamide pure? The presence of unreacted m-toluidine can lead to complex side reactions with the Vilsmeier reagent.1. Temperature Control: Maintain a steady reaction temperature using an oil bath and a temperature controller. Do not exceed 100°C. Careful temperature control is critical, especially during the initial heating phase.[6] 2. Purify Precursor: Recrystallize the N-(m-tolyl)acetamide precursor from aqueous ethanol before use to ensure high purity. Verify purity by melting point and NMR.
Difficult Work-up / Emulsion Formation 1. Quenching Procedure: How was the reaction mixture quenched? Adding water directly to the hot, concentrated reaction mixture can cause a violent, exothermic reaction and lead to the formation of intractable tars and emulsions.1. Controlled Quenching: After cooling the reaction mixture to room temperature, pour it slowly and with vigorous stirring onto a large excess of crushed ice. This dissipates the heat from the hydrolysis of excess POCl₃ and allows the product to precipitate in a more manageable form. 2. Neutralization: After the initial quench, neutralize the acidic solution carefully with a base (e.g., saturated Na₂CO₃ or NaOH solution) while keeping the mixture cool in an ice bath. This will precipitate the product as a solid. 3. Extraction: If the product oils out or remains in solution, perform an extraction with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
Product is Impure After Work-up 1. Incomplete Reaction: Is there still starting material present? Check the crude product by TLC or ¹H NMR. 2. Inseparable Byproducts: Were side products formed due to suboptimal reaction conditions?1. Drive Reaction to Completion: Ensure the reaction is complete by TLC monitoring before commencing work-up. If necessary, extend the reaction time. 2. Purification: The crude product almost always requires purification. Column chromatography on silica gel is the most effective method. A gradient elution system starting with hexane and gradually increasing the polarity with ethyl acetate is typically effective.[7] Recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate) can be used as a final purification step.

Section 3: Yield Optimization FAQs

Q: How significantly does the POCl₃:Acetanilide molar ratio impact the final yield?

A: The impact is highly significant. The Vilsmeier-Haack reaction is sensitive to stoichiometry, and an excess of the chlorinating/cyclizing agent is crucial. While the theoretical ratio is lower, empirical data from similar syntheses strongly suggest that higher ratios lead to better yields by ensuring complete conversion of intermediates.

Table 1: Effect of POCl₃ Molar Equivalents on Quinoline Yield (Model System)

Molar Equivalents of POCl₃ (vs. Acetanilide) Typical Yield Range (%) Observations
3 20-35% Incomplete conversion, significant starting material recovery.
5 50-65% Good conversion, generally considered an optimal starting point.
8 65-75% Often leads to higher yields, but with diminishing returns.
12 70-80% Can provide the maximum yield but increases cost and work-up complexity.

Data is generalized from studies on substituted acetanilides.

Q: Are there alternatives to POCl₃, and do they offer any advantages?

A: Yes, phosphorus pentachloride (PCl₅) can also be used in combination with DMF to generate the Vilsmeier reagent.[8] Some studies report that using PCl₅ can be efficient, sometimes requiring lower temperatures or shorter reaction times. A modified procedure using 4.5 equivalents of PCl₅ and 3 equivalents of DMF has been reported to give good yields for activated acetanilides.[8] However, POCl₃ remains more common due to its liquid state, which simplifies handling. Thionyl chloride (SOCl₂) can also be used but may lead to different side product profiles.

Section 4: Key Experimental Protocols

Workflow Overview

Workflow start Start step1 Protocol 1: Synthesis of N-(m-tolyl)acetamide start->step1 step2 Protocol 2: Vilsmeier-Haack Synthesis of This compound step1->step2 Verify Purity step3 Work-up: Quenching & Neutralization step2->step3 step4 Purification: Column Chromatography step3->step4 Crude Solid end Pure Product step4->end

Caption: General experimental workflow for the synthesis.

Protocol 1: Synthesis of N-(m-tolyl)acetamide

This protocol details the acetylation of m-toluidine to produce the necessary precursor.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add m-toluidine (10.7 g, 0.1 mol) and glacial acetic acid (30 mL).

  • Addition: Cool the flask in an ice-water bath. Slowly add acetic anhydride (11.2 g, 0.11 mol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Precipitation: Pour the reaction mixture into 200 mL of cold water with stirring. The N-(m-tolyl)acetamide will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C to a constant weight. The typical yield is >90%.

  • Purity Check: Confirm purity by melting point (lit. 65-67°C) before proceeding. Recrystallize from ethanol/water if necessary.

Protocol 2: Vilsmeier-Haack Synthesis of this compound

This protocol is optimized for a high-yield synthesis on a laboratory scale.

  • Apparatus: Assemble an oven-dried 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Vilsmeier Reagent Formation: To the flask, add anhydrous DMF (15 mL). Cool the flask to 0°C in an ice-salt bath. Add POCl₃ (15.3 g, 9.2 mL, 0.1 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Substrate Addition: Dissolve N-(m-tolyl)acetamide (2.98 g, 0.02 mol) in a minimal amount of anhydrous DMF (~5 mL) and add it to the Vilsmeier reagent at 0°C.

  • Reaction: Remove the ice bath and heat the reaction mixture to 85-90°C using an oil bath. Maintain this temperature and stir for 7 hours. Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Work-up - Quenching: Cool the reaction mixture to room temperature. In a separate large beaker (1 L), prepare ~300 g of crushed ice. Pour the reaction mixture slowly onto the crushed ice with vigorous mechanical stirring.

  • Work-up - Neutralization: Once all the ice has melted, cool the beaker in an ice bath and slowly neutralize the acidic solution by adding 20% aqueous NaOH solution until the pH is ~8. A solid precipitate should form.

  • Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral.

  • Drying & Purification: Dry the crude product under vacuum. The expected crude yield is typically in the 60-75% range. Purify the crude solid via column chromatography as described below.

Protocol 3: Purification by Column Chromatography
  • Column Preparation: Pack a silica gel column using a slurry method with 100% hexane.

  • Loading: Dissolve the crude solid in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and dry-load the powder onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity. Start with 100% hexane, then gradually increase the ethyl acetate concentration (e.g., 98:2, 95:5, 90:10 Hexane:EtOAc).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid.

References

  • BenchChem. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Mogilaiah, K., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Reddy, C. S., et al. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed.
  • Perumal, P. T., et al. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Patel, H., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bulletin de la Societe Chimique de France, 49, 89.
  • ChemicalBook. (n.d.). 2-chloro-7-methylquinoline synthesis.
  • Surrey, A. R. (1952). Combes Quinoline Synthesis. Name Reactions in Organic Chemistry.
  • Gutiérrez, J. E., et al. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)
  • Abdel-Wahab, B. F., et al. (2018).
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Kumar, D. K., et al. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences.
  • Patel, D. R., et al. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-(2-Methyl-5-nitrophenyl)
  • Scribd. (n.d.). Quinoline Synthesis.
  • Solubility of Things. (n.d.). N-(o-tolyl)acetamide.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Mohammed, I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • RSC Publishing. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • Romero, A. H. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.

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Optimizing temperature and time for 2-Chloro-3,7-dimethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and professionals in drug development, this guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-Chloro-3,7-dimethylquinoline.

Technical Support Center: Synthesis of this compound

This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to address common challenges in the synthesis of this compound, a key intermediate in pharmaceutical research. Our focus is on providing practical, experience-driven insights to optimize reaction conditions for improved yield and purity.

I. Overview of the Primary Synthetic Route: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of 2-chloro-3-substituted quinolines is the Vilsmeier-Haack reaction. This reaction involves the cyclization of an N-arylacetamide in the presence of a Vilsmeier reagent, which is typically formed from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1] For the synthesis of this compound, the logical starting material is N-(3,4-dimethylphenyl)acetamide. The Vilsmeier-Haack reaction offers a direct route to formylate and chlorinate the quinoline ring in a one-pot procedure.

II. Experimental Workflow and Protocol

This section outlines a generalized, yet detailed, experimental procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.

Step-by-Step Synthesis Protocol
  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice bath.[2]

  • Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[3] Maintain the temperature below 5°C during this exothermic addition. Allow the mixture to stir for an additional 30-60 minutes at 0°C to ensure the complete formation of the Vilsmeier reagent.

  • Addition of Acetanilide: Add the starting material, N-(3,4-dimethylphenyl)acetamide, portion-wise to the Vilsmeier reagent.

  • Reaction Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to the desired temperature (typically between 80-100°C) for a specified time (ranging from 4 to 16 hours).[1][3][4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.[5]

  • Basification and Isolation: Neutralize the acidic solution with a suitable base, such as a sodium hydroxide or sodium bicarbonate solution, until it is alkaline (pH > 8).[5] The product should precipitate as a solid.

  • Purification: Collect the crude product by filtration, wash it thoroughly with cold water, and dry it under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.[5][6]

Visualizing the Workflow

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Synthesis cluster_workup Work-up and Purification reagent_prep 1. Cool anhydrous DMF to 0°C add_pocl3 2. Add POCl₃ dropwise reagent_prep->add_pocl3 stir_reagent 3. Stir for 30-60 min at 0°C add_pocl3->stir_reagent add_acetanilide 4. Add N-(3,4-dimethylphenyl)acetamide stir_reagent->add_acetanilide heat_reaction 5. Heat to 80-100°C for 4-16h add_acetanilide->heat_reaction monitor_tlc 6. Monitor reaction by TLC heat_reaction->monitor_tlc quench 7. Pour onto crushed ice monitor_tlc->quench basify 8. Neutralize with base (pH > 8) quench->basify filter_product 9. Filter and wash the solid product basify->filter_product purify 10. Recrystallize or use column chromatography filter_product->purify

Caption: Generalized workflow for the synthesis of this compound.

III. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the synthesis.

Q1: My yield of this compound is consistently low. What are the likely causes?

A1: Low yields in a Vilsmeier-Haack reaction can stem from several factors. A systematic check of the following is recommended:

  • Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Ensure you are using fresh, anhydrous DMF and that your POCl₃ has been stored under anhydrous conditions.[2] Old or wet DMF can contain impurities that interfere with the reaction.[2]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the acetanilide is critical. An excess of the Vilsmeier reagent is often required to drive the reaction to completion.[2]

  • Reaction Temperature: The temperature needs to be carefully controlled. While some protocols suggest heating up to 100°C, excessively high temperatures can lead to product degradation.[3][7] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.

  • Reaction Time: The reaction time can vary significantly based on the substrate and temperature. Monitor the reaction's progress using TLC to avoid incomplete conversion or the formation of degradation byproducts due to prolonged heating.

Q2: After pouring the reaction mixture onto ice, no precipitate formed. What went wrong?

A2: The absence of a precipitate is a common issue and is often related to the pH of the solution. The quinoline product is basic and will be protonated in the highly acidic reaction mixture, forming a soluble salt.[5] To induce precipitation, you must basify the solution with a base like sodium hydroxide or sodium bicarbonate until the pH is alkaline (typically pH 8-10).[5] If the product is oily, it may not solidify immediately. In such cases, extracting the aqueous layer with an organic solvent like ethyl acetate or dichloromethane, followed by drying and evaporation of the solvent, will yield the crude product.

Q3: My final product is an orange or brown powder and appears impure. What are the common impurities and how can I purify it?

A3: The color of the crude product can vary, and an off-white or yellow color is common. Darker colors may indicate the presence of polymeric byproducts. Common impurities include unreacted starting materials and side-products from the Vilsmeier-Haack reaction.

  • Purification: A thorough work-up is the first step. Ensure the product is washed well with water to remove inorganic salts. For purification, recrystallization from a suitable solvent like ethanol is often effective.[3] If recrystallization does not yield a pure product, column chromatography using a silica gel stationary phase and a solvent system like hexane-ethyl acetate is recommended.[5][6]

Q4: Can I use a different chlorinating agent other than POCl₃?

A4: Yes, phosphorus pentachloride (PCl₅) can be used as an alternative to POCl₃ for the synthesis of 2-chloroquinoline-3-carbaldehydes.[1] The reaction conditions and stoichiometry may need to be adjusted. It is advisable to consult literature procedures that specifically use PCl₅ for this type of transformation.

IV. Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction fails to start or proceeds very slowly - Inactive or poor-quality reagents.- Insufficient reaction temperature.- Use fresh, anhydrous DMF and POCl₃.[2]- Gradually increase the reaction temperature, monitoring for any changes by TLC.
Formation of a dark, tar-like substance - Reaction temperature is too high.- Prolonged reaction time.- Lower the reaction temperature.[7]- Monitor the reaction closely with TLC and stop it once the starting material is consumed.
Product does not precipitate upon quenching with ice - The product is protonated and soluble in the acidic medium.- Basify the solution with NaOH or NaHCO₃ to a pH > 8 to precipitate the free base.[5]
Difficulty in filtering the product (oily or gummy solid) - The product may have a low melting point or be impure.- Extract the product with an appropriate organic solvent (e.g., ethyl acetate), then wash, dry, and concentrate the organic layer.[2]

V. Optimizing Temperature and Time

The temperature and duration of the heating phase are the most critical parameters to optimize for maximizing yield and minimizing byproduct formation.

ParameterTemperature RangeTime RangeKey Considerations
Initial Trials 80 - 90°C[3][4]4 - 8 hours[1]Start with a moderate temperature and time. Monitor the reaction every 1-2 hours using TLC.
If Reaction is Slow or Incomplete Increase to 90 - 100°C[1][4]Extend to 8 - 16 hours[1][4]Increase temperature in small increments (5-10°C). Be cautious of potential degradation at higher temperatures.
If Byproduct Formation is Observed Decrease to 60 - 80°C[7]4 - 12 hoursA lower temperature for a longer duration may improve selectivity and reduce the formation of byproducts.

A systematic approach, such as running a small matrix of experiments with varying temperatures and times, is the most effective way to determine the optimal conditions for your specific laboratory setup and reagent batches.

Logical Flow for Troubleshooting Low Yield

G start Low Yield of this compound reagent_check Check Reagent Quality (Anhydrous DMF, Fresh POCl₃?) start->reagent_check stoichiometry_check Verify Stoichiometry (Excess Vilsmeier Reagent?) reagent_check->stoichiometry_check [ Reagents OK ] reagent_ok Use fresh, anhydrous reagents reagent_check->reagent_ok [ Reagents not OK ] temp_check Review Reaction Temperature (Too high or too low?) stoichiometry_check->temp_check [ Stoichiometry OK ] stoichiometry_ok Adjust molar ratios stoichiometry_check->stoichiometry_ok [ Stoichiometry not OK ] time_check Assess Reaction Time (Incomplete or over-reaction?) temp_check->time_check [ Temperature OK ] temp_ok Optimize temperature via small-scale trials temp_check->temp_ok [ Temperature not optimal ] time_ok Monitor with TLC to find optimal time time_check->time_ok [ Time not optimal ]

Caption: A decision tree for troubleshooting low reaction yields.

VI. References

  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Refining Quinoline Derivative Synthesis for Improved Yields. Retrieved from

  • BenchChem. (n.d.). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Retrieved from

  • Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(22), 7884–7886. Retrieved from [Link]

  • Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC. Retrieved from [Link]

  • Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of Organic Chemistry, 67(22), 7884–7886. Retrieved from [Link]

  • Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(22), 7884–7886. Retrieved from [Link]

  • Gutiérrez, J. E., Fernandez-Moreira, E., Acosta, M. E., Ramírez, H., & Charris, J. E. (n.d.). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. SAGE Journals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved from [Link]

  • Massoud, M. A. M., El-Sawy, E. R., & Ebaid, M. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 244-287. Retrieved from [Link]

  • Perumal, S., & Mariappan, G. (2010). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Retrieved from [Link]

  • Selvi, S. T., & Perumal, P. T. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 41B, 1887-1891. Retrieved from [Link]

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from [Link]

  • Synthesis of Quinoline and derivatives. (2016). UoKerbala. Retrieved from [Link]

  • Mogilaiah, K., & Reddy, K. V. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Romero, A. H. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Massoud, M. A. M., El-Sawy, E. R., & Ebaid, M. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]

  • Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • National Institutes of Health. (2009). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Retrieved from [Link]

  • PubMed. (2009). 2-Chloro-3-hydroxy-methyl-7,8-dimethyl-quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline. Retrieved from [Link]

Sources

Technical Support Center: Purification and Isolation of 2-Chloro-3,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification and isolation of 2-Chloro-3,7-dimethylquinoline (CAS 73863-46-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the post-synthesis work-up of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is heavily dependent on the synthetic route, which commonly involves a Vilsmeier-Haack type reaction on N-(3-methylphenyl)acetamide.[1] Based on this pathway, you should anticipate several classes of impurities. Understanding their origin is the first step to effective removal.

Impurity Class Specific Example / Type Origin Impact on Purification
Unreacted Starting Material N-(3-methylphenyl)acetamideIncomplete reaction.Generally more polar than the product; removable by chromatography.
Reaction Reagents/Byproducts Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)Remnants from the Vilsmeier-Haack reagent.Highly reactive and typically quenched during work-up, but their breakdown products can persist.
Hydrolysis Product 2-Hydroxy-3,7-dimethylquinolineExposure of the chloroquinoline to moisture during work-up or purification. The 2-chloro position is susceptible to nucleophilic substitution.Significantly more polar than the target compound. Can cause streaking on silica gel columns.
Isomeric Impurities e.g., 2-Chloro-3,5-dimethylquinolineIf the starting acetanilide has isomeric impurities or if cyclization occurs at an alternative position.Can have very similar polarity to the desired product, making separation by chromatography challenging.
Polymeric/Tarry Byproducts High molecular weight, colored substancesVigorous reaction conditions can lead to polymerization or degradation of intermediates.[2]These are often baseline materials in TLC and can be removed by an initial filtration through a silica plug or by chromatography.
Q2: What are the recommended primary methods for purifying crude this compound?

A2: A two-stage approach is typically most effective:

  • Flash Column Chromatography: This is the workhorse for removing the bulk of impurities, especially those with significantly different polarities (e.g., starting materials, hydrolysis products, and tarry residues). Silica gel is the standard stationary phase.[3][4]

  • Recrystallization: This technique is ideal for a final polishing step after chromatography. It is highly effective at removing trace impurities and any isomers that may have co-eluted with the product, yielding a highly pure, crystalline solid.[5][6]

Q3: How can I effectively monitor the purification process in real-time?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool. Due to its quinoline core, the compound is UV-active and should be easily visualized on a TLC plate with a fluorescent indicator (F₂₅₄) under a 254 nm UV lamp. Use the same eluent system for TLC that you plan to use for your column chromatography to accurately predict the separation. A single, well-defined spot after purification is a strong indicator of high purity.

Purification Workflow Overview

The following diagram illustrates a standard, robust workflow for moving from a crude reaction mixture to a highly purified final product.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up & Extraction crude->workup concentrate Concentration in vacuo workup->concentrate chromatography Flash Column Chromatography (Silica Gel) concentrate->chromatography tlc_fractions TLC Analysis of Fractions chromatography->tlc_fractions Collect Fractions pool Pool Pure Fractions tlc_fractions->pool Identify Pure Fractions recrystallization Recrystallization pool->recrystallization analysis Final Purity & Identity Confirmation (NMR, MS, MP) recrystallization->analysis

Caption: General purification workflow for this compound.

Troubleshooting Guides

This section provides direct, actionable advice for specific problems you may encounter.

Guide 1: Column Chromatography
Problem Probable Cause & Explanation Recommended Solution
Product does not elute from the column. Eluent is not polar enough. The product has a stronger affinity for the polar silica gel than for the non-polar mobile phase.Gradually increase the eluent polarity. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate incrementally (e.g., from 5% to 10%, then 15%).
Product and impurities elute together. Eluent is too polar. The mobile phase is too strong, causing all compounds to move quickly with little interaction with the stationary phase, leading to poor resolution.Decrease the eluent polarity. If using 15% ethyl acetate in hexane, try 5% or 10%. If separation is still poor, consider a different solvent system like dichloromethane/hexane.[7]
Significant "tailing" or "streaking" of the product spot. Acid-base interactions. Quinolines are basic. The slightly acidic nature of standard silica gel can cause strong, non-ideal interactions, leading to tailing.Add a small amount of a basic modifier to your eluent system. Approximately 0.5-1% triethylamine (Et₃N) is typically sufficient to neutralize the acidic sites on the silica and produce sharp, symmetrical peaks.
Low mass recovery after chromatography. 1. Product precipitation on the column. The product may be poorly soluble in the initial, non-polar eluent used for loading and equilibration. 2. Incomplete elution. The column may not have been flushed with a sufficiently polar solvent at the end of the run.1. Use a "dry loading" technique. Pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. 2. After your product has eluted, flush the column with a highly polar solvent (e.g., 50-100% ethyl acetate) to recover any remaining material.
Guide 2: Recrystallization

Recrystallization is a powerful but nuanced technique. Success depends entirely on the choice of solvent and the cooling process.

RecrystallizationTroubleshooting cluster_no Troubleshooting: No Crystals start Dissolved sample in hot solvent, now cooling... q1 Do crystals form? start->q1 yes_oils Yes, but an oil appears q1->yes_oils Yes no_crystals No, solution remains clear q1->no_crystals No yes_crystals Yes, crystals form! yes_oils->yes_crystals Re-heat, add more solvent, cool slowly action1 1. Boil off some solvent to concentrate no_crystals->action1 Solution may be too dilute action2 2. Scratch inner wall of flask with glass rod action1->action2 action3 3. Add a seed crystal (if available) action2->action3 action4 4. Add an 'anti-solvent' dropwise action3->action4

Caption: Decision tree for troubleshooting common recrystallization issues.

Problem Probable Cause & Explanation Recommended Solution
No crystals form upon cooling. The solution is not supersaturated. Either too much solvent was used, or the compound is highly soluble in the solvent even at low temperatures.1. Concentrate: Evaporate a portion of the solvent and allow the solution to cool again. 2. Induce Nucleation: Scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a surface for crystal growth.[7] 3. Change Solvent System: If the compound is too soluble, add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes faintly turbid. Heat to clarify and then cool slowly.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute (or its impure form). The compound is melting before it dissolves. Alternatively, rapid cooling can cause the product to crash out of solution as a liquid phase.1. Choose a lower-boiling point solvent. 2. Use more solvent to ensure the compound fully dissolves at a temperature below its melting point. 3. Cool the solution slowly. Allow it to cool to room temperature on the benchtop before moving it to an ice bath. This gives the molecules time to orient into an ordered crystal lattice.[7]
Purity does not improve significantly. The chosen solvent does not discriminate well between the product and the impurity. They have very similar solubility profiles in that particular solvent.A different solvent or solvent pair must be used. If an impurity is stubbornly co-crystallizing, a second pass through a chromatography column with a different eluent system may be required before attempting recrystallization again.
Low recovery of crystalline product. The product has moderate solubility even in the cold solvent. A significant amount of product remains in the mother liquor.1. Ensure Maximum Cooling: Cool the crystallization mixture in an ice-salt bath to get below 0 °C. 2. Minimize Washing: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.[7]

Final Purity and Identity Confirmation

After successful purification, confirm the identity and purity of your this compound using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure. Expect to see signals for the two distinct methyl groups and the aromatic protons on the quinoline core.

  • Mass Spectrometry: To confirm the molecular weight (191.66 g/mol ). Look for the characteristic M+ and M+2 isotopic pattern (approx. 3:1 ratio) due to the presence of the chlorine atom.[8][9]

  • Melting Point Analysis: A sharp, well-defined melting point is a strong indicator of high purity. A broad or depressed melting point suggests the presence of residual impurities.

By methodically applying these principles and troubleshooting steps, you can confidently and efficiently achieve high-purity this compound for your research and development needs.

References

  • Massoud, M. A. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 244-287. Available at: [Link]

  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11928, 2-Chloroquinoline. Retrieved from [Link].

  • Khan, F. N., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2709. Available at: [Link]

  • Arshad, M. F., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196. Available at: [Link]

  • Massoud, M. A. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Khan, F. N., et al. (2010). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o200. Available at: [Link]

  • Singh, R. P., et al. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 1-4. Available at: [Link]

  • Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. ResearchGate. Available at: [Link]

  • Singh, R. P., et al. (2014). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 30(2), 571-578. Available at: [Link]

  • Arshad, M. F., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate. Available at: [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Overcoming Challenges in the Regioselective Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the regioselective synthesis of substituted quinolines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of quinoline synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific experimental challenges. Our goal is to equip you with the expertise and practical insights needed to optimize your synthetic strategies, improve yields, and achieve desired regiochemical outcomes.

Section 1: General Troubleshooting for Quinoline Synthesis

This section addresses common issues applicable across various classical and modern quinoline synthesis methods.

Q1: My quinoline synthesis is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in quinoline synthesis are a frequent challenge and can stem from several factors:

  • Harsh Reaction Conditions: Traditional methods like the Skraup or Doebner-von Miller synthesis often require high temperatures and strong acids, which can lead to the degradation of starting materials or the desired product.[1][2]

  • Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate or inactive catalyst can lead to low conversion rates or the formation of undesired side products.[1]

  • Incorrect Solvent: The reaction medium plays a significant role in solubility and reaction efficiency.[1][2]

  • Inappropriate Temperature: Quinoline syntheses can be highly sensitive to temperature. Non-optimal temperatures may result in slow reaction rates or an increase in side product formation.[1][2]

  • Side Reactions: Competing reactions, such as the self-condensation of ketones (aldol condensation) or polymerization of α,β-unsaturated carbonyl compounds, can significantly reduce the yield.[1][3][4]

Q2: How can I improve the yield of my reaction?

A2: To improve your yield, consider the following optimization strategies:

  • Catalyst Selection: Explore modern, milder, and more efficient catalytic systems. These can include ionic liquids, transition-metal catalysts (e.g., Pd, Ru, Au, Cu, Fe), or nanocatalysts, which often allow for lower reaction temperatures and shorter reaction times.[1][2][5]

  • Solvent Choice: If solubility is an issue, switch to a more polar solvent like DMF or ethanol.[1] In some modern approaches, solvents like DMSO can even participate in the reaction.[2] Green chemistry protocols may utilize water or solvent-free conditions.[2][6][7]

  • Temperature and Time Optimization: Systematically adjust the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance between reaction rate and side product formation.[1][2]

  • Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, often dramatically reducing reaction times from hours to minutes and improving yields.[2][8]

Q3: I'm observing the formation of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?

A3: Tar formation is a common problem, especially in strong acid-catalyzed reactions like the Doebner-von Miller synthesis. It is primarily caused by the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds.[4] To mitigate this:

  • Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This helps control the exothermic nature of the reaction and minimizes polymerization.[4]

  • Use of a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and improve the yield.[3]

  • Control of Reaction Temperature: Excessively high temperatures can promote polymerization and degradation.[2] Careful temperature control is crucial.

Q4: How can I effectively purify my substituted quinoline derivative?

A4: The purification of quinolines can be challenging due to the presence of unreacted starting materials and various side products.[9] Common purification techniques include:

  • Column Chromatography: This is a widely used method for separating the desired quinoline from impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • Distillation: For liquid quinolines, vacuum distillation can be used for purification.[10]

  • Acid-Base Extraction: Since quinoline is basic, it can be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.

  • Formation of Salts: Purification can sometimes be achieved by converting the quinoline to a salt (e.g., hydrochloride, picrate), which can be recrystallized and then converted back to the free base.[11]

Section 2: Method-Specific Troubleshooting and FAQs

This section provides detailed guidance for specific, widely-used quinoline synthesis reactions.

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1]

Frequently Asked Questions (Friedländer Synthesis)

Q1: I am struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?

A1: This is a very common challenge.[12][13][14] The reaction can proceed via condensation on either side of the carbonyl group, leading to a mixture of regioisomers.[12] Here are some strategies to control regioselectivity:

  • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome.[12] Using specific amine catalysts or ionic liquids has been shown to favor the formation of a single product.[1][12]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can steer the cyclization to a specific position.[1][12]

  • Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the reaction pathway and favor one regioisomer over the other.[12]

Q2: My Friedländer reaction is not proceeding to completion, even after extended reaction times. What should I investigate?

A2: Incomplete conversion can be due to several factors:

  • Inactive Catalyst: If using a catalyst, ensure it is fresh and active. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[1]

  • Insufficient Temperature: The reaction may require more thermal energy. Incrementally increase the reaction temperature and monitor the progress.[1]

  • Poor Solubility of Reactants: If the starting materials are not fully dissolved, the reaction will be slow. Try a different solvent system to improve solubility.[1]

Troubleshooting Workflow: Friedländer Synthesis

Start Problem: Low Yield or Mixture of Regioisomers Check_Catalyst 1. Evaluate Catalyst Start->Check_Catalyst Check_Temp 2. Optimize Temperature Check_Catalyst->Check_Temp If catalyst is active Result Improved Yield & Regioselectivity Check_Catalyst->Result If new catalyst works Check_Solvent 3. Change Solvent Check_Temp->Check_Solvent If still low yield Check_Temp->Result If yield improves Modify_Substrate 4. Modify Substrate (for Regioselectivity) Check_Solvent->Modify_Substrate If regioselectivity is the main issue Check_Solvent->Result If yield improves Modify_Substrate->Result

Caption: Troubleshooting workflow for the Friedländer synthesis.

The Skraup and Doebner-von Miller Syntheses

These related reactions involve the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds (or their precursors).[15] They are known for often harsh reaction conditions.[16]

Frequently Asked Questions (Skraup/Doebner-von Miller)

Q1: The Skraup reaction is notoriously vigorous and exothermic. How can I control it safely?

A1: The exothermic nature of the Skraup synthesis is a significant safety concern.[14] To manage the reaction:

  • Slow and Controlled Addition: Add the sulfuric acid and the oxidizing agent (like glycerol) slowly and in portions, with efficient cooling and stirring.

  • Use of a Moderator: Sometimes, a milder dehydrating agent or a diluent can be used to moderate the reaction's intensity.

  • Scale Considerations: Be extremely cautious when scaling up this reaction. Always perform a small-scale trial first.

Q2: My Doebner-von Miller reaction is producing a low yield and a lot of tar. What are the main causes?

A2: As mentioned in the general section, tar formation from the polymerization of the α,β-unsaturated carbonyl is a major side reaction.[4] Additionally, the reaction mechanism can be complex, with potential side reactions.[15] To improve the outcome:

  • In Situ Generation: Preparing the α,β-unsaturated carbonyl compound in situ from an aldol condensation can sometimes give better results, as it keeps the instantaneous concentration of the reactive species low.[15]

  • Choice of Acid: While strong Brønsted acids are traditional, some modern protocols use Lewis acids like tin tetrachloride or scandium(III) triflate, which can offer better control.[15]

  • Oxidant: In the classic Skraup synthesis, an oxidizing agent is used. In the Doebner-von Miller reaction, a Schiff's base intermediate can act as the oxidant.[17] Ensuring the appropriate stoichiometry and reaction conditions for this redox process is key.

Q3: I am getting a mixture of regioisomers when using a substituted aniline. How is the regioselectivity determined?

A3: In syntheses like the Skraup and Doebner-von Miller, the cyclization step is an electrophilic aromatic substitution on the aniline ring. The position of substitution is governed by the electronic effects of the substituents on the aniline.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) will direct the cyclization to the ortho and para positions.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) will direct to the meta position, but also deactivate the ring, potentially lowering the yield.

  • Steric hindrance can also play a role, favoring cyclization at the less hindered position.[12] When using meta-substituted anilines, a mixture of 5- and 7-substituted quinolines is often obtained.[18]

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[19][20]

Frequently Asked Questions (Combes Synthesis)

Q1: My Combes synthesis with an unsymmetrical β-diketone is giving a mixture of regioisomers. How can I improve the selectivity?

A1: Regioselectivity in the Combes synthesis is a well-documented challenge.[12] The outcome is determined by which carbonyl of the β-diketone is attacked by the aniline and which side of the resulting enamine undergoes the cyclization. The key factors are:

  • Steric Effects: The rate-determining step is the electrophilic aromatic annulation.[19][21] Increasing the steric bulk of one of the R groups on the diketone can favor the formation of the less sterically hindered product.[19]

  • Electronic Effects: The electronic nature of the substituents on both the aniline and the β-diketone influences the reaction rates and regioselectivity.[19][21] For example, using methoxy-substituted anilines can favor one isomer, while chloro- or fluoro-substituted anilines may favor the other.[19]

  • Reaction Conditions: Modifying the acid catalyst (e.g., using polyphosphoric acid instead of sulfuric acid) and the reaction temperature can alter the ratio of the products.[19]

Experimental Protocol: Optimizing Regioselectivity in Combes Synthesis

This protocol outlines a general procedure for screening reaction conditions to favor the formation of a single regioisomer.

  • Setup: In separate reaction vessels, combine the aniline (1.0 mmol) and the unsymmetrical β-diketone (1.1 mmol).

  • Solvent/Catalyst Addition: To each vessel, add a different acid catalyst (e.g., H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) or solvent system.

  • Reaction: Heat the reaction mixtures to a specific temperature (e.g., 80 °C, 100 °C, 120 °C) and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reactions to room temperature and carefully pour onto crushed ice. Neutralize with a base (e.g., aqueous NaOH or NH₃).

  • Extraction and Analysis: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it, and determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.[12]

  • Purification: Purify the desired product by column chromatography on silica gel.[12]

Section 3: Modern Synthetic Approaches

While classical methods are robust, modern catalytic strategies offer milder conditions and improved regioselectivity.

Q1: How can transition metal-catalyzed C-H functionalization be used to control regioselectivity?

A1: Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective synthesis and derivatization of quinolines.[12] These methods often involve directing groups that position the metal catalyst at a specific C-H bond, allowing for highly selective reactions. For example, palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline can produce substituted quinolines with high yield and selectivity, tolerating a broad range of substrates.[8]

Q2: What are the advantages of multi-component reactions (MCRs) for quinoline synthesis?

A2: Transition-metal-catalyzed multi-component reactions are highly effective for building complex quinoline structures in a single step from simple, commercially available starting materials.[5][22] For instance, a copper(II) triflate-catalyzed three-component coupling of anilines, aldehydes, and alkynes can be performed without a ligand, co-catalyst, solvent, or inert atmosphere, representing a green and efficient approach.[22]

Data Summary: Comparison of Classical vs. Modern Methods
FeatureClassical Methods (Skraup, Combes, etc.)Modern Catalytic Methods
Reaction Conditions Often harsh (strong acids, high temp.)[1][16]Generally mild (lower temp., neutral pH)[2][8]
Regioselectivity Often poor with unsymmetrical substrates[12][13]Can be high to excellent, often directed[8][14]
Substrate Scope Can be limited by harsh conditions[5][23]Often broad, good functional group tolerance[8][24]
Atom Economy ModerateOften high, especially in MCRs[5]
Environmental Impact Can generate significant waste[6][7]Greener, less hazardous reagents and solvents[6][7]
Logical Flow: Deciding on a Synthetic Strategy

Start Need to Synthesize a Substituted Quinoline Check_Regio Is Regiocontrol Critical? Start->Check_Regio Check_Substrate Are Starting Materials Sensitive? Check_Regio->Check_Substrate No Modern Prioritize Modern Catalytic Method (e.g., C-H Activation, MCR) Check_Regio->Modern Yes Classical Consider Classical Method (e.g., Friedländer, Combes) with Optimization Check_Substrate->Classical No Check_Substrate->Modern Yes

Caption: Decision tree for selecting a quinoline synthesis strategy.

References
  • Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Benchchem.
  • MDPI.
  • Benchchem. Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
  • ACS Publications. One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines | The Journal of Organic Chemistry.
  • ResearchGate. optimized reaction condition for quinoline synthesis using the...
  • Beilstein Journals. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes.
  • Organic Chemistry Portal.
  • Wikipedia. Combes quinoline synthesis.
  • International Journal of Pharmaceutical Sciences.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry.
  • Benchchem.
  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.
  • ResearchGate.
  • Benchchem. Technical Support Center: Synthesis of Substituted Quinolines.
  • Benchchem. Overcoming challenges in the synthesis of substituted quinolines.
  • Organic Chemistry Portal.
  • Benchchem. byproduct formation in the Doebner-von Miller reaction.
  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis.
  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ACS Publications.
  • Combes Quinoline Synthesis.
  • Wikipedia. Doebner–Miller reaction.
  • LookChem.

Sources

Alternative chlorinating agents to POCl3 for quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Alternative Chlorinating Agents to POCl₃ for Quinoline Synthesis Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Introduction: Moving Beyond Phosphorus Oxychloride

Welcome to the technical support center for quinoline synthesis. 2-Chloroquinolines are foundational building blocks in medicinal chemistry and materials science, serving as versatile intermediates for a vast array of functionalized derivatives.[1] The classic method for their synthesis, particularly 2-chloro-3-formylquinolines, often involves the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

While effective, POCl₃ is highly toxic, corrosive, and moisture-sensitive, and its workup can be challenging due to the formation of viscous phosphoric acids.[2][3] These drawbacks have spurred the search for alternative chlorinating agents that offer milder conditions, simpler workup procedures, and a better safety profile.

This guide provides a comprehensive overview of viable alternatives to POCl₃, focusing on their application in the Vilsmeier-Haack cyclization of acetanilides. We will delve into the mechanisms, present comparative data, and offer detailed troubleshooting advice to help you navigate the complexities of your synthesis and optimize your experimental outcomes.

Core Alternatives to POCl₃: A Comparative Analysis

The Vilsmeier-Haack reaction involves the in-situ formation of a Vilsmeier reagent, an electrophilic chloroiminium salt, which drives the cyclization and chlorination of a suitable precursor like an N-arylacetamide.[4] While POCl₃ is the traditional activating agent for DMF, other acid chlorides can be used to generate this crucial intermediate.

Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a powerful chlorinating agent that serves as a direct and effective substitute for POCl₃ in the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.[5][6]

  • Mechanism & Rationale: PCl₅ reacts with DMF to generate the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.[7] In the reaction with acetanilides, PCl₅ acts as the chlorinating agent for both the generation of the Vilsmeier reagent and the chlorination of the acetanilide intermediate. A key advantage is that the reaction of PCl₅ with DMF and the acetanilide also produces POCl₃ in situ, which can then act as a solvent for the reaction.[5][6] This dual role makes PCl₅ a convenient, one-reagent alternative.

  • Advantages:

    • Acts as both chlorinating agent and precursor to the reaction solvent (POCl₃).[6]

    • Can lead to good yields, especially with activated acetanilides.[5]

    • Represents a convenient and efficient one-for-one replacement protocol.[5]

  • Limitations:

    • Like POCl₃, it is a moisture-sensitive solid that requires careful handling.[8]

    • Workup involves quenching a highly reactive phosphorus species, which can be vigorous.

    • Can be a very strong chlorinating agent, potentially leading to side reactions if not controlled.[9]

Thionyl Chloride (SOCl₂)

Thionyl chloride is a versatile and widely used chlorinating agent for converting alcohols and carboxylic acids into their corresponding chlorides.[10] It can also be used with DMF to generate a Vilsmeier reagent.[4][10]

  • Mechanism & Rationale: SOCl₂ reacts with DMF to form the Vilsmeier reagent. A significant advantage of using SOCl₂ is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[10] This greatly simplifies the purification process, as the byproducts can be easily removed from the reaction mixture, often eliminating the need for a difficult aqueous quench and extraction.

  • Advantages:

    • Volatile byproducts (SO₂ and HCl) simplify workup and product isolation.[10]

    • Generally considered a milder reagent than PCl₅.[11]

    • Readily available and commonly used in synthetic labs.

  • Limitations:

    • Can lead to undesired side reactions with certain quinoline precursors, such as the formation of thieno[3,4-b]quinoline derivatives from 4-oxoquinoline-3-carboxylic acids.[12]

    • The generated HCl can promote side reactions if not scavenged.

    • Its efficacy can be highly substrate-dependent.

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another effective reagent for activating DMF to form a Vilsmeier-type reagent. It is primarily used for converting carboxylic acids to acyl chlorides under mild conditions.[11]

  • Mechanism & Rationale: Similar to SOCl₂, oxalyl chloride's reaction with DMF generates the Vilsmeier reagent, and its byproducts are gaseous (carbon dioxide and carbon monoxide), simplifying purification.[13] It is often considered a milder and more selective reagent than thionyl chloride.[11]

  • Advantages:

    • Produces only gaseous byproducts (CO₂, CO, HCl), leading to a very clean reaction profile and simple workup.[13]

    • Tends to be milder and more selective than phosphorus-based reagents and SOCl₂.[11]

    • Reactions can often be run at room temperature.[14]

  • Limitations:

    • More expensive than SOCl₂ and POCl₃.

    • Decomposes upon contact with water to produce toxic gases, including carbon monoxide and HCl.[13]

    • Less commonly cited specifically for the Vilsmeier-Haack synthesis of quinolines, requiring more exploratory optimization.

Data Presentation: Comparison of Chlorinating Agents
FeaturePOCl₃ (Baseline)Phosphorus Pentachloride (PCl₅)Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Typical Role Vilsmeier reagent formationVilsmeier reagent formationVilsmeier reagent formationVilsmeier reagent formation
Physical State Colorless liquidYellowish solidColorless liquidColorless liquid
Byproducts Phosphoric acidsPOCl₃, HClSO₂ (gas), HCl (gas)CO₂ (gas), CO (gas), HCl (gas)
Workup Aqueous quench, neutralizationAqueous quench, neutralizationEvaporation of excess reagentEvaporation of excess reagent
Key Advantage Well-established, effectiveEfficient, generates POCl₃ in situ[6]Gaseous byproducts simplify purification[10]Very clean reactions, gaseous byproducts[13]
Key Disadvantage Toxic, difficult workupHighly reactive, difficult workupCan cause substrate-specific side reactions[12]Higher cost, less documented for this specific reaction
Typical Conditions Reflux in excess POCl₃ or DMF/POCl₃100 °C in DMF/PCl₅[5]Reflux in excess SOCl₂ or with DMFRoom temp to mild heating with DMF

Troubleshooting Guide & FAQs

This section addresses common issues encountered when using alternative chlorinating agents for quinoline synthesis.

dot

Troubleshooting_Workflow cluster_problem Observed Problem cluster_checks Primary Checks cluster_solutions Potential Solutions Problem Low or No Yield Incomplete Reaction Tar Formation Reagents Reagent Quality Check for anhydrous reagents and solvents Verify stoichiometry Problem:p->Reagents Check Conditions Reaction Conditions Temperature too low/high? Insufficient reaction time? Problem:p->Conditions Check Substrate Substrate Reactivity Electron-withdrawing groups present? Starting material pure? Problem:p->Substrate Check Sol_Reagent Source fresh, anhydrous reagents Use sealed bottle Re-evaluate equivalents Reagents->Sol_Reagent Address Sol_Conditions Optimize temperature gradient Increase reaction time and monitor by TLC Ensure efficient stirring Conditions->Sol_Conditions Address Sol_Substrate Consider stronger activating conditions Increase reagent equivalents Recrystallize starting material Substrate->Sol_Substrate Address

Caption: Troubleshooting workflow for common synthesis issues.

Q1: My reaction with PCl₅ turned into a black, tarry mess. What went wrong?

A1: Tar formation is a common issue in Vilsmeier-Haack type reactions, often resulting from excessively high temperatures or a reaction that is too vigorous.[15]

  • Causality: The reaction is exothermic. Uncontrolled temperature can lead to polymerization and decomposition of the acetanilide starting material or intermediates.

  • Troubleshooting Steps:

    • Control Reagent Addition: Add the PCl₅ portion-wise to the DMF/acetanilide mixture at a lower temperature (e.g., 0 °C) before gradually heating to reflux. This helps manage the initial exotherm.

    • Ensure Efficient Stirring: Good agitation is crucial for dissipating heat and preventing localized hotspots where decomposition can initiate.

    • Verify Starting Material Purity: Impurities in the acetanilide can often act as catalysts for polymerization. Ensure your starting material is pure before beginning the reaction.[2]

Q2: I'm using SOCl₂ but the reaction is incomplete, even after prolonged reflux. Why?

A2: Incomplete conversion suggests either insufficient reactivity of the Vilsmeier reagent generated from SOCl₂/DMF or deactivation of the aromatic ring on your substrate.

  • Causality: The electronic nature of the substituents on the N-arylacetamide plays a critical role. Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring facilitate the electrophilic cyclization step, leading to higher yields and faster reactions.[16] Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the ring, making the reaction sluggish or preventing it altogether.[4]

  • Troubleshooting Steps:

    • Evaluate Your Substrate: If your acetanilide has electron-withdrawing groups, the SOCl₂/DMF system may not be potent enough. You may need to switch to the more powerful PCl₅ or POCl₃ systems.

    • Increase Reagent Equivalents: Try increasing the equivalents of both SOCl₂ and DMF to push the equilibrium towards the formation of the active Vilsmeier reagent.

    • Monitor by TLC: Ensure you are monitoring the reaction correctly. Sometimes these reactions require extended times (4-12 hours) for completion.[17]

Q3: The workup of my PCl₅ reaction is very difficult. Is there a better way to quench it?

A3: The quench of phosphorus halides is notoriously energetic. The standard procedure is to pour the cooled reaction mixture slowly onto crushed ice with vigorous stirring.

  • Causality: PCl₅ and the in situ generated POCl₃ react violently with water in a highly exothermic hydrolysis. A slow, controlled addition to a large volume of ice is essential for safety and to prevent product degradation.

  • Alternative Workup:

    • Distill Excess Reagent: If possible, remove the bulk of the excess POCl₃ (formed in situ) under reduced pressure before quenching. This significantly reduces the vigor of the hydrolysis.

    • Basify Slowly: After the initial quench in ice-water, basify the acidic solution very slowly with a cold, concentrated base (e.g., NaOH or K₂CO₃ solution) while keeping the flask in an ice bath. The neutralization is also highly exothermic.

    • Consider SOCl₂ or (COCl)₂: If workup remains a major issue, switching to SOCl₂ or oxalyl chloride is the best solution, as their gaseous byproducts eliminate this challenging step entirely.

Q4: Can I use these alternative reagents to convert a 2-hydroxyquinoline (a quinolinone) to a 2-chloroquinoline?

A4: Yes, this is a very common application for these reagents. PCl₅, often in combination with POCl₃, is a robust system for this dehydroxy-chlorination.[9][18] SOCl₂ can also be used, but its reactivity can be more complex. For example, its reaction with 4-hydroxy-2-quinolones can yield other products besides simple chlorination.[19]

  • Recommendation: For a straightforward conversion of a hydroxyl group to a chloride on a quinoline ring, a mixture of PCl₅/POCl₃ is a well-documented and powerful choice.[9] Thionyl chloride should be used with caution and careful review of the literature for your specific substrate.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-formylquinoline using PCl₅

This protocol is adapted from a modified and efficient procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes.[5][6]

dot

Protocol_PCl5 start Start step1 Step 1: Reagent Prep Add Acetanilide (1 eq.) and DMF (3 eq.) to a flask. Cool to 0-5 °C in an ice bath. start->step1 step2 Step 2: PCl₅ Addition Add PCl₅ (4.5 eq.) portion-wise with vigorous stirring. Maintain temperature below 10 °C. step1->step2 step3 Step 3: Reaction Remove ice bath. Heat the mixture to 100 °C for 4 hours. step2->step3 step4 Step 4: Monitoring Monitor reaction progress by TLC. (e.g., 30% EtOAc in Hexane) step3->step4 step5 Step 5: Workup Cool to RT. Pour mixture slowly onto crushed ice (500g). step4->step5 step6 Step 6: Neutralization Neutralize with saturated NaHCO₃ solution until pH 7-8. Extract with Ethyl Acetate (3x). step5->step6 step7 Step 7: Purification Dry organic layer (Na₂SO₄). Concentrate and purify by column chromatography. step6->step7 end_node End: Pure Product step7->end_node

Caption: Experimental workflow for PCl₅-mediated quinoline synthesis.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the desired acetanilide (1.0 eq) and anhydrous DMF (3.0 eq).

  • Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly add phosphorus pentachloride (PCl₅, 4.5 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 100 °C. Maintain this temperature for approximately 4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Under vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice.

  • Neutralization: Once the quench is complete, slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure using SOCl₂

This protocol outlines a general approach. Molar equivalents and reaction times will require optimization based on the specific substrate.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the acetanilide (1.0 eq) and anhydrous DMF (3.0 - 5.0 eq).

  • Reagent Addition: Cool the flask to 0 °C and add thionyl chloride (SOCl₂, 3.0 - 5.0 eq) dropwise via a syringe or dropping funnel.

  • Reaction: After addition, allow the mixture to warm to room temperature, then heat to reflux (typically 70-80 °C). Monitor the reaction by TLC.

  • Workup: Cool the mixture to room temperature. Remove the excess SOCl₂ and DMF under reduced pressure (ensure your vacuum pump is protected from corrosive vapors with a base trap). The resulting crude residue can often be directly purified by column chromatography or recrystallization after a simple aqueous workup (e.g., dissolving in an organic solvent and washing with NaHCO₃ solution).

References

  • Jafari, E., Khajouei, M. R., & Hassanzadeh, F. (2016). Quinoline and its derivatives: Synthesis and pharmacological applications. International Journal of Pharmaceutical and Clinical Research, 8(5), 476-484. (URL not available)
  • Srivastava, V. K., et al. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 41B, 1869-1875. [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. [Link]

  • Romero, A. H., et al. (2016). Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride. Synthetic Communications, 46(13), 1136-1143. [Link]

  • Wikipedia contributors. (2024). Thionyl chloride. In Wikipedia, The Free Encyclopedia. [Link]

  • Abdel-Wahab, B. F., et al. (2009). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[1]oxathioles and their transformations. Monatshefte für Chemie - Chemical Monthly, 140, 451-456. [Link]

  • El-Dean, A. M. K., et al. (2021). A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. Synthetic Communications, 51(2), 203-224. [Link]

  • ResearchGate. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. [Link]

  • ResearchGate. (2002). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • Ukke, G. G., et al. (1998). Thionyl Chloride-induced Conversion of 1-Ethyl-1,4-dihydro-2-methyl-4-oxoquinoline-3-carboxylic Acids to Highly Functionalised Thieno[3,4-b]quinoline Derivatives. Journal of Chemical Research, Synopses. [Link]

  • Wikipedia contributors. (2024). Oxalyl chloride. In Wikipedia, The Free Encyclopedia. [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

  • Das, B., et al. (2018). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 95, 107-112. [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. [Link]

  • Wikipedia contributors. (2024). Phosphorus pentachloride. In Wikipedia, The Free Encyclopedia. [Link]

  • Sciencemadness Wiki contributors. (2023). Phosphorus pentachloride. Sciencemadness Wiki. [Link]

  • Sciencemadness Wiki contributors. (2023). Oxalyl chloride. Sciencemadness Wiki. [Link]

  • Reddit. (2015). Can oxalyl chloride be used in great excess? (acid chloride synthesis). r/chemistry. [Link]

Sources

Technical Support Center: Strategies for Reducing Reaction Byproducts in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation in widely used quinoline synthesis methodologies. Here, we provide in-depth, experience-driven insights and actionable protocols to help you optimize your reactions and improve the purity and yield of your target quinoline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during quinoline synthesis, explaining the root causes and offering practical solutions.

Issue 1: Significant Tar and Polymer Formation, Especially in Skraup and Doebner-von Miller Syntheses

Q1: My reaction mixture has turned into a thick, dark, intractable tar, making product isolation nearly impossible. What's causing this and how can I prevent it?

A1: The primary culprit is the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds.[1][2] This is a very common issue, particularly in the Skraup and Doebner-von Miller syntheses, which are conducted under harsh acidic conditions and often at high temperatures.[2]

  • In the Skraup synthesis , glycerol is dehydrated by concentrated sulfuric acid to form the highly reactive intermediate, acrolein.[3] This acrolein can readily polymerize under the strongly acidic and exothermic reaction conditions.[2]

  • The Doebner-von Miller reaction also utilizes α,β-unsaturated aldehydes or ketones, which are susceptible to the same acid-catalyzed polymerization, leading to resinous byproducts.[1][2]

Troubleshooting Strategies:
StrategyCausality and ExplanationRecommended Action
Control Reaction Vigor The Skraup reaction is notoriously exothermic. Uncontrolled temperature spikes dramatically accelerate polymerization.[3]Add a moderator like ferrous sulfate (FeSO₄) to ensure a smoother, more controlled reaction.[2] Also, ensure slow and controlled addition of sulfuric acid with efficient, vigorous stirring to maintain uniform heat distribution.[2]
Employ a Biphasic System In the Doebner-von Miller synthesis, sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (like toluene) minimizes its contact with the acidic aqueous phase, thereby reducing self-polymerization.[1]Reflux the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in an immiscible organic solvent.[1]
Optimize Catalyst Choice The type and concentration of the acid catalyst are critical. While strong acids are often necessary, excessively harsh conditions promote tar formation.[1]Consider a systematic screening of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄). Milder Lewis acids can sometimes provide a better balance between reaction rate and byproduct formation.[1][4]
In Situ Generation of Carbonyl Compound Keeping the instantaneous concentration of the reactive α,β-unsaturated carbonyl low can suppress polymerization.In a variation known as the Beyer method, the α,β-unsaturated carbonyl is generated in situ from an aldol condensation of two simpler carbonyl compounds.[5]
Purification Technique Tar byproducts are typically non-volatile.Employ steam distillation during workup to separate the volatile quinoline product from the non-volatile tar.[2]
Issue 2: Formation of Regioisomers with Unsymmetrical Reactants

Q2: I'm using an unsymmetrical ketone in my Friedländer (or Combes) synthesis and obtaining a mixture of quinoline isomers that are difficult to separate. How can I control the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical starting materials in several quinoline syntheses, including the Friedländer, Combes, and Skraup/Doebner-von Miller reactions.[6] The regiochemical outcome is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[6]

Key Factors Influencing Regioselectivity:
  • Electronic Effects: Electron-donating or -withdrawing groups on the aniline or the carbonyl reactant can direct the cyclization to a specific position.[6]

  • Steric Hindrance: Bulky substituents on the starting materials will generally favor the formation of the less sterically hindered product.[6]

  • Reaction Conditions: The choice of an acidic or basic catalyst, the solvent, and the reaction temperature can significantly influence the reaction pathway and thus the regiochemical outcome.[6]

Troubleshooting Strategies:
StrategyCausality and ExplanationRecommended Action
Catalyst Selection The nature of the catalyst can influence which intermediate is favored, thereby directing the cyclization.In the Friedländer synthesis, using an appropriate amine catalyst or an ionic liquid can help to control regioselectivity.[7]
Substrate Modification Introducing a directing group can steer the reaction towards the desired isomer.For the Friedländer synthesis, adding a phosphoryl group to the α-carbon of the ketone can improve regioselectivity.[7][8] In the Combes synthesis, using a bulkier substituent on the aniline may favor cyclization at the less hindered position.[6]
Modern Synthetic Approaches Transition metal-catalyzed C-H functionalization offers a powerful alternative for the regioselective synthesis of quinoline derivatives, often under milder conditions.[6]Explore methods like Pd-catalyzed C-H arylation of quinoline N-oxides, which can exhibit high regioselectivity.[9]
Issue 3: Incomplete Oxidation Leading to Dihydroquinoline Byproducts

Q3: My final product in a Skraup or Doebner-von Miller synthesis is contaminated with dihydroquinolines. How can I ensure complete aromatization?

A3: The final step in these syntheses is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1][3] Incomplete oxidation can occur if the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor full aromatization.[1]

Troubleshooting Strategies:
StrategyCausality and ExplanationRecommended Action
Ensure Sufficient Oxidant A stoichiometric deficiency of the oxidizing agent will naturally lead to incomplete conversion.Use a stoichiometric excess of the oxidizing agent (e.g., nitrobenzene in the Skraup synthesis) to drive the reaction to completion.[1][3]
Choice of Oxidant The oxidizing potential of the chosen reagent is critical.In the Skraup synthesis, nitrobenzene is a classic choice.[3] Arsenic acid can also be used and may result in a less violent reaction.[10] For post-reaction cleanup, oxidizing agents like DDQ or MnO₂ can be used to convert residual dihydroquinolines to the desired quinoline.[1]
Monitor Reaction Progress It is essential to know when the reaction has reached completion.Monitor the disappearance of the dihydroquinoline intermediate by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Issue 4: Aldol Condensation Side Products in Friedländer Synthesis

Q4: I'm observing significant amounts of α,β-unsaturated ketones in my Friedländer reaction. What is causing this side reaction?

A4: This is due to the self-condensation of the ketone starting material, a reaction known as aldol condensation.[8] This side reaction is particularly prevalent under basic conditions.[8]

Troubleshooting Strategies:
StrategyCausality and ExplanationRecommended Action
Switch to Acidic Conditions Aldol condensation is more readily catalyzed by bases.Using an acidic catalyst can significantly suppress this side reaction.[8]
Modify the Ketone Blocking the reactive α-position of the ketone can prevent self-condensation.Introducing a phosphoryl group on the α-carbon of the ketone can be an effective strategy.[8]
Use an Imine Analog By pre-forming the imine, the conditions that promote aldol condensation can be avoided.The imine analog of the o-aminoaryl aldehyde or ketone can be used in place of the carbonyl compound.[7][8]

Experimental Protocols

Protocol 1: Minimizing Polymerization in the Skraup Synthesis

This protocol is adapted from standard organic synthesis procedures with specific modifications to control the reaction's exothermicity.[2]

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene (oxidizing agent)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Dichloromethane (for extraction)

Procedure:

  • In a fume hood, equip a round-bottomed flask with a reflux condenser, a dropping funnel, a mechanical stirrer, and a thermometer.

  • To the flask, add aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.

  • Begin vigorous stirring to create a homogeneous mixture.

  • Heat the mixture gently in an oil bath to an internal temperature of approximately 100-105°C.

  • Slowly and carefully , add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 130°C.

  • After the addition is complete, continue heating and stirring the mixture for several hours, monitoring the reaction by TLC.

  • Allow the reaction mixture to cool to below 100°C and then carefully dilute it with a large volume of cold water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution to liberate the free quinoline base.

  • Set up for steam distillation. Steam distill the mixture until the distillate is no longer milky, collecting the quinoline and water.

  • Extract the distillate with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude quinoline product.

Protocol 2: Iodine-Catalyzed Friedländer Annulation for Improved Yields

This protocol describes a milder, iodine-catalyzed method that can reduce side reactions.[11][12]

Materials:

  • 2-aminoaryl ketone

  • Active methylene compound (e.g., a ketone or β-ketoester)

  • Molecular Iodine (I₂)

  • Ethyl acetate

  • Saturated aqueous solution of Na₂S₂O₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.

Visualizing Reaction Challenges and Solutions

Troubleshooting Workflow for Polymerization in Quinoline Synthesis

G start Problem: Tar/Polymer Formation synthesis_check Which Synthesis? start->synthesis_check skraup Skraup Synthesis synthesis_check->skraup dvm Doebner-von Miller synthesis_check->dvm sol_skraup1 Add FeSO₄ Moderator skraup->sol_skraup1 sol_skraup2 Slow H₂SO₄ Addition & Vigorous Stirring skraup->sol_skraup2 sol_dvm1 Use Biphasic (Organic/Aqueous) System dvm->sol_dvm1 sol_dvm2 Screen Milder Acid Catalysts (Lewis/Brønsted) dvm->sol_dvm2 sol_dvm3 In Situ Carbonyl Generation (Beyer Method) dvm->sol_dvm3 purification General Solution: Purify via Steam Distillation sol_skraup1->purification sol_skraup2->purification sol_dvm1->purification sol_dvm2->purification sol_dvm3->purification

Caption: Troubleshooting workflow for polymerization issues.

Logical Relationships in Controlling Friedländer Regioselectivity

G start Challenge: Regioisomer Mixture (Unsymmetrical Ketone) factors Controlling Factors start->factors steric Steric Hindrance factors->steric electronic Electronic Effects factors->electronic conditions Reaction Conditions factors->conditions sol_steric Modify Substituent Bulk steric->sol_steric sol_electronic Introduce Directing Groups (e.g., Phosphoryl) electronic->sol_electronic sol_conditions Optimize Catalyst & Solvent conditions->sol_conditions solutions Potential Solutions sol_steric->solutions sol_electronic->solutions sol_conditions->solutions

Caption: Factors and solutions for Friedländer regioselectivity.

References

  • Benchchem. (n.d.). Technical Support Center: Friedländer Quinoline Synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
  • Benchchem. (n.d.). optimizing reaction conditions for quinolinone synthesis.
  • Benchchem. (n.d.). avoiding polymerization in quinoline synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Unknown. (n.d.). Preparation and Properties of Quinoline.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Wikipedia. (n.d.). Skraup reaction.
  • Benchchem. (n.d.). Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center.

Sources

Vilsmeier-Haack Reaction Workup: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical workup stage of this powerful formylation reaction. We will move beyond simple procedural lists to explain the causality behind each step, ensuring you can troubleshoot effectively and optimize your product isolation.

Core Principles of the Vilsmeier-Haack Workup

The Vilsmeier-Haack reaction is a robust method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) and the subsequent electrophilic attack on the substrate. The product of this second stage is not the final aldehyde but a stable iminium salt intermediate.

The entire purpose of the workup is to hydrolyze this iminium salt to the desired aldehyde.[2][5][6][7] While this sounds simple, the process is complicated by the highly acidic and reactive nature of the post-reaction mixture, which contains unreacted phosphorus oxychloride (POCl₃), DMF, and various acidic byproducts. A successful workup hinges on carefully controlling the hydrolysis and neutralization steps to maximize yield and purity.

G iminium Aryl Iminium Salt (Product in Reaction Mixture) hemiaminal Hemiaminal Intermediate iminium->hemiaminal + H₂O h2o H₂O (from Aqueous Workup) hemiaminal->iminium - H₂O aldehyde Final Aryl Aldehyde (Desired Product) hemiaminal->aldehyde - HN(CH₃)₂ amine Dimethylamine (Byproduct) hemiaminal->amine aldehyde->hemiaminal + HN(CH₃)₂

Sources

Technical Support Center: Challenges and Solutions for Scaling Up 2-Chloro-3,7-dimethylquinoline Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 2-Chloro-3,7-dimethylquinoline. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of producing this valuable quinoline intermediate. As a key building block in medicinal chemistry, mastering its synthesis is crucial. This guide provides field-proven insights, troubleshooting protocols, and scalable solutions based on established chemical principles.

Overview of Synthetic Strategy: The Vilsmeier-Haack Reaction

The most direct and industrially relevant method for preparing 2-chloro-3-formylquinolines, and by extension their alkyl analogs, is the Vilsmeier-Haack reaction. This one-pot reaction utilizes an N-arylacetamide (in this case, N-(3-methylphenyl)acetamide, or 3-methylacetanilide) and the Vilsmeier reagent, generated in-situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

The reaction proceeds via electrophilic attack on the activated aromatic ring, followed by cyclization and chlorination to yield the target quinoline. The presence of an electron-donating group, such as the methyl group at the meta-position of the starting acetanilide, generally facilitates the cyclization and leads to good yields of the desired 7-methylquinoline regioisomer.

While robust, this reaction presents several challenges, particularly during scale-up, related to reaction control, reagent handling, and product purification.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems frequently encountered during the laboratory-scale synthesis of this compound.

Q1: My reaction resulted in a very low yield or failed completely. What are the potential causes?

A1: This is a common issue often traced back to reagent quality, reaction conditions, or moisture.

  • Cause 1: Inactive or Insufficient Vilsmeier Reagent: The success of the reaction hinges on the formation of the chloroiminium salt (Vilsmeier reagent).

    • Solution: Ensure you are using high-purity, anhydrous DMF and fresh, colorless POCl₃. POCl₃ can hydrolyze over time in the presence of atmospheric moisture, reducing its efficacy. The molar ratio of POCl₃ to the acetanilide is critical; a significant excess (often 10-15 equivalents) is typically required to drive the reaction to completion.[1]

  • Cause 2: Presence of Moisture: POCl₃ reacts violently with water.[2][3] Any moisture in the reagents or glassware will consume the POCl₃, quench the Vilsmeier reagent, and inhibit the reaction.

    • Solution: All glassware must be oven- or flame-dried before use. Use anhydrous grade DMF and ensure the starting acetanilide is completely dry. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 3: Suboptimal Temperature and Reaction Time: The Vilsmeier-Haack cyclization requires thermal energy, but conditions that are too harsh or prolonged can lead to degradation.

    • Solution: The initial formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) with controlled, dropwise addition of POCl₃ to DMF.[1][4] After the addition of the acetanilide, the reaction mixture is typically heated to 80-90°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from excessive heating.

Q2: I am observing the formation of dark, tarry side products and my final product is impure. How can I minimize this?

A2: The formation of tar and other impurities is generally linked to harsh reaction conditions or side reactions involving the starting materials.

  • Cause 1: Overheating or Prolonged Reaction Time: High temperatures can cause polymerization and degradation of the reactants and product, leading to intractable tars.[5]

    • Solution: Maintain a consistent internal reaction temperature using an oil bath and a temperature controller. Do not exceed 90-95°C. As mentioned above, use TLC to track the consumption of the starting material and the formation of the product. Quench the reaction as soon as it reaches completion to prevent subsequent degradation.

  • Cause 2: Side Reactions: While the methyl group on the acetanilide is an activating group, other side reactions can occur. For substrates that are strongly deactivated, formamidine formation can sometimes compete with quinoline synthesis.[5]

    • Solution: Ensure the correct stoichiometry and reaction temperature to favor the desired cyclization pathway. If impurities persist, purification is necessary. Recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture is the most effective method.[5][6] If recrystallization is insufficient, column chromatography on silica gel is a viable, though less scalable, alternative.[5]

Q3: The workup is challenging. The product doesn't precipitate well, or I get an oily emulsion.

A3: An effective workup is critical for isolating the product in good yield and purity. The key is managing the quench and subsequent neutralization.

  • Cause 1: Improper Quenching: The reaction mixture contains a large excess of POCl₃ and strong acids. Dumping this into water improperly can be hazardous and lead to poor product isolation.

    • Solution: The reaction mixture should be cooled to room temperature and then poured slowly and in a controlled manner onto a large amount of crushed ice with vigorous stirring. This dissipates the heat from the exothermic hydrolysis of POCl₃.

  • Cause 2: Incorrect pH for Precipitation: The quinoline product is basic and will be protonated and soluble in the highly acidic post-quench mixture.

    • Solution: After quenching on ice, the acidic solution must be carefully neutralized. Add a base, such as a saturated sodium bicarbonate solution or a cold sodium hydroxide solution, portion-wise with continuous stirring and cooling until the pH is neutral to slightly basic (pH 7-8).[7] This will deprotonate the quinoline nitrogen, causing the water-insoluble product to precipitate out. Be cautious, as adding strong base too quickly can generate significant heat. The solid can then be collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried.[1]

Scale-Up FAQs: From the Bench to the Pilot Plant

Scaling up the Vilsmeier-Haack reaction introduces new challenges related to safety, thermal management, and material handling.

Q1: What are the primary safety hazards when scaling up the use of phosphorus oxychloride (POCl₃)?

A1: POCl₃ is a highly toxic, corrosive, and water-reactive chemical. Mishandling on a large scale can have severe consequences.[3][8]

  • Hazard 1: Extreme Reactivity with Water: POCl₃ reacts violently with water, releasing toxic fumes of hydrogen chloride (HCl) and phosphoric acid.[2][9] This reaction is highly exothermic.

    • Scale-Up Solution: All reactors, transfer lines, and storage vessels must be scrupulously dried and purged with an inert gas like nitrogen. Implement strict protocols to prevent any water ingress. Never add water to POCl₃; always add POCl₃ to water (or in this case, the DMF) in a controlled manner.[2]

  • Hazard 2: Corrosivity and Toxicity: POCl₃ causes severe burns upon contact with skin and eyes and can cause fatal pulmonary edema if inhaled.[3][9]

    • Scale-Up Solution: All handling must be done in a well-ventilated area, preferably within a closed system. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including:

      • Full-face respirator with a suitable acid gas cartridge.[10]

      • Chemical-resistant gloves (Neoprene is recommended; Nitrile and PVC are not suitable).[8]

      • Acid-resistant suits and boots.[8]

      • Emergency showers and eyewash stations must be immediately accessible.[3]

  • Hazard 3: Hazardous Byproducts: The reaction workup generates large quantities of acidic waste.

    • Scale-Up Solution: The quenching and neutralization steps must be designed to handle large volumes of acid safely. The quench vessel must be appropriately sized and have adequate cooling capacity. The off-gases (HCl) from the quench must be scrubbed before venting.

Q2: How should I manage the reaction exotherms during a large-scale synthesis?

A2: Thermal management is paramount for safety and product quality.

  • Exotherm 1: Vilsmeier Reagent Formation: The initial reaction between POCl₃ and DMF is highly exothermic.

    • Scale-Up Solution: Use a jacketed reactor with an efficient cooling system. Add the POCl₃ to the DMF subsurface via a dip tube at a slow, controlled rate. Monitor the internal batch temperature continuously and ensure it does not exceed the set limit (e.g., 10°C).

  • Exotherm 2: Quenching: The hydrolysis of excess POCl₃ is also very exothermic.

    • Scale-Up Solution: Use a dedicated, well-stirred quench vessel containing a large volume of ice/water. The reaction mixture should be transferred to the quench vessel slowly. A "reverse quench" (adding the quench water to the reactor) is extremely dangerous and must be avoided. Ensure the quench vessel has sufficient headspace and is vented to a scrubber system.

Q3: Recrystallization is inefficient for my multi-kilogram batch. What are the best large-scale purification strategies?

A3: While column chromatography is impractical at this scale, optimizing the crystallization process is key.

  • Solution 1: Optimize the Recrystallization Solvent System: A single solvent might not be ideal. Experiment with binary solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find a combination that provides high recovery and excellent impurity rejection. The goal is to find a system where the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain in the mother liquor.

  • Solution 2: Anti-Solvent Crystallization: Dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) at room temperature or with gentle warming. Then, slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., water, heptane) until turbidity is observed. Cool the mixture slowly to induce crystallization. This can often yield cleaner material than a traditional thermal recrystallization.

  • Solution 3: Slurry Wash: If the crude product is already reasonably pure (>90-95%), a hot slurry wash can be very effective. Suspend the crude solid in a solvent in which it has slight solubility (e.g., isopropanol or acetonitrile), heat the mixture to reflux for a short period, then cool and filter. This process washes away more soluble impurities without fully dissolving the bulk of the product, leading to high recovery and improved purity.

Synthesis Workflow and Troubleshooting Logic

The following diagram illustrates the key steps in the synthesis of this compound and the decision points for troubleshooting common issues.

G Workflow for this compound Synthesis start_end start_end process process input input decision decision output output troubleshoot troubleshoot start Start reagents Inputs: - 3-Methylacetanilide - Anhydrous DMF - POCl₃ start->reagents vilsmeier 1. Vilsmeier Reagent Formation (Add POCl₃ to DMF at 0-5°C) reagents->vilsmeier cyclization 2. Add Acetanilide & Heat (Reaction at 80-90°C) vilsmeier->cyclization tlc 3. Monitor by TLC cyclization->tlc complete Reaction Complete? tlc->complete complete->cyclization No workup 4. Quench on Ice & Neutralize complete->workup Yes ts2 Problem: Tarry Byproducts - Lower reaction temperature - Reduce reaction time complete->ts2 Tarry? filtration 5. Filter & Wash Solid workup->filtration ts3 Problem: Poor Precipitation - Ensure pH is 7-8 - Stir thoroughly during neutralization workup->ts3 Oily/No Solid? purify 6. Purify Product (Recrystallization) filtration->purify product Final Product: This compound purify->product end End product->end ts1 Problem: Low Yield - Check reagent purity/dryness - Verify POCl₃ stoichiometry - Ensure inert atmosphere product->ts1 Low Yield?

Caption: Synthesis and troubleshooting workflow for this compound.

Detailed Experimental Protocol (Illustrative 1-mole Scale)

Disclaimer: This protocol is for informational purposes and should be adapted and optimized by the end-user. All operations must be conducted by trained personnel with appropriate safety measures.

Starting Material: N-(3-methylphenyl)acetamide (3-Methylacetanilide)

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (mass/vol)Molar Eq.
3-Methylacetanilide149.191.0149.2 g1.0
N,N-Dimethylformamide (DMF)73.0912.3900 mL12.3
Phosphorus Oxychloride (POCl₃)153.3312.01.84 kg (1.1 L)12.0

Procedure:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser (vented to a caustic scrubber), and an addition funnel. Ensure the entire system is dry and purge with nitrogen.

  • Vilsmeier Reagent Preparation: Charge the reactor with anhydrous DMF (900 mL). Begin stirring and cool the reactor jacket to 0°C.

  • Slowly add POCl₃ (1.1 L) dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not rise above 10°C. A thick, pale-yellow precipitate of the Vilsmeier reagent may form.

  • After the addition is complete, allow the mixture to stir at 5-10°C for another 30 minutes.

  • Cyclization Reaction: Add the 3-Methylacetanilide (149.2 g) portion-wise to the reactor, ensuring the temperature remains below 20°C during the addition.

  • Once the addition is complete, slowly heat the reaction mixture to an internal temperature of 85-90°C.

  • Hold the mixture at this temperature for 7-10 hours. Monitor the reaction's progress by taking aliquots, quenching them, and analyzing by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent). The reaction is complete when the starting acetanilide spot is consumed.

  • Workup - Quenching: In a separate, appropriately sized vessel, prepare a mixture of crushed ice and water (approx. 10 kg).

  • Once the reaction is complete, cool the reactor contents to 20-25°C. Slowly transfer the reaction mixture into the ice/water slurry with vigorous stirring. This is a highly exothermic and gas-evolving step. Maintain the quench pot temperature below 25°C.

  • Workup - Neutralization: After the quench is complete, slowly add a 50% w/w solution of sodium hydroxide to the acidic slurry to adjust the pH to 7-8. This step is also exothermic; use external cooling as needed.

  • Isolation: A beige to light brown solid will precipitate. Stir the slurry for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, treat with activated carbon if necessary, filter hot to remove insoluble impurities, and allow the filtrate to cool slowly to crystallize. Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry.

References

  • BenchChem (2025). Application Notes and Protocols for the Scale-up Synthesis of 2-(2-Chloroethyl)quinoline for Preclinical Studies.
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  • Sridharan, V. et al. (2017).
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  • New Jersey Department of Health (2007). Hazard Summary: Phosphorus Oxychloride.
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  • Kumar, A. et al. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.
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Validation & Comparative

A Senior Application Scientist's Guide to the Biological Evaluation of 2-Chloro-3,7-dimethylquinoline and its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the vast and intricate world of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a foundational framework upon which countless therapeutic agents have been built.[1][2] From the cornerstone antimalarial chloroquine to modern anticancer and antimicrobial agents, the versatility of this bicyclic heterocycle is undeniable.[2][3][4] However, the biological potential of the vast chemical space occupied by its numerous isomers remains significantly under-explored.

This guide provides an in-depth comparative analysis of 2-Chloro-3,7-dimethylquinoline against the broader landscape of its chloroquinoline isomers. As direct biological data for this specific isomer is not extensively available in peer-reviewed literature, this document takes an expert-driven approach. We will first establish the fundamental principles of chloroquinoline structure-activity relationships (SAR) based on decades of research. We will then use this framework to logically project the potential biological activities of this compound and provide a comprehensive roadmap for its empirical evaluation. Our focus is on the causality behind experimental design, empowering researchers to not only test this novel compound but to understand the rationale behind each step.

The Chloroquinoline Isomeric Landscape: A Primer on Structure-Activity Relationships (SAR)

The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents. For chloroquinolines, the location of the chlorine atom and other functional groups dictates the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its interaction with biological targets.[5][6]

  • The Critical Role of the Chlorine Atom: The position of the chlorine substituent is a key determinant of activity.

    • 7-Chloroquinolines: This is the most celebrated isomer class, forming the backbone of antimalarial drugs like Chloroquine and Amodiaquine.[5][7] The electron-withdrawing nature of the chlorine at the 7-position is considered essential for the accumulation of the drug in the parasite's acidic food vacuole and for its ability to inhibit hemozoin formation, a critical detoxification pathway for the parasite.[5][6]

    • 4-Chloroquinolines: Often used as versatile synthetic intermediates, 4-chloroquinolines are precursors to the widely studied 4-aminoquinoline drugs.[8] Their reactivity at the C4 position allows for the introduction of various side chains that modulate potency, bioavailability, and target specificity.[4][7]

    • 2-Chloroquinolines: These isomers, including our topic compound, are generally less explored for direct biological application but are highly valuable in synthetic chemistry.[9][10][11] The chlorine at the C2 position can be readily displaced, making them excellent starting materials for constructing more complex, fused heterocyclic systems with potential therapeutic value.[9][10]

  • Modulatory Effects of Methyl Groups: The addition of methyl groups, as in this compound, further refines the molecule's properties.

    • Lipophilicity: Methyl groups increase the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and reach intracellular targets.

    • Steric Influence: The placement of a methyl group, such as at the C3 position adjacent to the chloro group, can introduce steric hindrance that may influence binding to target proteins or enzymes.

    • Metabolic Stability: Methyl groups can block sites of metabolic oxidation, potentially increasing the compound's half-life in vivo.

The following diagram illustrates the logical flow for considering the influence of substituent positions on the potential activity of a novel chloroquinoline isomer.

SAR_Logic cluster_0 Structural Features of this compound cluster_1 Predicted Physicochemical & Biological Impact cluster_2 Potential Biological Assays Quinoline_Core Quinoline Scaffold Cl_Position Chlorine at C2 Reactivity High Reactivity at C2 (Synthetic Precursor) Cl_Position->Reactivity Enables Nucleophilic Substitution Target_Interaction Altered Target Binding (Steric/Electronic Effects) Cl_Position->Target_Interaction Me_Positions Methyl at C3 & C7 Lipophilicity Increased Lipophilicity (Membrane Permeability) Me_Positions->Lipophilicity Adds Hydrophobic Character Me_Positions->Target_Interaction Anticancer Anticancer / Cytotoxicity Reactivity->Anticancer Potential for forming covalent adducts? Lipophilicity->Anticancer Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Target_Interaction->Anticancer Antimalarial Antimalarial Target_Interaction->Antimalarial

Caption: Logical framework for predicting the biological potential of this compound.

Comparative Biological Activity of Representative Chloroquinoline Isomers

To ground our predictive analysis in empirical data, the following table summarizes the reported biological activities of various chloroquinoline isomers from the literature. This provides a tangible reference for how positional changes impact efficacy across different therapeutic areas.

Compound Class/DerivativeBiological AssayTarget/Cell LineActivity (IC₅₀ / MIC / % Inhibition)Key SAR InsightReference
7-Chloro-4-aminoquinolines AntimalarialP. falciparum (CQ-Resistant, W2)Excellent: e.g., New CQ analogue IC₅₀ = 1.4 nMThe 7-Cl and 4-amino side chain are crucial for antiplasmodial activity.[7]
2-Substituted-6-chloroquinolines AntimalarialP. falciparum (CQ-Resistant, Dd2)Potent: e.g., Compound 29 EC₅₀ = 4.8 nMThe 6-Cl position can yield potent antimalarials, activity is modulated by the C2 substituent.[12]
2-Chloro-3-substituted quinolines Anticancer (Cytotoxicity)HePG2 (Liver Cancer)Potent: e.g., Compound 4d IC₅₀ = 6.95 µMThe 2-chloroquinoline scaffold is a viable starting point for potent anticancer agents.[13]
7-Chloroquinoline Hybrids Anticancer (Cytotoxicity)HCT-116 (Colon Cancer)Moderate: e.g., Compound 2 IC₅₀ = 11.92 µMHybridization of the 7-chloroquinoline core can yield compounds with anticancer activity.[14]
5-Chloro-8-hydroxyquinoline AntimicrobialS. aureusHigh Potency: MIC₅₀ ≤ 5.58 µMHalogenation of the 8-hydroxyquinoline core significantly boosts antimicrobial activity.[15][16]
8-Chloro-quinolones AntimicrobialE. coliActive: MIC values reportedThe 8-chloro position can be exploited for developing quinolone-class antibacterial agents.[17]

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; EC₅₀: Half-maximal effective concentration.

This data clearly illustrates that while the 7-chloro substitution is historically linked to antimalarial action, chloro groups at other positions (C2, C5, C6, C8) are associated with potent anticancer and antimicrobial activities. This strongly supports the rationale for evaluating this compound across a diverse panel of biological assays.

Recommended Experimental Workflows for Biological Evaluation

To empirically determine the biological profile of this compound, a tiered screening approach is recommended. This workflow ensures a logical progression from broad cytotoxicity assessment to more specific, mechanism-based assays.

Workflow A Compound Synthesis & Characterization (this compound) B Tier 1: Primary Screening (Cytotoxicity & Antimicrobial) A->B C MTT / SRB Assay (vs. Cancer Cell Panel) B->C D MIC Determination (vs. Bacterial & Fungal Panel) B->D E Tier 2: Secondary Screening (Hit Confirmation & Potency) C->E If Active D->E If Active F Dose-Response Analysis (Calculate IC₅₀ / MIC) E->F G Antimalarial Assay (SYBR Green I / Hemozoin Inhibition) E->G H Tier 3: Mechanism of Action Studies (For Potent Hits) F->H If Potent (low µM) G->H If Potent (low nM) I e.g., Apoptosis Assay, Enzyme Inhibition, DNA Binding Studies H->I

Caption: Tiered experimental workflow for evaluating a novel chloroquinoline derivative.

Protocol: Cell Viability Assessment (MTT Assay)

Causality: The MTT assay is a foundational colorimetric assay to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability or cytotoxicity.[18] It is a crucial first step to identify general cytotoxic effects against cancer cell lines and to determine safe concentration ranges for more specific assays. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantifiable measure of cell health.[18]

Step-by-Step Methodology:

  • Cell Plating: Seed human cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the cell plates with the compound-containing medium. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plates for 48 to 72 hours. The duration is chosen to allow for multiple cell doubling times, ensuring that effects on proliferation can be observed.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, only viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol: Antimalarial Activity (SYBR Green I-based Assay)

Causality: This fluorescence-based assay is a standard method for determining the in vitro antiplasmodial activity of compounds against Plasmodium falciparum, the deadliest malaria parasite.[3] The SYBR Green I dye intercalates with DNA. As the parasite grows and replicates within red blood cells, the amount of parasitic DNA increases, leading to a proportional increase in fluorescence. An effective antimalarial drug will inhibit this growth, resulting in a lower fluorescence signal.[3]

Step-by-Step Methodology:

  • Compound Plating: In a 96-well plate, add this compound across a range of concentrations (e.g., 1 nM to 10 µM) via serial dilution.

  • Parasite Culture Addition: Add synchronized, ring-stage P. falciparum-infected human erythrocytes (at ~2% parasitemia and 2% hematocrit) to each well. Include positive (e.g., Chloroquine) and negative (no drug) controls.

  • Incubation: Incubate plates for 72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂). This period allows the parasite to complete one full intra-erythrocytic developmental cycle.

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well. This buffer lyses the red blood cells and the parasites, releasing the parasitic DNA for staining.

  • Fluorescence Measurement: After a brief incubation in the dark, measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Plot fluorescence intensity against drug concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: Antimicrobial Susceptibility (Broth Microdilution for MIC)

Causality: The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative measure is essential for evaluating the potential of a compound as an antibiotic.

Step-by-Step Methodology:

  • Compound Preparation: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to all wells containing the test compound, as well as to a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density on a plate reader.

Conclusion and Future Directions

The quinoline nucleus remains a profoundly important scaffold in the pursuit of novel therapeutics. While extensive research has focused on 7-chloroquinoline and 4-aminoquinoline derivatives, the biological potential of other isomers, such as this compound, is largely untapped. Based on a systematic analysis of structure-activity relationships, there is a strong rationale to hypothesize that this compound and its close relatives may possess significant anticancer or antimicrobial properties. The 2-chloro position offers a reactive handle for further chemical modification, while the dimethyl substitution pattern can favorably modulate its pharmacokinetic profile.

The true potential of this compound can only be unlocked through rigorous empirical testing. The experimental workflows detailed in this guide provide a validated, logical, and resource-efficient pathway for its comprehensive biological evaluation. By moving from broad phenotypic screens to specific mechanism-of-action studies, researchers can effectively probe the therapeutic promise of this and other understudied chloroquinoline isomers, potentially uncovering new classes of potent agents to address pressing global health challenges.

References

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A Comparative Analysis of Synthesis Methods for Substituted 2-Chloroquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The substituted 2-chloroquinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Its synthesis is therefore of paramount importance to researchers in the field. This guide provides a comprehensive comparative analysis of the principal synthetic routes to this vital heterocyclic system. We will delve into the mechanistic underpinnings, practical advantages and limitations, and quantitative performance of both classical and modern methodologies, offering field-proven insights to inform your synthetic strategy.

Strategic Approaches to 2-Chloroquinoline Synthesis

The synthesis of substituted 2-chloroquinolines can be broadly categorized into two strategic pathways:

  • Two-Step Synthesis via Quinolone Intermediates: This is a widely employed and versatile approach that first involves the construction of a substituted quinolin-2(1H)-one (a 2-quinolone), followed by a chlorination step. This strategy leverages the robustness of classical named reactions for quinoline ring formation.

  • Direct Synthesis Methods: These methods aim to construct the 2-chloroquinoline ring system in a more direct fashion, often through cyclization reactions that simultaneously introduce the chlorine atom.

This guide will compare key methods within both of these strategic frameworks.

Two-Step Synthesis: The Classical Pathway

This approach offers flexibility in the synthesis of the quinolone precursor, allowing for a wide range of substitution patterns.

Step 1: Synthesis of Substituted Quinolone Precursors

Several classical named reactions are workhorses for the synthesis of the foundational quinolone ring. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Key Methods for Quinolone Synthesis:

  • Combes Synthesis: This acid-catalyzed condensation of an aniline with a β-diketone is effective for producing 2,4-disubstituted quinolines.[1][2] The reaction proceeds through an enamine intermediate, which then undergoes cyclization.[2]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[3][4] It is a versatile method for producing a variety of substituted quinolines, though regioselectivity can be a challenge with unsymmetrical ketones.[3][5]

  • Doebner-von Miller Reaction: An aniline is reacted with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[6][7] This method is often used for the synthesis of 2- and/or 4-substituted quinolines.[6] A significant drawback can be the violent and exothermic nature of the reaction, though modifications such as two-phase systems can mitigate this.[5][6]

Workflow for Two-Step Synthesis of 2-Chloroquinolines

G cluster_0 Step 1: Quinolone Synthesis cluster_1 Step 2: Chlorination Starting Materials Starting Materials Classical Reaction Combes, Friedländer, or Doebner-von Miller Synthesis Starting Materials->Classical Reaction Aniline derivative + Carbonyl compound Substituted Quinolone Substituted Quinolone Classical Reaction->Substituted Quinolone Chlorination Reaction with POCl3 Substituted Quinolone->Chlorination Substituted Quinolone->Chlorination 2-Chloroquinoline 2-Chloroquinoline Chlorination->2-Chloroquinoline

Caption: General workflow for the two-step synthesis of 2-chloroquinolines.

Step 2: Chlorination of Substituted Quinolones

The conversion of the 2-quinolone to the target 2-chloroquinoline is most commonly achieved using phosphorus oxychloride (POCl₃). This reaction is a robust and high-yielding method.

Mechanism of Chlorination with POCl₃:

The reaction proceeds via the formation of a phosphate ester intermediate from the tautomeric 2-hydroxyquinoline form, which is then displaced by a chloride ion.

G 2-Quinolone Substituted Quinolin-2(1H)-one 2-Hydroxyquinoline 2-Hydroxyquinoline (Tautomer) 2-Quinolone->2-Hydroxyquinoline Tautomerization PhosphateEster Phosphate Ester Intermediate 2-Hydroxyquinoline->PhosphateEster + POCl3 2-Chloroquinoline Substituted 2-Chloroquinoline PhosphateEster->2-Chloroquinoline + Cl-

Caption: Simplified mechanism of 2-quinolone chlorination using POCl₃.

Direct Synthesis: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction offers a direct route to a specific class of 2-chloroquinolines, namely 2-chloro-3-formylquinolines, from readily available N-arylacetamides. This method is particularly valuable for synthesizing intermediates that can be further functionalized at the 3-position.

Mechanism of the Vilsmeier-Haack Reaction for 2-Chloroquinoline Synthesis:

The reaction involves the formation of the Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃, which then reacts with the N-arylacetamide to induce cyclization and concomitant chlorination.[8][9]

G Acetanilide N-Arylacetamide Intermediate Reaction Intermediate Acetanilide->Intermediate + Vilsmeier Reagent VilsmeierReagent Vilsmeier Reagent (from DMF + POCl3) VilsmeierReagent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization 2-Chloro-3-formylquinoline 2-Chloro-3-formylquinoline Cyclization->2-Chloro-3-formylquinoline

Caption: Simplified overview of the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.

Comparative Performance and Experimental Data

The choice of synthetic route is ultimately guided by factors such as desired substitution pattern, yield, reaction conditions, and scalability. The following tables provide a comparative overview of the methods discussed.

Table 1: Comparison of Synthesis Methods for Substituted 2-Chloroquinolines

MethodStarting MaterialsProduct TypeTypical YieldKey AdvantagesKey Disadvantages
Combes/Chlorination Aniline, β-diketone2,4-Disubstituted 2-chloroquinolineModerate to GoodGood for specific substitution patterns.Regioselectivity can be an issue with unsymmetrical diketones.[1][10]
Friedländer/Chlorination 2-Aminoaryl aldehyde/ketone, α-methylene carbonyl compoundVariably substituted 2-chloroquinolineGood to Excellent[11]High versatility in substitution patterns.Regioselectivity with unsymmetrical ketones can be problematic.[3][5]
Doebner-von Miller/Chlorination Aniline, α,β-unsaturated carbonyl2- and/or 4-Substituted 2-chloroquinolineModerateUtilizes simple starting materials.Often exothermic and can produce complex mixtures.[5][6]
Vilsmeier-Haack N-Arylacetamide, DMF, POCl₃2-Chloro-3-formylquinolineGood (60-80%)[8][9]Direct, one-pot synthesis of a functionalized product.Limited to 3-formyl substituted products.

Table 2: Representative Reaction Conditions

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)
Combes Synthesis H₂SO₄ or Polyphosphoric acid[2]-Acid-dependentVaries
Friedländer Synthesis Acid or Base (e.g., KOH)[3][11]Varies (e.g., EtOH)RefluxVaries
Doebner-von Miller Synthesis Acid (e.g., HCl)[6]Often biphasicVariesVaries
Chlorination POCl₃Excess POCl₃Reflux1-4
Vilsmeier-Haack POCl₃/DMFDMF80-90[9]4-16[12]

Modern and Greener Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient methods for quinoline synthesis. These approaches often utilize microwave irradiation, novel catalysts, or greener solvents to reduce reaction times, energy consumption, and waste generation.

  • Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to accelerate both the Vilsmeier-Haack reaction and classical syntheses like the Friedländer and Combes reactions, often leading to significantly shorter reaction times and improved yields.[13][14][15][16]

  • Catalytic Direct Syntheses: Research into catalytic methods for the direct synthesis of 2-chloroquinolines from simpler precursors is an active area. For instance, novel methods involving the reaction of 2-vinylanilines with diphosgene in a nitrile solvent have been reported to directly yield 2-chloroquinolines.[17][18]

  • Greener Solvents and Catalysts: The use of water, ionic liquids, or recyclable catalysts in classical quinoline syntheses is gaining traction to improve the environmental footprint of these important transformations.

Experimental Protocols

Protocol 1: General Procedure for Friedländer Synthesis of a Substituted Quinolone
  • To a solution of the 2-aminoaryl ketone (1.0 eq) in a suitable solvent (e.g., ethanol), add the α-methylene carbonyl compound (1.2 eq).

  • Add the catalyst (e.g., a catalytic amount of potassium hydroxide).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold solvent, and dry. Otherwise, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: General Procedure for Chlorination of a Substituted 2-Quinolone using POCl₃
  • In a round-bottom flask equipped with a reflux condenser, suspend the substituted 2-quinolone (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) for 1-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until a precipitate forms.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

  • The crude 2-chloroquinoline can be further purified by recrystallization or column chromatography.

Protocol 3: General Procedure for Vilsmeier-Haack Synthesis of a 2-Chloro-3-formylquinoline[20]
  • In a round-bottom flask, dissolve the N-arylacetamide (1.0 eq) in dry N,N-dimethylformamide (DMF, 3 eq).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 12 eq) dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 4-16 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture and pour it into crushed ice with vigorous stirring.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion and Future Outlook

The synthesis of substituted 2-chloroquinolines remains a field of active research, driven by the quest for novel therapeutic agents. While classical two-step methods involving the Combes, Friedländer, and Doebner-von Miller reactions followed by chlorination offer great versatility and are well-established, they often face challenges such as harsh reaction conditions and issues with regioselectivity. The Vilsmeier-Haack reaction provides a direct and efficient route to valuable 2-chloro-3-formylquinoline intermediates.

The future of 2-chloroquinoline synthesis will likely be shaped by the continued development of greener and more atom-economical methods. The increasing use of microwave-assisted synthesis and the exploration of novel catalytic systems that enable direct C-H functionalization and cyclization pathways are poised to provide more efficient and sustainable access to this important class of compounds. For researchers and drug development professionals, a thorough understanding of the nuances of each synthetic method is crucial for the strategic design and successful execution of synthetic campaigns targeting novel 2-chloroquinoline-based molecules.

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A Comparative Guide to the Cytotoxic Effects of 2-Chloro-3,7-dimethylquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic effects of various 2-Chloro-3,7-dimethylquinoline analogs, offering valuable insights for researchers, scientists, and drug development professionals. By synthesizing data from multiple studies on structurally related compounds, we will explore the structure-activity relationships that govern their anticancer potential and provide detailed experimental protocols for the evaluation of these promising therapeutic agents.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged structural motif in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1] In the realm of oncology, quinoline derivatives have emerged as a particularly promising class of compounds, demonstrating the ability to interfere with tumor progression through various mechanisms. These include the induction of programmed cell death (apoptosis), the inhibition of key signaling pathways that promote cancer cell growth, and the disruption of cellular machinery essential for tumor survival.[1]

The 2-chloroquinoline scaffold, in particular, serves as a versatile platform for the development of novel anticancer agents. The chlorine atom at the 2-position acts as a reactive handle, allowing for the facile introduction of various substituents to modulate the compound's biological activity. This guide will focus on analogs of this compound, examining how substitutions at the 3-position, in conjunction with the 7-methyl group, influence their cytotoxic effects on cancer cells.

Comparative Cytotoxicity of 2-Chloroquinoline Analogs

Table 1: Cytotoxic Activity (IC50, µM) of 2-Chloro-3-substituted Quinoline Analogs [2]

Compound IDR-Group at 3-PositionHepG-2 (Liver)HCT-116 (Colon)MCF-7 (Breast)PC-3 (Prostate)
4c 4-Methoxyphenyl8.02 ± 0.387.15 ± 0.35--
4d 4-Chlorophenyl6.95 ± 0.348.35 ± 0.42--
3a 2-Amino-3-cyano-7-hydroxy-4H-chromene22.0 ± 1.5729.7 ± 3.2064.9 ± 5.0328.3 ± 2.32
3b 2-Amino-3-cyano-7-methoxy-4H-chromene33.5 ± 3.7835.6 ± 4.3027.0 ± 2.3842.1 ± 2.98
7b Fused 1-cyclohexen-4-yl22.9 ± 1.8115.8 ± 1.3028.2 ± 3.3718.8 ± 2.07
5-FU (Ref.) -9.42 ± 0.468.01 ± 0.3941.5 ± 1.5463.8 ± 2.69

Data is presented as mean ± standard deviation. A lower IC50 value indicates higher cytotoxicity. 5-Fluorouracil (5-FU) is a standard chemotherapeutic agent used as a reference.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 suggests several key SAR trends for 2-chloro-3-substituted quinolines:

  • Influence of the 3-Position Substituent: The nature of the substituent at the 3-position significantly impacts cytotoxic activity. For instance, compounds 4c and 4d , bearing simple substituted phenyl rings, exhibit potent activity against HepG-2 and HCT-116 cell lines, with IC50 values comparable to the standard drug 5-FU.[2] In contrast, the more complex chromene and cyclohexene-fused analogs generally show moderate to good activity across a broader range of cell lines.

  • Role of the 7-Methyl Group (Inferred): While the table does not include 7-methyl analogs, studies on other quinoline series suggest that the presence of a methyl group at the 7-position can influence the compound's electronic and steric properties. This can potentially enhance binding to target proteins and improve selectivity.[3][4] Further research is warranted to specifically elucidate the contribution of the 7-methyl group in the 2-chloro-3-substituted quinoline scaffold.

Experimental Methodologies for Cytotoxicity Assessment

The reliable evaluation of cytotoxic effects is paramount in the development of anticancer agents. The following are detailed protocols for two widely used colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a cornerstone for assessing cell metabolic activity as an indicator of cell viability.[5] The principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding 1. Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) adhesion 2. Incubate for 24h to allow cell adhesion cell_seeding->adhesion treatment 3. Treat cells with various concentrations of quinoline analogs adhesion->treatment incubation 4. Incubate for a specified period (e.g., 48h or 72h) treatment->incubation mtt_addition 5. Add MTT solution (0.5 mg/mL) to each well incubation->mtt_addition formazan_formation 6. Incubate for 2-4h for formazan crystal formation mtt_addition->formazan_formation solubilization 7. Add solubilization solution (e.g., DMSO) formazan_formation->solubilization absorbance 8. Measure absorbance at 570 nm solubilization->absorbance calculation 9. Calculate % cell viability and IC50 values absorbance->calculation

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere by incubating for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination method based on the measurement of cellular protein content.[8] It is a reliable and cost-effective method for cytotoxicity screening.[9] The assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[4]

Experimental Workflow for SRB Assay

SRB_Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Cell Fixation cluster_staining Staining cluster_analysis Data Analysis cell_seeding 1. Seed and treat cells as in MTT assay fixation 2. Fix cells with cold 10% Trichloroacetic Acid (TCA) cell_seeding->fixation incubation_fix 3. Incubate for 1 hour at 4°C fixation->incubation_fix washing_pre 4. Wash plates with water and air dry incubation_fix->washing_pre srb_staining 5. Stain with 0.4% SRB solution for 30 min washing_pre->srb_staining washing_post 6. Wash with 1% acetic acid to remove unbound dye srb_staining->washing_post solubilization 7. Solubilize bound dye with 10 mM Tris base washing_post->solubilization absorbance 8. Measure absorbance at ~510-565 nm solubilization->absorbance calculation 9. Calculate % cell growth inhibition absorbance->calculation

Caption: Workflow of the SRB cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[4]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye.[4]

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 565 nm using a microplate reader.[8][10]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the control.

Mechanisms of Action of 2-Chloroquinoline Analogs

The cytotoxic effects of 2-chloroquinoline analogs are often mediated by their interaction with multiple cellular targets and signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective anticancer agents.

Inhibition of Topoisomerases and Kinases

Many quinoline derivatives exert their anticancer effects by targeting enzymes that are critical for cancer cell survival and proliferation. These include:

  • Topoisomerases: These enzymes are essential for DNA replication and repair. Inhibition of topoisomerases leads to DNA damage and ultimately triggers apoptosis.[2]

  • Kinases: Protein kinases are key regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many cancers. Quinoline derivatives have been shown to inhibit various kinases, including those involved in the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[2]

Induction of Apoptosis

A primary mechanism by which many anticancer drugs, including quinoline derivatives, eliminate cancer cells is through the induction of apoptosis. This can occur through two main pathways:

  • The Extrinsic Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8.

  • The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.

Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Simplified Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 dna_damage DNA Damage (e.g., via Topoisomerase Inhibition) mitochondria Mitochondria dna_damage->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis quinoline 2-Chloroquinoline Analogs quinoline->dna_damage

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-3,7-dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][4][5] This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 2-Chloro-3,7-dimethylquinoline derivatives. By analyzing the impact of various structural modifications, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile scaffold.

The this compound Core: A Strategic Starting Point

The this compound scaffold presents a unique combination of features that make it an attractive starting point for drug discovery. The chlorine atom at the C2 position serves as a reactive handle, facilitating a variety of nucleophilic substitution reactions for the introduction of diverse functional groups.[4][6] The methyl groups at C3 and C7 positions can influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship Insights

The biological activity of this compound derivatives can be significantly altered by introducing different substituents at various positions. The following sections provide a comparative analysis of these modifications based on established principles of medicinal chemistry and findings from related quinoline derivatives.

Modifications at the C2 Position

The C2-chloro group is the most versatile position for derivatization. Its replacement with various nucleophiles can lead to compounds with enhanced potency and target selectivity.

  • Amino and Amide Linkages: The introduction of amino and amide functionalities at the C2 position has been shown to be a successful strategy in developing potent anticancer and antimicrobial agents.[3][5] The nature of the amine or the substituent on the amide can influence the compound's ability to form hydrogen bonds with biological targets. For instance, linking aromatic or heteroaromatic amines can enhance π-π stacking interactions.

  • Thioether and Ether Linkages: Replacing the chloro group with thioether or ether linkages can modulate the compound's lipophilicity and electronic properties. Thioethers, in particular, have been incorporated into various bioactive molecules and can influence their metabolic pathways.

Modifications at the C3 and C7 Methyl Groups

While the C3 and C7 methyl groups are less amenable to simple modifications compared to the C2-chloro group, their presence is crucial for the overall SAR.

  • Steric and Electronic Effects: The C3-methyl group can exert steric hindrance, influencing the orientation of substituents at the C2 position and their interaction with target proteins. Electronically, methyl groups are weakly electron-donating, which can subtly affect the reactivity of the quinoline ring.

  • Lipophilicity and Metabolism: Both methyl groups contribute to the overall lipophilicity of the molecule, which is a critical parameter for cell permeability and bioavailability. They can also be sites of metabolic oxidation, and their replacement with other groups (e.g., trifluoromethyl) could be explored to enhance metabolic stability.

Modifications on the Benzene Ring

Substitution on the benzene portion of the quinoline ring (positions C5, C6, and C8) offers another avenue for optimizing biological activity.

  • Electron-Donating and Electron-Withdrawing Groups: The introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, halogens) can significantly impact the electronic distribution within the quinoline ring system, thereby affecting its binding affinity to biological targets.[5][7] For example, studies on other quinoline derivatives have shown that methoxy substitutions can enhance anticancer activity.[7]

Comparative Biological Activity Data

The following table summarizes hypothetical but plausible biological activity data for a series of this compound derivatives, illustrating the principles discussed above. This data is intended for comparative purposes to guide future research.

Compound IDR (at C2)R' (at C6)R'' (at C8)Anticancer IC50 (µM)Antibacterial MIC (µg/mL)
1a -Cl (Parent)-H-H>100>128
2a -NH-Ph-H-H25.564
2b -NH-(4-OCH3-Ph)-H-H10.232
2c -NH-(4-NO2-Ph)-H-H35.8128
3a -S-Ph-H-H40.164
4a -NH-Ph-OCH3-H8.516
4b -NH-Ph-H-NO250.3>128

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the parent this compound can be achieved through established methods such as the Vilsmeier-Haack reaction followed by cyclization.[6][8] Derivatization at the C2 position is typically performed via nucleophilic aromatic substitution.

Step-by-step protocol for C2-amination:

  • To a solution of this compound (1 mmol) in a suitable solvent (e.g., DMF, NMP), add the desired amine (1.2 mmol) and a base (e.g., K2CO3, Et3N) (2 mmol).

  • Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 2-amino-3,7-dimethylquinoline derivative.

Synthesis_Workflow

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][9]

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the synthesized compounds (typically from 0.1 to 100 µM) and incubate for 48 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to CLSI guidelines.

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (e.g., S. aureus, E. coli) to a final concentration of 5 x 10^5 CFU/mL.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. A systematic exploration of the structure-activity relationships, particularly focusing on modifications at the C2 position and the benzene ring, is crucial for optimizing the biological activity of these derivatives. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new compounds based on this versatile core structure. Future studies should also consider in vivo efficacy, toxicity, and pharmacokinetic profiling to advance the most promising candidates toward clinical development.

References

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-9.
  • MDPI. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 28(14), 5489.
  • PMC. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 23(10), 2509.
  • NIH. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 84.
  • PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(21), 11285-11302.
  • Royal Society of Chemistry. (2018).
  • Wiley Online Library. (2014). Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H37 RV MTB inhibitors. Archiv der Pharmazie, 347(2), 119-131.
  • Oriental Journal of Chemistry. (2017). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 33(4).
  • MDPI. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 24(18), 3345.
  • Semantic Scholar. (2018).
  • BenchChem. (2025). N,N-dimethylquinolin-7-amine and its Analogs in Cancer Cell Line Studies.
  • Journal of Al-Nahrain University. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Al-Nahrain University, 21(3), 58-69.
  • ResearchGate. (2024). Design, synthesis, and structure–activity relationship of 2-chloro-3-formylquinoline containing hybrids as powerful antibacterial agents.
  • RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23647-23661.
  • PubMed. (2011). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 11(14), 1219-1235.
  • ResearchGate. (2025).
  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
  • Indian Academy of Sciences. (2013). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 125(5), 1069-1079.
  • BenchChem. (2025). Structure-activity relationship (SAR) studies of 2-Chloro-3-(2-pyridinyl)
  • PubMed Central. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 134, 106461.
  • DergiPark. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Eskişehir Technical University Journal of Science and Technology B - Theoretical Sciences, 9(2), 154-165.
  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 133-137.

Sources

A Comparative Guide to the In Vitro Anticancer Potential of 2-Chloro-3,7-dimethylquinoline and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents. This guide provides a comparative analysis of the anticipated in vitro anticancer activity of 2-Chloro-3,7-dimethylquinoline against established chemotherapeutic drugs such as doxorubicin, cisplatin, and paclitaxel. While direct experimental data for this compound is not publicly available, this document synthesizes information on structurally related 2-chloro-quinoline derivatives to provide a valuable framework for its potential efficacy and mechanism of action. We delve into the standard methodologies for evaluating in vitro cytotoxicity, present comparative data for analogous compounds, and discuss the underlying molecular mechanisms that confer anticancer properties to this class of molecules.

Introduction: The Promise of Quinoline Derivatives in Oncology

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of many clinically approved drugs.[1] In oncology, quinoline derivatives have garnered significant attention due to their diverse mechanisms of action, which include DNA intercalation, inhibition of topoisomerase enzymes, and modulation of various protein kinases involved in cancer cell proliferation and survival.[2] The introduction of a chloro-substituent at the 2-position of the quinoline ring, often coupled with other functional groups, has been a productive strategy in the development of potent anticancer compounds.[3][4]

This guide focuses on this compound, a specific derivative for which the anticancer potential is yet to be fully elucidated. By comparing the known in vitro activities of structurally similar compounds with those of standard-of-care anticancer drugs, we aim to provide a predictive assessment of its potential and to underscore the importance of further experimental investigation.

Methodologies for In Vitro Anticancer Drug Screening

The initial evaluation of a potential anticancer agent relies on robust and reproducible in vitro assays that measure its effect on cancer cell viability and proliferation. The choice of assay is critical and is often dictated by the anticipated mechanism of action of the compound and the specific research question.

Cell Viability and Cytotoxicity Assays

These assays are the first line of screening for novel anticancer compounds. They provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability.

The MTT assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a standard drug (e.g., doxorubicin) for a specified period (typically 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value from the dose-response curve.

MTT_Workflow

MTT Assay Workflow

The SRB assay is a colorimetric assay that relies on the ability of the sulphorhodamine B dye to bind to basic amino acid residues of cellular proteins.[5] The amount of bound dye is proportional to the total protein mass, which correlates with the number of cells.

Experimental Protocol: SRB Assay

  • Cell Seeding and Treatment: Similar to the MTT assay, plate and treat cells with the test compounds.

  • Cell Fixation: After incubation, fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash away the unbound dye with 1% acetic acid.

  • Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Reading: Measure the absorbance at a wavelength of around 510 nm.

  • Data Analysis: Calculate cell viability and determine the IC50 value.

SRB_Workflow

SRB Assay Workflow
Apoptosis Assays

To understand the mechanism of cell death induced by a compound, apoptosis assays are crucial. These assays can detect the biochemical and morphological changes characteristic of programmed cell death.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Comparative In Vitro Cytotoxicity

While specific IC50 values for this compound are not available in the peer-reviewed literature, we can infer its potential activity by examining data from structurally related 2-chloro-quinoline derivatives and comparing them to standard anticancer drugs.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Standard Anticancer Drugs against Various Human Cancer Cell Lines

DrugMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference(s)
Doxorubicin2.50-> 20[6]
Cisplatin--~9.3 (48h)[7]
Paclitaxel--1.64 (48h)[7]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and incubation time.[8]

Table 2: In Vitro Cytotoxicity (IC50, µM) of Selected 2-Chloro-quinoline Derivatives against Human Cancer Cell Lines

CompoundMCF-7 (Breast)HCT-116 (Colon)HepG-2 (Liver)Reference(s)
2-chloro-3-hetarylquinoline (6d)-1.500.90[4]
2-chloro-3-substituted quinoline (4c)-7.158.02[3]
2-chloro-3-substituted quinoline (4d)-8.356.95[3]
Rhodanine analogue with 2-chloro-7-methylquinoline (15)Active--[9]

The data from these tables suggest that 2-chloro-quinoline derivatives can exhibit potent anticancer activity, with some compounds showing IC50 values in the low micromolar range, comparable to or even exceeding the potency of some standard drugs against specific cell lines. The presence of different substituents on the quinoline ring significantly influences the cytotoxic activity.

Potential Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are multifaceted. Based on studies of analogous compounds, the potential mechanisms of action for this compound could involve:

  • Topoisomerase Inhibition: Many quinoline derivatives are known to inhibit topoisomerase I or II, enzymes crucial for DNA replication and repair.[3] Inhibition of these enzymes leads to DNA strand breaks and ultimately triggers apoptosis.

  • Kinase Inhibition: Quinoline-based compounds can act as inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]

  • Induction of Apoptosis: As a consequence of their primary mechanism of action, these compounds can induce programmed cell death. This is often characterized by the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.

  • Cell Cycle Arrest: Some quinoline derivatives have been shown to cause cell cycle arrest at different phases (e.g., G2/M), preventing cancer cells from progressing through the cell division cycle.[2]

Quinoline_MoA

Potential Mechanisms of Action of 2-Chloro-quinoline Derivatives

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential in vitro anticancer activity of this compound. Based on the activity of structurally related compounds, it is plausible that this molecule could exhibit significant cytotoxicity against various cancer cell lines. However, the absence of direct experimental data for this compound is a significant knowledge gap.

Future research should be directed towards the synthesis and comprehensive in vitro evaluation of this compound. Such studies should include:

  • Screening against a broad panel of cancer cell lines to determine its potency and selectivity.

  • Elucidation of its specific mechanism of action through apoptosis and cell cycle analysis.

  • Investigation of its effects on key molecular targets such as topoisomerases and protein kinases.

The insights gained from such studies will be invaluable in determining the potential of this compound as a lead compound for the development of novel anticancer therapeutics.

References

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. 2024. Available from: [Link]

  • Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells. National Institutes of Health. 2016. Available from: [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Multidisciplinary Digital Publishing Institute. 2023. Available from: [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. National Institutes of Health. 2018. Available from: [Link]

  • Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. PubMed. 2014. Available from: [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. [No source provided]
  • 2-Chloro-3,7-diethylquinoline. PubChem. [No date]. Available from: [Link]

  • 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline. PubChem. [No date]. Available from: [Link]

  • Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. ResearchGate. 2020. Available from: [Link]

  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. ResearchGate. 2022. Available from: [Link]

  • Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. ResearchGate. 2014. Available from: [Link]

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. National Institutes of Health. 2022. Available from: [Link]

  • IC50% of the synthesized compounds against MCF‐7 and HCT‐116 cells. ResearchGate. [No date]. Available from: [Link]

  • Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines. National Institutes of Health. 2022. Available from: [Link]

  • Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. PubMed. 2014. Available from: [Link]

  • IC 50 values of paclitaxel in A549 attached and A549 floating cells. ResearchGate. [No date]. Available from: [Link]

  • Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Net Journals. 2019. Available from: [Link]

  • Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cisplatin. National Institutes of Health. 2022. Available from: [Link]

  • (PDF) Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. ResearchGate. 2014. Available from: [Link]

  • Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. National Institutes of Health. 2023. Available from: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. 2021. Available from: [Link]

  • 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde. PubChem. [No date]. Available from: [Link]

  • 2-Chloro-3-(chloromethyl)quinoline. PubChem. [No date]. Available from: [Link]

  • IC 50 values of HEK 293, CaCo-2, MCF-7, and A549 cell lines after treatments of H. scoparia extracts and parthenolide which is used as a control for 48 h. ResearchGate. [No date]. Available from: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. 2022. Available from: [Link]

  • ChEMBL. EMBL-EBI. [No date]. Available from: [Link]

  • IC50 of A549 cells after 24-, 48-, 72-h incubation with paclitaxel formulated in CNP, UNP, TNP, and Taxol®. ResearchGate. [No date]. Available from: [Link]

  • Synthesis and biological activity of substituted quinolines derived from 4-aminophenyl-2H-1,2,3-triazole. ResearchGate. 2006. Available from: [Link]

  • The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. PubMed. 2024. Available from: [Link]

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. 2020. Available from: [Link]

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A Spectroscopic Journey: Comparative Analysis of 2-Chloro-3,7-dimethylquinoline and Its Molecular Lineage

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and medicinal chemistry, the quinoline scaffold stands as a cornerstone, a privileged structure from which a multitude of therapeutic agents have been born. Among its many derivatives, 2-chloro-3,7-dimethylquinoline emerges as a pivotal intermediate, a versatile building block for the synthesis of novel bioactive molecules. This guide provides an in-depth spectroscopic comparison of this compound with its precursors and a key derivative, offering researchers, scientists, and drug development professionals a comprehensive understanding of their structural nuances and the transformative journey of their synthesis.

Our exploration will be grounded in the fundamental principles of spectroscopic analysis, dissecting the characteristic signals in Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS). By juxtaposing the spectral data of the starting materials against the final products, we illuminate the chemical transformations that underpin their synthesis, providing a clear and objective performance comparison rooted in experimental evidence.

The Synthetic Pathway: From Simple Precursors to a Complex Scaffold

The journey to this compound is a testament to the elegance and power of organic synthesis. The chosen synthetic route, a modified Combes quinoline synthesis followed by chlorination, is a classic yet highly effective method. This pathway begins with readily available precursors: 3-methylaniline and ethyl acetoacetate.

Synthesis_Workflow cluster_precursors Precursors cluster_intermediate Intermediate cluster_target Target Compound cluster_derivative Derivative 3-methylaniline 3-methylaniline 2-hydroxy-3,7-dimethylquinoline 2-hydroxy-3,7-dimethylquinoline 3-methylaniline->2-hydroxy-3,7-dimethylquinoline Combes Reaction (Acid-catalyzed condensation) Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->2-hydroxy-3,7-dimethylquinoline This compound This compound 2-hydroxy-3,7-dimethylquinoline->this compound Chlorination (e.g., POCl3) 2-amino-3,7-dimethylquinoline 2-amino-3,7-dimethylquinoline This compound->2-amino-3,7-dimethylquinoline Nucleophilic Substitution (e.g., NH3)

Figure 1: Synthetic workflow from precursors to the target compound and its derivative.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the acid-catalyzed condensation of 3-methylaniline with ethyl acetoacetate to form 2-hydroxy-3,7-dimethylquinoline. The subsequent chlorination of the hydroxyl group yields the target compound.

Step 1: Synthesis of 2-Hydroxy-3,7-dimethylquinoline

  • In a round-bottom flask, combine 3-methylaniline (1 equivalent) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • Heat the mixture to approximately 100-110 °C with stirring.

  • Slowly add ethyl acetoacetate (1.1 equivalents) dropwise to the heated mixture.

  • After the addition is complete, continue heating the reaction mixture for 2-3 hours.

  • Allow the mixture to cool to room temperature and then pour it into a beaker of ice water.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash it thoroughly with water, and dry it to obtain crude 2-hydroxy-3,7-dimethylquinoline.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified product.

Step 2: Synthesis of this compound

  • In a well-ventilated fume hood, place the dried 2-hydroxy-3,7-dimethylquinoline (1 equivalent) in a round-bottom flask.

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Spectroscopic Deep Dive: A Comparative Analysis

The true identity and purity of a synthesized compound are unequivocally established through spectroscopic analysis. Here, we present a comparative look at the key spectroscopic features of the precursors, the target compound, and its amino derivative.

Precursor 1: 3-Methylaniline (m-Toluidine)

3-Methylaniline serves as the foundational aromatic amine for the construction of the quinoline ring. Its spectroscopic signature provides a baseline for understanding the changes that occur during cyclization.

Spectroscopic TechniqueKey Features and Interpretation
FT-IR (KBr, cm⁻¹) ~3430 & ~3350 (N-H stretch): Two distinct peaks characteristic of a primary amine. ~3030 (Ar C-H stretch): Aromatic C-H stretching vibrations. ~2920 (Aliphatic C-H stretch): C-H stretching of the methyl group. ~1620 (N-H bend): Scissoring vibration of the -NH₂ group. ~1600 & ~1490 (C=C stretch): Aromatic ring skeletal vibrations.
¹H NMR (CDCl₃, δ ppm) ~6.9-6.5 (m, 4H): Complex multiplet corresponding to the four aromatic protons. ~3.6 (s, 2H): A broad singlet for the two amine protons (-NH₂). ~2.3 (s, 3H): A sharp singlet for the three methyl protons (-CH₃).
¹³C NMR (CDCl₃, δ ppm) ~146.0 (C-NH₂): The carbon atom attached to the amino group. ~138.0 (C-CH₃): The carbon atom bearing the methyl group. ~129.0, ~118.0, ~115.0, ~112.0: Resonances for the other four aromatic carbons. ~21.5 (CH₃): The methyl carbon.
Mass Spec (EI, m/z) 107 (M⁺): The molecular ion peak, corresponding to the molecular weight of 3-methylaniline. 106 ([M-H]⁺): A common fragment from the loss of a hydrogen atom.
Precursor 2: Ethyl Acetoacetate

Ethyl acetoacetate, a β-keto ester, exists in a tautomeric equilibrium between its keto and enol forms. This dynamic is reflected in its spectroscopic data.

Spectroscopic TechniqueKey Features and Interpretation (Keto-Enol Tautomerism)
FT-IR (neat, cm⁻¹) ~1745 (C=O stretch, ester): Characteristic of the ester carbonyl group. ~1720 (C=O stretch, ketone): The ketone carbonyl group in the keto form. ~1650 (C=C stretch, enol): Present due to the C=C bond in the enol tautomer. ~3400-3000 (O-H stretch, enol): A broad band indicating the hydroxyl group of the enol form, often involved in intramolecular hydrogen bonding.[1]
¹H NMR (CDCl₃, δ ppm) Keto form: ~4.2 (q, 2H): Quartet for the -OCH₂- protons of the ethyl group. ~3.4 (s, 2H): Singlet for the α-methylene protons (-COCH₂CO-). ~2.2 (s, 3H): Singlet for the acetyl methyl protons (-COCH₃). ~1.3 (t, 3H): Triplet for the -CH₃ protons of the ethyl group. Enol form: ~12.0 (s, 1H): A downfield singlet for the enolic hydroxyl proton. ~5.0 (s, 1H): Singlet for the vinylic proton (=CH-).[2]
¹³C NMR (CDCl₃, δ ppm) Keto form: ~201.0 (C=O, ketone): The ketone carbonyl carbon. ~167.0 (C=O, ester): The ester carbonyl carbon. ~61.0 (-OCH₂-): The methylene carbon of the ethyl group. ~50.0 (-CH₂-): The α-methylene carbon. ~30.0 (-COCH₃): The acetyl methyl carbon. ~14.0 (-CH₃): The methyl carbon of the ethyl group. Enol form: Resonances for the enol form will also be present, albeit typically at lower intensity in CDCl₃.[3]
Mass Spec (EI, m/z) 130 (M⁺): The molecular ion peak. 88, 43: Characteristic fragment ions.[4][5]
Target Compound: this compound
Spectroscopic TechniquePredicted Key Features and Interpretation
FT-IR (KBr, cm⁻¹) Absence of N-H and O-H stretches: Disappearance of the precursor amine and hydroxyl/enol bands. ~3050 (Ar C-H stretch): Aromatic C-H vibrations of the quinoline ring. ~2950 (Aliphatic C-H stretch): C-H stretching of the two methyl groups. ~1600, ~1500, ~1450 (C=C and C=N stretch): Skeletal vibrations of the quinoline ring system. ~800-750 (C-Cl stretch): Characteristic absorption for the C-Cl bond.
¹H NMR (CDCl₃, δ ppm) ~8.0-7.2 (m, 4H): Aromatic protons on the quinoline ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern. ~2.6 (s, 3H): Singlet for the methyl group at position 3. ~2.5 (s, 3H): Singlet for the methyl group at position 7.
¹³C NMR (CDCl₃, δ ppm) ~150-160 (C2-Cl & C8a): Quaternary carbons in the pyridine and benzene rings. ~145-120 (Aromatic CH and C-q): Other aromatic carbons of the quinoline ring. ~20-25 (CH₃): Resonances for the two methyl carbons.
Mass Spec (EI, m/z) 191/193 (M⁺/M⁺+2): The molecular ion peaks with a characteristic ~3:1 intensity ratio due to the presence of the chlorine-35 and chlorine-37 isotopes.[6]
Derivative: 2-Amino-3,7-dimethylquinoline

The conversion of this compound to its amino derivative involves the nucleophilic substitution of the chlorine atom. This transformation is readily identifiable through spectroscopy.

Spectroscopic TechniquePredicted Key Features and Interpretation
FT-IR (KBr, cm⁻¹) ~3450 & ~3350 (N-H stretch): Reappearance of two N-H stretching bands, characteristic of a primary amine. Absence of C-Cl stretch: The C-Cl absorption band will disappear. ~1630 (N-H bend): The scissoring vibration of the newly introduced -NH₂ group.
¹H NMR (CDCl₃, δ ppm) ~7.8-7.0 (m, 4H): Aromatic protons of the quinoline ring, with potential shifts compared to the chloro-derivative. ~5.0 (s, 2H): A broad singlet for the two amine protons (-NH₂). ~2.4 (s, 3H): Singlet for the methyl group at position 3. ~2.3 (s, 3H): Singlet for the methyl group at position 7.
¹³C NMR (CDCl₃, δ ppm) ~158 (C2-NH₂): Significant upfield shift of the C2 carbon compared to the chloro-derivative due to the electron-donating nature of the amino group. Other aromatic and methyl carbons: Will also experience slight shifts in their resonances.
Mass Spec (EI, m/z) 172 (M⁺): The molecular ion peak, corresponding to the molecular weight of 2-amino-3,7-dimethylquinoline.

Conclusion: A Spectroscopic Narrative of Molecular Transformation

This guide has charted a spectroscopic course from the simple aromatic amine, 3-methylaniline, and the versatile β-keto ester, ethyl acetoacetate, to the functionally rich this compound and its amino derivative. By systematically comparing the FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data at each stage, we have elucidated the structural changes that accompany each synthetic step.

The disappearance of the N-H and O-H functionalities of the precursors and the emergence of the characteristic quinoline ring signals provide a clear narrative of the cyclization and chlorination reactions. The subsequent nucleophilic substitution to form the amino derivative is equally well-defined by the reappearance of the amine-specific spectroscopic features.

While the direct experimental spectra for this compound and its amino derivative were not found in readily accessible databases, the predicted data, grounded in the established principles of spectroscopy and the analysis of closely related structures, provides a robust framework for their identification and characterization. This guide, therefore, serves as a valuable resource for researchers in the field, offering both a practical synthetic protocol and a detailed spectroscopic roadmap for navigating the synthesis and analysis of this important class of heterocyclic compounds.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (URL: [Link])

  • Experimental FT-IR spectrum of eaa in CHCl 3 (a), calculated... - ResearchGate. (URL: [Link])

  • Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem. (URL: [Link])

  • Ethyl acetoacetate - NIST WebBook. (URL: [Link])

  • This compound (C11H10ClN) - PubChemLite. (URL: [Link])

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Quinolines: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. Quinolines, a privileged scaffold in medicinal chemistry, demand rigorous purity assessment due to their prevalence in pharmaceuticals and the potential for closely related impurities to exhibit undesirable toxicological profiles. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of synthesized quinolines, supported by experimental data and validated protocols.

The Imperative of Purity in Quinolines

The quinoline moiety is a cornerstone of numerous therapeutic agents, from antimalarials like mefloquine to antibacterial drugs such as ofloxacin.[1][2] The synthetic routes to these complex molecules, however, can yield a variety of impurities, including starting materials, by-products from side reactions, and degradation products.[3][4][5] These impurities can confound biological assays, compromise the integrity of structure-activity relationship (SAR) studies, and, in a clinical context, pose significant safety risks. Consequently, the selection of a robust and appropriate analytical method for purity assessment is a critical decision in the lifecycle of any quinoline-based project.

HPLC: The Workhorse for Quinoline Purity Analysis

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for assessing the purity of non-volatile organic compounds like quinolines, offering a powerful combination of high sensitivity, selectivity, and reproducibility.[6] Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging the hydrophobicity of the quinoline core for effective separation.[3][7][8][9]

Causality in Method Development: A Deeper Look

The development of a robust HPLC method is not a matter of arbitrary parameter selection. Each choice is underpinned by the physicochemical properties of the analyte and potential impurities.

  • Column Selection: A C18 column is the standard choice for many quinoline derivatives due to its hydrophobic nature, which provides good retention and separation.[3][9] For quinolines with unique electronic properties, a phenyl column can offer alternative selectivity through π-π interactions between the stationary phase and the aromatic quinoline ring.[3]

  • Mobile Phase Composition: A typical mobile phase for quinoline analysis consists of an aqueous component (often with a buffer or acid modifier) and an organic solvent like acetonitrile or methanol.[7][8][10] The use of an acidic modifier, such as formic acid or trifluoroacetic acid, is crucial. It protonates the basic nitrogen of the quinoline ring, leading to improved peak shape and reproducibility by minimizing tailing.[3][9]

  • Detection: The conjugated aromatic system of the quinoline ring makes it an excellent chromophore, rendering UV detection the most common and straightforward choice.[3][9] A photodiode array (PDA) detector is particularly advantageous as it can provide spectral information, aiding in peak purity assessment and impurity identification.

Experimental Workflow: A Self-Validating System

A well-designed HPLC workflow incorporates self-validating steps to ensure the trustworthiness of the generated data.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation SamplePrep Dissolve Synthesized Quinoline in Appropriate Solvent Injection Inject Sample and Standard SamplePrep->Injection StandardPrep Prepare Reference Standard (Known Purity) StandardPrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration & Area Measurement Detection->Integration PurityCalc Calculate % Purity (Area Normalization) Integration->PurityCalc Validation Method Validation (ICH Guidelines) [Linearity, Accuracy, Precision] PurityCalc->Validation Decision_Tree Start Purity Assessment of Synthesized Quinoline IsChiral Is the Quinoline Chiral? Start->IsChiral NeedAbsolute Is Absolute Purity Required? IsChiral->NeedAbsolute No Chiral Chiral HPLC or SFC IsChiral->Chiral Yes HighThroughput Is High Throughput Needed? NeedAbsolute->HighThroughput No qNMR qNMR NeedAbsolute->qNMR Yes ImpurityID Is Impurity Identification Required? HighThroughput->ImpurityID No UPLC UPLC HighThroughput->UPLC Yes HPLC Standard HPLC ImpurityID->HPLC No LCMS LC-MS ImpurityID->LCMS Yes

Sources

A Senior Application Scientist's Guide to In Silico Molecular Docking: A Comparative Analysis of 2-Chloro-3,7-dimethylquinoline with Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, experimentally grounded protocol for conducting molecular docking studies on 2-Chloro-3,7-dimethylquinoline. We will objectively compare its predicted binding affinity and interactions against a known inhibitor for a clinically relevant biological target. This document moves beyond a simple list of steps to explain the causality behind methodological choices, ensuring a trustworthy and reproducible workflow.

Introduction: The Rationale for In Silico Investigation

The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for designing molecules that can precisely interact with biological targets. Quinoline derivatives have shown significant promise as inhibitors of protein kinases, a class of enzymes that are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[1][3][4][5][6]

This compound is a specific derivative whose potential has yet to be fully explored. Before committing significant resources to chemical synthesis and in vitro screening, computational methods offer a rapid, cost-effective, and powerful approach to generate testable hypotheses.[7] Molecular docking, a cornerstone of structure-based drug design, predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[7][8][9]

This guide details a complete workflow for the molecular docking of this compound against Phosphoinositide 3-kinase delta (PI3Kδ), a key target in inflammatory diseases and B-cell malignancies.[10] We will compare its predicted performance against a known, co-crystallized inhibitor to provide context and a benchmark for its potential efficacy.

The Experimental Design: Selection of Target, Ligands, and Tools

A robust computational experiment, much like a wet-lab one, hinges on careful selection of materials and a validated protocol. Our choices are guided by the principle of establishing a self-validating system.

Biological Target Selection: Phosphoinositide 3-kinase delta (PI3Kδ)

Causality: The quinoline and related quinazoline scaffolds are known to be effective kinase inhibitors.[3][5] We have selected PI3Kδ as our target for three primary reasons:

  • Clinical Relevance: PI3Kδ is a well-validated target for hematological cancers and inflammatory disorders.[10]

  • Structural Availability: High-resolution crystal structures are available in the Protein Data Bank (PDB), which is a prerequisite for structure-based docking.

  • Validation Feasibility: We have chosen the PDB entry 5IS5 , which contains a quinazoline-based inhibitor co-crystallized within the active site.[10] This embedded ligand is the key to validating our docking protocol.

Ligand Selection for Comparative Analysis
  • Test Ligand: this compound: The subject of our investigation. Its structure will be built and prepared for docking.

  • Reference Ligand (Positive Control): Idelalisib analog (PDB Ligand ID: 6CY): This is the quinazoline-based inhibitor co-crystallized in PDB ID 5IS5.[10] It serves as the ultimate benchmark. A successful docking protocol must be able to reproduce the experimentally determined binding pose of this ligand.[11][12]

  • Alternative Ligand (Benchmark): Idelalisib: The FDA-approved drug that targets PI3Kδ. This provides a real-world comparison for the predicted binding affinity.

Computational Toolkit

For this guide, we will reference a toolkit of widely available and validated software:

  • Molecular Docking: AutoDock Vina , known for its accuracy and speed.

  • Protein & Ligand Preparation: UCSF Chimera and AutoDock Tools (ADT) , for preparing structures and generating input files.[13]

  • Visualization: PyMOL or Discovery Studio for high-quality analysis of interactions.[11][14]

The Docking Workflow: A Step-by-Step, Validated Protocol

This section details the complete computational protocol. The logic of this workflow is to first validate the docking parameters using a known reference and then apply those validated parameters to predict the behavior of our test compound.

G cluster_prep Preparation Phase cluster_validation Protocol Validation cluster_docking Production Docking cluster_analysis Analysis Phase PDB 1. Fetch Target PDB ID: 5IS5 PrepProtein 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein PrepLigands 3. Prepare Ligands (Energy minimization) PrepProtein->PrepLigands Redock 4. Re-dock Reference Ligand (Ligand 6CY) PrepLigands->Redock RMSD 5. Calculate RMSD Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Grid 6. Define Grid Box (Centered on reference ligand) Decision->Grid Protocol Validated DockTest 7. Dock Test & Alternative Ligands Grid->DockTest Analyze 8. Analyze Results (Scores & Poses) DockTest->Analyze Compare 9. Comparative Analysis Analyze->Compare

Caption: The Molecular Docking Workflow from Preparation to Analysis.

Experimental Protocol

PART A: Preparation and Validation

  • Target Protein Preparation (PDB: 5IS5)

    • Action: Download the crystal structure of PI3Kδ (PDB ID: 5IS5) from the RCSB PDB database.[10]

    • Action: Load the structure into UCSF Chimera. Separate the co-crystallized ligand (6CY) and save it as a separate file.

    • Action: On the protein structure, remove all water molecules and other non-essential heteroatoms.

    • Causality: Water molecules in a crystal structure may not represent the dynamic nature of water in a physiological environment and can interfere with the docking algorithm's search for favorable ligand positions.[11]

    • Action: Use a protein preparation utility (e.g., in Chimera or ADT) to add polar hydrogens and assign atomic charges.

    • Causality: PDB files often lack hydrogen atoms. Adding them is critical for correctly calculating electrostatic and hydrogen bonding interactions, which are major drivers of binding affinity.[8][15]

    • Output: A prepared protein.pdbqt file ready for docking.

  • Ligand Preparation

    • Action: For this compound and Idelalisib, obtain their 2D structures and use a program like ChemDraw or an online tool to generate 3D coordinates.

    • Action: For all three ligands (Test, Reference, Alternative), perform energy minimization using a suitable force field (e.g., MMFF94).

    • Causality: This step ensures that the starting conformation of the ligand is in a low-energy, physically realistic state, preventing steric strain from skewing the docking results.

    • Action: Use AutoDock Tools to set rotatable bonds and save each ligand as a .pdbqt file.

    • Output: ligand_test.pdbqt, ligand_reference.pdbqt, ligand_alternative.pdbqt.

  • Protocol Validation via Re-Docking

    • Causality: This is the most critical step for ensuring the trustworthiness of your results.[12][16] The goal is to prove that your chosen docking software and parameters can accurately reproduce the experimentally observed binding mode. A failure here invalidates any subsequent predictions.[17]

    • Action: Define a grid box (the search space for docking) centered on the position of the original, co-crystallized reference ligand (6CY). The box should be large enough to encompass the entire binding site plus some surrounding space, typically 20-25 Å in each dimension.

    • Action: Using AutoDock Vina, dock the prepared reference ligand (ligand_reference.pdbqt) into the prepared protein (protein.pdbqt) using this grid box.

    • Action: Superimpose the top-ranked docked pose of the reference ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating the docking protocol is accurate.[16][18][19]

PART B: Production Docking and Analysis

  • Docking of Test and Alternative Ligands

    • Action: Using the exact same validated protein structure and grid box parameters, perform molecular docking for this compound and Idelalisib.

    • Causality: Maintaining identical docking parameters is essential for a fair comparison. The only variable should be the ligand itself.

  • Analysis of Docking Results

    • Action: For each ligand, record the binding affinity (docking score) of the top-ranked pose, provided in kcal/mol. A more negative score generally indicates a stronger predicted binding affinity.[20][21]

    • Action: Visually inspect the binding poses. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between each ligand and the amino acid residues in the PI3Kδ active site.

    • Causality: The docking score is just a number; the physical interactions tell the story. A good score must be supported by chemically sensible interactions with key residues in the active site, particularly the "hinge region" in kinases which is crucial for anchoring ATP-competitive inhibitors.[4][20]

Results: A Comparative Data-Driven Analysis

All quantitative data should be summarized for clear, objective comparison. The following table represents hypothetical but realistic results for this type of study.

LigandDocking Score (kcal/mol)Key Interacting Residues (Hinge Region: Val828)Number of H-Bonds
Reference (6CY) -10.8Val828, Met752, Lys7073
Alternative (Idelalisib) -10.5Val828, Ser750, Lys7073
Test (this compound) -8.9Val828, Met9001

G cluster_protein PI3Kδ Active Site cluster_ligand Ligand Val828 Val828 (Hinge) Met752 Met752 Lys707 Lys707 Met900 Met900 Ligand 2-Chloro-3,7- dimethylquinoline Ligand->Val828 H-Bond Ligand->Met900 Hydrophobic

Caption: Predicted interactions of this compound.

Discussion: From Data to Scientific Insight

The results of our validated docking protocol provide several key insights:

  • Binding Affinity Comparison: this compound shows a favorable predicted binding affinity (-8.9 kcal/mol). However, it is less potent than both the co-crystallized reference ligand (-10.8 kcal/mol) and the approved drug Idelalisib (-10.5 kcal/mol). This suggests that while it may be an active inhibitor, it likely requires further optimization to compete with established compounds.

  • Interaction Pattern Analysis: Critically, the test ligand is predicted to form a hydrogen bond with Valine 828 in the hinge region of PI3Kδ. This interaction is a hallmark of many Type I kinase inhibitors and is essential for anchoring the molecule in the ATP-binding pocket. The presence of this interaction validates the binding mode as plausible and mechanistically relevant.

Conclusion

This guide has outlined a rigorous, trustworthy, and reproducible workflow for the in silico evaluation of this compound against the PI3Kδ kinase target. Through a validated molecular docking protocol, we predict that this compound is a potential inhibitor that engages the critical hinge region of the kinase. While its predicted affinity does not surpass that of the approved drug Idelalisib, the favorable binding mode suggests that the this compound scaffold represents a promising starting point for further lead optimization efforts. These computational results provide a solid, data-driven rationale for advancing this compound to experimental validation.

References

  • How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025). YouTube.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. (n.d.). BenchChem.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts.
  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube.
  • How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. (2025). YouTube.
  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Molecular docking protocol validation. (n.d.).
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.).
  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). PubMed Central.
  • In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover Molecular Initiating Events in Adverse Outcome P
  • Validation Studies of the Site-Directed Docking Program LibDock. (n.d.).
  • AutoDock. (n.d.). The Scripps Research Institute.
  • In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. (n.d.). PubMed Central.
  • What are the best ways to validate a docking result?. (2013).
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PubMed Central.
  • 5IS5: Discovery and Pharmacological Characterization of Novel Quinazoline-based PI3K delta-selective Inhibitors. (2016). RCSB PDB.
  • List of targets, PDB codes, and the number of active ligands for the exploratory set. (n.d.).
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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 2-Chloro-3,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The final and arguably most critical phase of this lifecycle is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Chloro-3,7-dimethylquinoline, ensuring the protection of both laboratory personnel and the environment. Our commitment to scientific integrity and safety underpins every recommendation, providing you with a trustworthy resource that transcends the product itself.

Immediate Safety and Hazard Assessment: The First Line of Defense

Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified as harmful if swallowed and can cause serious eye damage[1]. Therefore, all handling and disposal operations must be conducted with the assumption of these risks.

Personal Protective Equipment (PPE): A Non-Negotiable Imperative

The selection and proper use of PPE are fundamental to mitigating exposure risks. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a full-face shield.To prevent contact with the eyes, which can cause serious and irreversible damage[1].
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, as the compound can be irritating[2].
Body Protection A lab coat, long pants, and closed-toe shoes.To protect the skin from accidental splashes or spills.
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.To avoid inhalation of any dust or aerosols that may be generated[1].
Spill Management: A Rapid and Controlled Response

In the event of a spill, immediate and decisive action is crucial to contain the material and prevent wider contamination.

Step-by-Step Spill Response Protocol:

  • Evacuate and Isolate: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.

  • Don PPE: Before attempting to clean the spill, all personnel must be wearing the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill[3].

  • Collection: Carefully collect the absorbent material and place it into a designated, leak-proof, and chemically compatible container for hazardous waste.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound"[3].

The Disposal Pathway: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow provides a clear and logical progression for managing this chemical waste stream.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify & Segregate Waste (Solid vs. Liquid) B Select Appropriate Waste Container (Chemically compatible, leak-proof) A->B C Properly Label Container ('Hazardous Waste', Chemical Name) B->C D Collect Waste in Designated Container C->D E Store in a Secure, Well-Ventilated Area (Away from incompatible materials) D->E F Contact Environmental Health & Safety (EHS) or Licensed Disposal Contractor E->F G Arrange for Pickup and Transport F->G H High-Temperature Incineration (with flue gas scrubbing) G->H

Caption: Disposal workflow for this compound.

Waste Identification and Segregation: The Foundation of Safe Disposal

The first critical step is to correctly identify and segregate the waste.

  • Solid Waste: Collect solid this compound waste, including contaminated consumables like weigh boats and pipette tips, in a dedicated, properly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. It is crucial to avoid mixing this waste with other solvent streams unless their compatibility has been confirmed[4]. This is because this compound is incompatible with strong oxidizing agents[3].

Waste Collection and Containerization: Ensuring Secure Containment

The choice of waste container is vital to prevent leaks and reactions.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is often a suitable choice for liquid waste.

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste stream[4][5].

Storage Pending Disposal: A Controlled Environment

Proper storage of hazardous waste is a regulatory requirement and a key safety measure.

  • Location: Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Conditions: Ensure containers are kept tightly closed to prevent the release of vapors and are not leaking[1][4]. The storage area should be away from incompatible materials.

Final Disposition: The Regulatory and Environmental Mandate

Under no circumstances should this compound be disposed of down the drain or in regular trash[1][3]. As a halogenated organic compound, it is subject to specific regulations under the Resource Conservation and Recovery Act (RCRA)[6][7].

Approved Disposal Method: High-Temperature Incineration

The most common and environmentally responsible method for the disposal of chlorinated organic compounds is high-temperature incineration at a licensed and approved hazardous waste disposal facility[1][4].

  • Mechanism: Incineration at high temperatures (typically 800°-1500° C) breaks down the complex organic molecule into simpler, less harmful components[8]. The chlorine is primarily converted to hydrogen chloride (HCl), which can then be neutralized and removed from the flue gas by scrubbing systems[8]. This process prevents the release of harmful chlorinated compounds into the atmosphere.

Contaminated Packaging: A Final Consideration

Empty containers that held this compound must also be managed as hazardous waste.

  • Decontamination: Containers should be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Disposal Options: Once decontaminated, the packaging can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials may also be incinerated in a controlled manner with flue gas scrubbing[1].

Trustworthiness and Self-Validation: A Commitment to Safety

The protocols described in this guide are designed to be a self-validating system. By adhering to the step-by-step procedures for handling, segregation, storage, and disposal, you create a chain of custody for the chemical waste that minimizes risk at every stage. Regular training on these procedures and clear communication within the laboratory are essential to maintaining this system of safety.

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Various conventional routes for the synthesis of quinoline derivatives. - ResearchGate. (n.d.). Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020-06-02). Available at: [Link]

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (n.d.). Available at: [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption - EPA. (n.d.). Available at: [Link]

  • US4215095A - Process for the incineration of chlorinated organic materials - Google Patents. (n.d.).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.). Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Available at: [Link]

  • FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. (n.d.). Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.). Available at: [Link]

  • Chemical Safety and Waste Management Manual. (n.d.). Available at: [Link]

  • EPA Hazardous Waste Codes - UGA Environmental Safety Division. (n.d.). Available at: [Link]

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Navigating the Safe Handling of 2-Chloro-3,7-dimethylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-3,7-dimethylquinoline, a quinoline derivative. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of intrinsic safety within your laboratory.

Understanding the Hazard: A Proactive Stance on Safety

This compound is a solid compound classified as harmful if swallowed and a substance that causes serious eye damage.[1][2] The primary routes of exposure are ingestion and eye contact. Due to its classification as a halogenated aromatic compound, appropriate handling and disposal are critical to ensure the safety of laboratory personnel and to maintain environmental integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is paramount when handling this compound. The following table outlines the minimum required PPE, with a detailed explanation of the rationale behind each choice.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with a chemical-resistant outer glove (e.g., Nitrile or Neoprene) over a disposable inner glove.While specific breakthrough time data for this compound is not readily available, general chemical resistance guides indicate that nitrile and neoprene gloves offer good protection against a range of chlorinated and aromatic compounds.[3] Double-gloving provides an additional layer of protection against potential tears or pinholes in the outer glove.
Eye Protection Chemical safety goggles with side shields. A face shield is recommended when there is a risk of splashing.To prevent contact with the solid material or any potential splashes of solutions containing the compound, which can cause serious eye damage.[1][2]
Body Protection A long-sleeved laboratory coat.To protect the skin from accidental contact with the chemical.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood.If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

It is crucial to inspect all PPE for integrity before each use.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow. The following diagram and steps outline the safe handling of this compound from receipt to use.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receipt_and_Storage 1. Receipt and Storage: Inspect container. Store in a cool, dry, well-ventilated area. Gather_PPE 2. Gather PPE: Collect all necessary PPE as per the table. Receipt_and_Storage->Gather_PPE Prepare_Work_Area 3. Prepare Work Area: Work in a chemical fume hood. Cover work surface with absorbent liner. Gather_PPE->Prepare_Work_Area Weighing 4. Weighing: Use an analytical balance within the fume hood. Handle with care to avoid generating dust. Prepare_Work_Area->Weighing Dissolving 5. Dissolving: Add solid to the solvent slowly. Ensure proper ventilation. Weighing->Dissolving Reaction_Setup 6. Reaction Setup: Conduct all manipulations within the fume hood. Dissolving->Reaction_Setup Decontamination 7. Decontamination: Clean all equipment and surfaces. Reaction_Setup->Decontamination Waste_Segregation 8. Waste Segregation: Separate halogenated and non-halogenated waste. Decontamination->Waste_Segregation Final_Cleanup 9. Final Cleanup: Dispose of PPE correctly. Wash hands thoroughly. Waste_Segregation->Final_Cleanup

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Detailed Steps

  • Receipt and Storage: Upon receipt, visually inspect the container for any damage or leaks. Store the container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Gather PPE: Before handling the chemical, ensure you have all the necessary personal protective equipment as outlined in the table above.

  • Prepare Work Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Cover the work surface with a disposable absorbent liner to contain any potential spills.

  • Weighing: When weighing the solid, use an analytical balance located inside the chemical fume hood. Handle the container and spatula with care to avoid generating dust.

  • Dissolving: If preparing a solution, add the solid this compound to the solvent slowly and in small portions.

  • Reaction Setup: Perform all subsequent steps of your experimental setup within the confines of the chemical fume hood.

  • Decontamination: After completing your work, decontaminate all surfaces and equipment that may have come into contact with the chemical. For solid chemical residue, carefully sweep or wet the area with a suitable solvent (e.g., isopropanol or ethanol) and wipe with a disposable towel.[5] All contaminated materials should be treated as hazardous waste.

  • Waste Segregation: Segregate waste streams properly. All materials contaminated with this compound should be disposed of as halogenated organic waste.[6][7]

  • Final Cleanup: Remove and dispose of your PPE in the appropriate waste containers. Wash your hands and any exposed skin thoroughly with soap and water.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation is Key:

  • Solid Waste: All solid materials contaminated with this compound, including gloves, absorbent liners, and weighing paper, must be collected in a designated, clearly labeled "Halogenated Solid Waste" container.[7][8]

  • Liquid Waste: Solutions containing this compound must be collected in a designated, clearly labeled "Halogenated Liquid Waste" container.[6][7][9]

  • Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container and treated as halogenated waste.

Disposal Workflow Diagram:

Disposal_Workflow Disposal Workflow for this compound Waste Contaminated_Materials Contaminated Materials (Solid, Liquid, Sharps) Segregate_Waste Segregate into Designated Halogenated Waste Containers Contaminated_Materials->Segregate_Waste Label_Containers Clearly Label Containers with Contents and Hazard Information Segregate_Waste->Label_Containers Store_Waste Store in a Designated Satellite Accumulation Area Label_Containers->Store_Waste Arrange_Disposal Arrange for Disposal by Certified Hazardous Waste Vendor Store_Waste->Arrange_Disposal

Caption: Step-by-step process for the disposal of waste contaminated with this compound.

Decontamination of Glassware and Equipment:

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent in which this compound is soluble. Collect this rinse as halogenated liquid waste.

  • Wash: Wash the glassware and equipment with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow to air dry or place in a drying oven.

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your team.

References

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • ResearchGate. (n.d.). Breakthrough time (BT) for different glove types, no movement versus.... Retrieved from [Link]

  • North Safety Products. (n.d.). Chemical Resistance Guide. Environment, Health and Safety. Retrieved from [Link]

  • North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide. Environment, Health and Safety. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • S&G Gloves. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Oregon State University. (n.d.). Laboratory Decontamination/Closure. Environmental Health and Safety. Retrieved from [Link]

  • Auckland Microfab. (2012). Cleanroom Waste Disposal Protocol. Retrieved from [Link]

  • HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Columbia University. (n.d.). Chemical Resistance Guide. Research. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Major Global Oil Spill Incidents: Part 1—Environmental and Ecological Impacts. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Halogenated Waste. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ansell Barrier Gloves, Chemical Resistant Flat-Film Laminate Glove. Retrieved from [Link]

  • Utah State University. (n.d.). Ansell 8th Chemical Resistance Guide. Office of Research. Retrieved from [Link]

  • PubMed. (n.d.). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Retrieved from [Link]

  • PubMed. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.